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Core Science & Biosynthesis

Foundational

Synthesis of 5-(3-Bromopropyl)undecane from 3-(undecan-5-yl)propan-1-ol

Title: : A Technical Guide for Drug Development Professionals Executive Summary & Rationale The conversion of primary alcohols to primary alkyl bromides is a fundamental functional group interconversion in organic synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: : A Technical Guide for Drug Development Professionals

Executive Summary & Rationale

The conversion of primary alcohols to primary alkyl bromides is a fundamental functional group interconversion in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The target molecule, 5-(3-Bromopropyl)undecane, serves as a highly lipophilic, branched alkylating agent. Its synthesis from 3-(undecan-5-yl)propan-1-ol requires a methodology that ensures high conversion while strictly avoiding side reactions such as elimination or carbocation-mediated rearrangement. This guide details the strategic selection of bromination conditions, mechanistic pathways, and a validated, step-by-step protocol designed for high-purity laboratory-scale synthesis.

Substrate Analysis & Causality in Reagent Selection

The starting material, 3-(undecan-5-yl)propan-1-ol, features a primary hydroxyl group tethered to a highly lipophilic, branched C11 hydrocarbon backbone.

  • Steric Environment: The primary alcohol is unhindered, making it an excellent candidate for bimolecular nucleophilic substitution (S_N2) pathways[1]. The branching at the C5 position of the undecane chain is two carbons away from the reacting center, minimizing steric hindrance during the transition state.

  • Causality in Reagent Choice: While strong acidic conditions (e.g., concentrated HBr/H2SO4) are historically used for bromination, they risk inducing carbocation-mediated rearrangements or dehydration, even though primary centers are relatively stable[1]. To ensure absolute structural fidelity, mild, closed-shell S_N2 mechanisms are required[2].

Comparative Methodology: Appel Reaction vs. Phosphorus Tribromide

Two primary methodologies are standard for this transformation: the Appel reaction and Phosphorus Tribromide (PBr3) bromination. The selection depends on the scale and purity requirements of the project.

Table 1: Comparative Analysis of Bromination Strategies

ParameterAppel Reaction (PPh3 / CBr4)Phosphorus Tribromide (PBr3)
Reagents Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4)Phosphorus tribromide (PBr3)
Solvent System Dichloromethane (DCM)Diethyl ether or DCM
Mechanism Activation of PPh3, S_N2 displacementPhosphite ester formation, S_N2 displacement
Primary Byproducts Triphenylphosphine oxide (Ph3P=O), Bromoform (CHBr3)Phosphorous acid (H3PO3)
Workup Strategy Precipitation of Ph3P=O with non-polar solvents (e.g., hexanes)Aqueous quench, liquid-liquid extraction
Optimal Use Case Lab-scale, acid-sensitive substrates, high purity requirementsLarge-scale synthesis, high atom economy

For the synthesis of 5-(3-Bromopropyl)undecane, the Appel reaction is the preferred method for laboratory-scale drug development[3]. The highly lipophilic nature of the C14 product allows for a highly efficient workup: the polar Ph3P=O byproduct can be quantitatively precipitated using hexanes, leaving the target alkyl bromide in solution.

SynthesisWorkflow Start 3-(undecan-5-yl)propan-1-ol (Primary Alcohol) Decision Select Bromination Strategy Start->Decision Appel Appel Reaction (PPh3, CBr4, DCM) Decision->Appel High Purity / Lab Scale PBr3 PBr3 Bromination (PBr3, Ether/DCM) Decision->PBr3 Scalability WorkupAppel Precipitate Ph3P=O with Hexanes Appel->WorkupAppel WorkupPBr3 Aqueous Quench & Extraction PBr3->WorkupPBr3 Purification Silica Gel Flash Chromatography (100% Hexanes) WorkupAppel->Purification WorkupPBr3->Purification Product 5-(3-Bromopropyl)undecane (Target Alkyl Bromide) Purification->Product

Figure 1: Strategic workflow for the synthesis and purification of the target alkyl bromide.

Mechanistic Pathways

The Appel reaction proceeds under mild, neutral conditions, converting the alcohol to the corresponding alkyl bromide via a highly ordered, three-step mechanism[4],[5].

  • Activation: Triphenylphosphine (PPh3) acts as a nucleophile, attacking the electrophilic bromine atom of carbon tetrabromide (CBr4). This generates a highly reactive bromophosphonium ion pair and a tribromomethyl anion[2].

  • Alkoxyphosphonium Formation: The tribromomethyl anion acts as a base, deprotonating the primary alcohol to form bromoform (CHBr3) and an alkoxide. The alkoxide immediately attacks the electrophilic phosphorus center, displacing the bromide ion to form a stable alkoxyphosphonium intermediate[5].

  • S_N2 Displacement: The displaced bromide ion executes a backside S_N2 attack on the electrophilic carbon adjacent to the oxygen. The strong P=O double bond provides the thermodynamic driving force, expelling triphenylphosphine oxide (Ph3P=O) as the leaving group and yielding the alkyl bromide[4].

AppelMechanism Step1 1. Phosphine Activation PPh3 + CBr4 → [Ph3P-CBr3]⁺ Br⁻ Step2 2. Alkoxyphosphonium Formation [Ph3P-CBr3]⁺ + R-OH →[Ph3P-O-R]⁺ + CHBr3 Step1->Step2 Step3 3. SN2 Displacement [Ph3P-O-R]⁺ + Br⁻ → R-Br + Ph3P=O Step2->Step3

Figure 2: Three-step mechanism of the Appel reaction for alkyl bromide synthesis.

Detailed Experimental Protocol (Appel Reaction)

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Reagents and Materials:

  • 3-(undecan-5-yl)propan-1-ol (1.0 equiv, limiting reagent)

  • Carbon tetrabromide (CBr4) (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.25 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

  • Hexanes (for workup and chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or N2). This prevents the hydrolysis of the highly moisture-sensitive bromophosphonium intermediate.

  • Substrate Dissolution: Dissolve 3-(undecan-5-yl)propan-1-ol (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Activation: Add PPh3 (1.25 equiv) portion-wise over 15 minutes. Causality: The activation step is exothermic. Portion-wise addition controls the internal temperature, preventing the degradation of the bromophosphonium intermediate and minimizing the formation of unwanted side products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes solvent system. The starting alcohol will appear as a lower R_f spot (stains with KMnO4 or PMA), while the highly non-polar alkyl bromide will elute near the solvent front.

  • Quench and Concentration: Once the starting material is consumed, concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Do not evaporate to total dryness, as the resulting solid mass is difficult to handle.

  • Precipitation Workup: Vigorously stir the concentrated mixture and slowly add cold hexanes (5–10 volumes relative to DCM). Causality: 5-(3-Bromopropyl)undecane is extremely lipophilic and highly soluble in hexanes. Conversely, the Ph3P=O byproduct is highly polar and crystalline, causing it to precipitate quantitatively from the non-polar solvent.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the precipitated Ph3P=O. Wash the filter cake with additional cold hexanes to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude 5-(3-Bromopropyl)undecane as a pale yellow oil.

Downstream Purification & Analytical Validation

While the precipitation workup removes the vast majority of Ph3P=O, trace amounts of phosphine oxide and the bromoform byproduct (CHBr3) remain.

  • Flash Column Chromatography: Load the crude oil onto a silica gel column. Elute with 100% hexanes. Causality: The target C14 alkyl bromide is purely aliphatic and will elute rapidly near the solvent front. Bromoform is slightly more polar and will be retained slightly longer, allowing for clean separation. Trace Ph3P=O will remain firmly bound to the baseline of the silica gel.

  • Analytical Validation (1H NMR): The success of the transformation is easily validated by 1H NMR spectroscopy. The diagnostic triplet corresponding to the carbinol protons (-CH2-OH) in the starting material, typically observed around δ 3.6 ppm, will shift upfield to approximately δ 3.4 ppm (-CH2-Br) in the product due to the decreased electronegativity of bromine compared to oxygen.

References

  • Title: Phosphorus tribromide | Source: Wikipedia | URL: 6

  • Title: Alcohol to Bromide - Common Conditions | Source: Common Organic Chemistry | URL: 3

  • Title: Alcohol → Alkyl Bromide with PBr₃ | Source: Orgosolver | URL: 1

  • Title: Appel Reaction: Alcohol to Alkyl Halide | Source: Orgosolver | URL: 2

  • Title: Appel Reaction | Source: Organic Chemistry Portal | URL: 4

  • Title: Appel reaction | Source: Wikipedia | URL: 5

Sources

Exploratory

Physical Characterization and Application of 5-(3-Bromopropyl)undecane in Advanced Lipid Nanoparticle Synthesis

Executive Summary & Structural Significance The rapid evolution of mRNA therapeutics has placed unprecedented demand on the rational design of lipid nanoparticles (LNPs). At the core of these delivery vehicles are ioniza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The rapid evolution of mRNA therapeutics has placed unprecedented demand on the rational design of lipid nanoparticles (LNPs). At the core of these delivery vehicles are ionizable lipids, whose efficacy is heavily dictated by the geometry of their hydrophobic tails. 5-(3-Bromopropyl)undecane ( C14​H29​Br ) is a highly specialized, branched primary alkyl halide that serves as a critical synthetic precursor for these next-generation ionizable lipids.

Unlike linear alkyl halides (e.g., 1-bromotetradecane), which yield lipids that form stable, cylindrical bilayers, the branching at the C5 position of the undecane backbone introduces deliberate steric bulk. This structural modification is not arbitrary; it is a calculated design choice that directly dictates the thermodynamic phase behavior of the final lipid during intracellular delivery, ultimately governing the efficiency of mRNA endosomal escape.

Quantitative Physical Properties

Understanding the physical properties of 5-(3-Bromopropyl)undecane is essential for optimizing continuous flow synthesis, microfluidic mixing, and downstream purification. The branching significantly disrupts crystal lattice packing, lowering the melting point and rendering the compound a mobile liquid at room temperature—a critical advantage for scalable manufacturing.

PropertyTypical / Calculated ValueAnalytical Method / Rationale
Molecular Formula C14​H29​Br High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 277.29 g/mol Mass Spectrometry
Physical State (at 25°C) Clear, colorless to pale yellow liquidVisual Inspection (Branching prevents crystallization)
Boiling Point ~290–305 °C (at 760 mmHg)Differential Scanning Calorimetry (DSC)
Density (at 20°C) 0.98 – 1.02 g/mLPycnometry / Oscillating U-tube
Refractive Index ( nD20​ ) 1.460 – 1.475Refractometry
LogP (Octanol/Water) 6.5 – 6.9HPLC (Reverse Phase)

Mechanistic Causality: The Role of Branching in Endosomal Escape

The selection of 5-(3-Bromopropyl)undecane over a linear precursor is rooted in the physics of lipid self-assembly, specifically the Critical Packing Parameter (CPP) .

CPP=a0​×lc​v​

Where v is the hydrophobic tail volume, a0​ is the optimal headgroup area, and lc​ is the critical chain length.

  • Lamellar Phase (CPP ≈ 1): Linear alkyl tails keep v relatively low. The resulting lipids are cylindrical and form stable lamellar bilayers ( Lα​ ), which are excellent for protecting mRNA in circulation but poor at releasing it.

  • Inverted Hexagonal Phase (CPP > 1): The C4 and C6 aliphatic chains extending from the C5 branch point of 5-(3-Bromopropyl)undecane drastically increase the hydrophobic volume ( v ) without increasing the chain length ( lc​ ). This forces the final ionizable lipid into a "cone" shape.

The Endosomal Escape Mechanism: When the LNP is endocytosed, the acidic environment of the endosome (pH ~5.5) protonates the amine headgroup of the ionizable lipid. This cationic headgroup forms a tight ion pair with anionic endogenous phospholipids (e.g., distearoyl phosphatidylserine, DSPS) present in the endosomal membrane. The resulting bulky, cone-shaped ion pair is thermodynamically incompatible with a flat bilayer membrane. To relieve this physical strain, the membrane undergoes a spontaneous phase transition into an inverted hexagonal ( HII​ ) phase . This non-bilayer structure physically ruptures the endosome, releasing the mRNA payload into the cytosol.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify success at each step.

Protocol A: GC-MS Characterization and Purity Validation

Rationale: As a volatile, non-chromophoric alkyl halide, 5-(3-Bromopropyl)undecane lacks the strong UV absorbance required for LC-UV analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal choice. Self-Validation: The protocol utilizes an internal standard to validate ionization efficiency and confirm that column retention times are reproducible.

  • Sample Preparation: Dissolve 10.0 mg of 5-(3-Bromopropyl)undecane in 1.0 mL of GC-grade hexane.

  • Internal Standard Addition: Spike the solution with 10 µL of 1-bromodecane (1 mg/mL) to serve as a retention time and quantification reference.

  • Instrument Parameters: Inject 1 µL into a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 250°C.

  • Oven Program: Hold at 100°C for 2 mins, ramp at 15°C/min to 300°C, and hold for 5 mins.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z.

  • Validation Criteria: Confirm the presence of the molecular ion peak [M]+ at m/z 276/278, which must display the 1:1 isotopic ratio characteristic of a single bromine atom. Purity is validated only if the target peak area constitutes >98% of the total integrated area (excluding the internal standard).

Protocol B: Nucleophilic Substitution for Ionizable Lipid Synthesis

Rationale: The primary bromide acts as an electrophile. Using a mild, heterogeneous base ( K2​CO3​ ) prevents unwanted elimination ( E2​ ) side-reactions that would yield an inactive alkene. Self-Validation: Reaction completion is strictly monitored by the disappearance of the alkyl bromide, ensuring no unreacted electrophile remains to cause toxicity in vivo.

  • Setup: In an oven-dried round-bottom flask under inert N2​ , combine 1.0 eq of the primary amine core and 2.5 eq of 5-(3-Bromopropyl)undecane.

  • Solvent & Base: Add anhydrous acetonitrile (0.5 M) and 3.0 eq of finely powdered anhydrous K2​CO3​ .

  • Reaction: Heat the suspension to 75°C under reflux for 48 hours.

  • Monitoring (Validation): At 24h and 48h, withdraw a 50 µL aliquot, filter, and analyze via GC-MS (using Protocol A). The reaction is deemed complete when the alkyl bromide peak area is <1% of its initial value.

  • Purification: Filter the inorganic salts. To isolate the pure tertiary amine, utilize a fatty aldehyde bisulfite adduct precipitation method (if an aldehyde intermediate is used), which eliminates the need for complex column chromatography.

Workflow for LNP Integration

The integration of 5-(3-Bromopropyl)undecane into the LNP manufacturing pipeline follows a logical progression from raw material to in vivo functional delivery.

Workflow A 5-(3-Bromopropyl)undecane (Branched Alkyl Halide) B Nucleophilic Substitution (Amine Alkylation) A->B + Primary Amine / K2CO3 C Ionizable Lipid (e.g., ALC-0315 analog) B->C Purification (Bisulfite Adduct) D Lipid Nanoparticle (LNP) Formulation C->D Microfluidic Mixing with mRNA E In Vivo Delivery & Endosomal Escape D->E Cellular Uptake

Figure 1: Synthetic and functional workflow of 5-(3-Bromopropyl)undecane in LNP development.

References

  • Atwood, G., Purbiya, S., Reid, C., et al. (2024). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances, 14(36), 26233-26238. URL:[Link]

  • "Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery" (2025). Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • "Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles" (2022). Theranostics / NIH PubMed Central. URL:[Link]

Foundational

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(3-Bromopropyl)undecane

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the structure a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the structure and connectivity of molecules. For professionals in drug development and chemical research, a thorough understanding of NMR spectral interpretation is paramount for compound verification, purity assessment, and structural elucidation. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 5-(3-Bromopropyl)undecane, a branched-chain alkyl halide. Through a detailed theoretical prediction, a robust experimental protocol, and an in-depth spectral analysis, this document serves as a practical reference for researchers working with similar aliphatic compounds.

The structure of 5-(3-Bromopropyl)undecane presents a unique set of challenges and learning opportunities for NMR analysis. The long undecane backbone gives rise to a complex and often overlapping set of signals in the upfield region of the spectrum. The presence of a branching point at the C5 position introduces a methine proton and further complicates the methylene signals. Finally, the electron-withdrawing effect of the bromine atom on the propyl substituent provides a distinct set of downfield-shifted signals. A complete analysis of this spectrum requires a firm grasp of chemical equivalence, chemical shift trends, spin-spin splitting, and integration.

Theoretical Prediction of the ¹H NMR Spectrum

A prediction of the ¹H NMR spectrum of 5-(3-Bromopropyl)undecane can be constructed by systematically analyzing the distinct proton environments within the molecule. Each unique set of protons will give rise to a specific signal characterized by its chemical shift (δ), multiplicity, and integration.

Molecular Structure and Proton Labeling:

To facilitate the analysis, the protons in 5-(3-Bromopropyl)undecane are labeled as follows:

Caption: Logical flow from molecular structure to spectral interpretation.

Conclusion

The ¹H NMR spectrum of 5-(3-Bromopropyl)undecane, while complex, can be fully interpreted through a systematic application of fundamental NMR principles. The key to a successful analysis lies in the careful consideration of chemical shifts, spin-spin splitting patterns, and signal integration. This in-depth guide provides a theoretical framework and a practical experimental protocol that can be applied to the structural elucidation of other complex aliphatic molecules. For researchers in drug development and related fields, a mastery of these analytical techniques is essential for advancing their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Exploratory

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 5-(3-Bromopropyl)undecane Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 5-(3-Bromopropyl)undecane

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(3-Bromopropyl)undecane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy, predicted spectral data for the target molecule, and detailed protocols for data acquisition and interpretation. By integrating theoretical knowledge with practical insights, this guide serves as an essential resource for the structural elucidation of long-chain alkyl halides.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike proton NMR, which provides information about the protons in a molecule, ¹³C NMR directly probes the carbon skeleton, offering insights into the number of non-equivalent carbons and their chemical environments.[1][2] The chemical shift of a ¹³C nucleus is sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding, and the presence of electronegative substituents.[2] For a molecule like 5-(3-Bromopropyl)undecane, ¹³C NMR is crucial for confirming the long alkyl chain's structure and verifying the position of the bromopropyl substituent.

The general range for ¹³C NMR chemical shifts spans from 0 to over 220 ppm, providing excellent signal dispersion and minimizing the spectral overlap often seen in ¹H NMR.[2] Tetramethylsilane (TMS) is universally used as the internal standard, with its ¹³C signal set to 0.0 ppm.[2][3]

Predicted ¹³C NMR Spectral Data for 5-(3-Bromopropyl)undecane

Due to the absence of a publicly available experimental spectrum for 5-(3-Bromopropyl)undecane, this guide presents a predicted spectrum based on established principles of ¹³C NMR and empirical data for similar structures. The presence of the electronegative bromine atom significantly influences the chemical shifts of the adjacent carbon atoms, an effect that diminishes with distance.[2] The long undecane chain will exhibit a series of signals in the typical alkane region.

The structure and carbon numbering for 5-(3-Bromopropyl)undecane are as follows:

Caption: Molecular structure of 5-(3-Bromopropyl)undecane with carbon atom numbering.

Predicted Chemical Shift Assignments

The predicted chemical shifts are summarized in the table below. These values are estimated based on the typical ranges for alkanes and alkyl halides.[4][5] The carbon directly attached to the bromine atom (C-3') will be the most downfield-shifted among the sp³ carbons due to the strong deshielding effect of bromine. The effect of the bromine atom decreases with distance, following the α, β, and γ effects.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-1, C-1114.1Terminal methyl groups in a long alkyl chain.
C-2, C-1022.7Methylene groups β to the end of the chain.
C-3, C-931.9Methylene groups γ to the end of the chain.
C-4, C-629.3 - 29.7Methylene groups in the interior of the long chain.
C-539.2Methine carbon at the branch point.
C-7, C-829.3 - 29.7Methylene groups in the interior of the long chain.
C-1'33.5Methylene group α to the branch point.
C-2'28.8Methylene group β to the bromine atom.
C-3'33.1Methylene group directly attached to the bromine atom (α-effect).[6]

Experimental Protocol for ¹³C NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality ¹³C NMR data. The following steps outline a typical experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve ~20-50 mg of 5-(3-Bromopropyl)undecane b in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add a small amount of TMS (tetramethylsilane) as an internal standard b->c d Transfer the solution to a 5 mm NMR tube c->d e Insert the NMR tube into the spectrometer d->e f Lock the spectrometer on the deuterium signal of the solvent e->f g Shim the magnetic field to optimize homogeneity f->g h Set up the ¹³C NMR experiment (e.g., pulse sequence, acquisition time, number of scans) g->h i Acquire the Free Induction Decay (FID) h->i j Apply a Fourier Transform to the FID i->j k Phase correct the resulting spectrum j->k l Baseline correct the spectrum k->l m Reference the spectrum to the TMS signal at 0.0 ppm l->m n Integrate the signals (optional for ¹³C, mainly for peak picking) m->n

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Data Interpretation and Structural Validation

The interpretation of the ¹³C NMR spectrum is a critical step in confirming the molecular structure. For 5-(3-Bromopropyl)undecane, the following features in the predicted spectrum would provide strong evidence for its structure:

  • Number of Signals: Due to the symmetry of the undecane chain around the point of substitution, some carbons are chemically equivalent. A careful analysis of the molecule's symmetry is necessary to predict the exact number of unique signals. In this case, we would expect to see 10 distinct signals for the 14 carbon atoms.

  • Chemical Shifts: The chemical shifts of the signals should align with the predicted values. The presence of a signal around 33 ppm would be indicative of the carbon attached to the bromine. The signals for the long alkyl chain should appear in the typical aliphatic region of 10-40 ppm.[1]

  • DEPT Analysis: To further confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-90 spectrum would show only the methine carbon (C-5). A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would allow for the unambiguous assignment of each carbon type.

Conclusion

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. RSC Publishing. Retrieved from [Link]

  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. WordPress.com. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds. The Journal of Physical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 5-(3-Bromopropyl)undecane: A Mechanistic and Analytical Guide

Abstract The structural elucidation of extensively branched, halogenated hydrocarbons is a critical analytical step in drug development and synthetic chemistry. 5-(3-Bromopropyl)undecane ( C14​H29​Br ) serves as a comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of extensively branched, halogenated hydrocarbons is a critical analytical step in drug development and synthetic chemistry. 5-(3-Bromopropyl)undecane ( C14​H29​Br ) serves as a complex model for understanding competitive fragmentation pathways under Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides an in-depth mechanistic analysis of its fragmentation, detailing the causality behind ion formation, quantitative spectral mapping, and a self-validating experimental protocol for accurate GC-MS characterization.

Structural Anatomy and Ionization Principles

5-(3-Bromopropyl)undecane consists of an 11-carbon undecane backbone with a 3-bromopropyl substituent at the C5 position. With a molecular weight of approximately 277.28 g/mol , its behavior under standard 70 eV electron ionization is governed by two primary structural features: the highly polarizable carbon-bromine (C-Br) bond and the steric bulk at the C5 branching point.

The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively). Consequently, any intact ion retaining the bromine atom—most notably the molecular ion [M]+∙ —will manifest as a distinctive doublet separated by two mass units ( m/z 276 and 278) with approximately equal intensities [1]. Recognizing this 1:1 doublet is the foundational diagnostic step in verifying the presence of a mono-brominated species before analyzing subsequent fragmentation.

Mechanistic Causality of Primary Fragmentation Pathways

Understanding the mass spectrum of 5-(3-Bromopropyl)undecane requires analyzing the thermodynamic causality behind its unimolecular dissociations. The fragmentation is not random; it is dictated by bond dissociation energies and carbocation stability.

Heterolytic C-Br Cleavage (The Base Peak Pathway)

Alkyl bromides are characterized by a relatively weak C-Br bond ( ∼285 kJ/mol) compared to the C-C aliphatic backbone ( ∼348 kJ/mol). Upon ionization, the most thermodynamically favorable dissociation is the heterolytic cleavage of the C-Br bond. This process expels a neutral bromine radical ( Br∙ ) and generates a highly stable carbocation [C14​H29​]+ at m/z 197 . Because this is the path of least resistance, m/z 197 typically constitutes the base peak (100% relative abundance) in the spectrum [2].

Branching Point Cleavage and Stevenson's Rule

The undecane backbone is branched at C5. The molecular ion can undergo alpha-cleavage at this tertiary carbon to yield stable carbocations. According to Stevenson's Rule , when a fragmentation takes place, the positive charge remains on the fragment with the lowest ionization energy, and the loss of the largest alkyl radical is statistically and thermodynamically favored [3].

Cleavage at the C5 branching point results in two competitive pathways:

  • Loss of a Hexyl Radical ( ⋅C6​H13​ , 85 Da): Yields the fragment [C8​H16​Br]+ at m/z 191 / 193 .

  • Loss of a Butyl Radical ( ⋅C4​H9​ , 57 Da): Yields the fragment [C10​H20​Br]+ at m/z 219 / 221 .

Because the hexyl radical is larger and more stable as a leaving neutral species than the butyl radical, the m/z 191/193 doublet will exhibit a significantly higher relative abundance than the m/z 219/221 doublet.

HBr Elimination and Alkane Chain Scission

A minor but notable pathway is the elimination of neutral hydrogen bromide (HBr, 80/82 Da), resulting in an alkene radical cation [C14​H28​]+∙ at m/z 196 . Following the primary loss of bromine, the remaining [C14​H29​]+ alkyl chain undergoes successive losses of methylene units, generating the classic alkane series of m/z 43, 57, 71, and 85 ( [Cn​H2n+1​]+ ).

Quantitative Data Presentation

The following table summarizes the diagnostic fragment ions, their mass-to-charge ratios, and their mechanistic origins.

Fragment Ion m/z ValueExpected Relative IntensityMechanistic Origin
[M]+∙ 276 / 278Weak (1:1 Doublet)Intact molecular ion
[M−Br]+ 197Base Peak (100%)Heterolytic C-Br bond cleavage
[M−HBr]+∙ 196LowElimination of neutral HBr
[M−C6​H13​]+ 191 / 193Moderate (1:1 Doublet)Branch cleavage (Loss of hexyl radical)
[M−C4​H9​]+ 219 / 221Low-Moderate (1:1 Doublet)Branch cleavage (Loss of butyl radical)
[C6​H13​]+ 85HighAlkyl chain scission
[C4​H9​]+ 57HighAlkyl chain scission
[C3​H7​]+ 43HighAlkyl chain scission

Experimental Protocol: GC-EI-MS Workflow

To ensure reproducibility and analytical integrity, the following self-validating protocol must be used for the GC-MS characterization of 5-(3-Bromopropyl)undecane.

Step 1: Sample Preparation

  • Action: Dilute the analyte to a concentration of 10–50 ppm in a high-purity, non-polar solvent (e.g., LC-MS grade hexane or dichloromethane).

  • Causality: High concentrations lead to column overloading and promote bimolecular ion-molecule reactions in the source (e.g., [M+H]+ formation), which skews the true unimolecular fragmentation pattern.

Step 2: Gas Chromatography Separation

  • Action: Utilize a non-polar capillary column (e.g., HP-5MS or DB-5, 30m x 0.25mm x 0.25µm). Inject 1 µL in split mode (1:50 ratio) with the inlet temperature set to 250°C.

  • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Causality: The non-polar stationary phase perfectly matches the lipophilic nature of the branched alkane, ensuring sharp, symmetrical peak shapes without tailing.

Step 3: Electron Ionization (EI) Parameters

  • Action: Set the mass spectrometer ion source to exactly 70 eV and the source temperature to 230°C.

  • Causality: 70 eV is the universal standard because it imparts a consistent amount of internal energy to the molecules, maximizing ionization efficiency while ensuring the resulting fragmentation pattern is directly comparable to NIST/EPA reference libraries.

Step 4: Data Acquisition and Self-Validation

  • Action: Acquire data in full-scan mode from m/z 35 to 350.

  • Validation Check: Before confirming the structure, the system must self-validate by checking for the 1:1 isotopic doublet at m/z 276/278. If the doublet is absent or the ratio heavily deviates from 1:1, the peak does not represent the brominated target, and co-elution or degradation must be investigated.

Visualizing the Fragmentation Workflow

MS_Fragmentation M Molecular Ion [M]⁺• C14H29Br m/z 276 / 278 Br_loss [M - Br]⁺ C14H29⁺ m/z 197 M->Br_loss - Br• (Heterolytic Cleavage) HBr_loss [M - HBr]⁺• C14H28⁺• m/z 196 M->HBr_loss - HBr (Elimination) Hexyl_loss [M - C6H13]⁺ C8H16Br⁺ m/z 191 / 193 M->Hexyl_loss - C6H13• (Branch Cleavage) Butyl_loss [M - C4H9]⁺ C10H20Br⁺ m/z 219 / 221 M->Butyl_loss - C4H9• (Branch Cleavage) Alkyl_series Alkyl Cations CnH2n+1⁺ m/z 43, 57, 71, 85 Br_loss->Alkyl_series Alkane Chain Scission

Figure 1: Primary EI-MS fragmentation pathways of 5-(3-Bromopropyl)undecane.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry: Alkyl Halide Fragmentation Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Exploratory

An In-depth Technical Guide to CAS Number 2247551-31-9

To our valued researchers, scientists, and drug development professionals, This guide is intended to provide a comprehensive overview of the chemical compound identified by CAS number 2247551-31-9, covering its core prop...

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Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the chemical compound identified by CAS number 2247551-31-9, covering its core properties, commercial availability, and relevant technical data.

Section 1: Compound Identification and Properties

Following a comprehensive search of chemical databases and scientific literature, we must report that no compound with the CAS number 2247551-31-9 has been identified. This suggests that the provided CAS number may be inaccurate or not yet publicly indexed.

Consequently, no information regarding the chemical structure, physical and chemical properties, or biological activity for a compound with this identifier is available at this time.

Section 2: Commercial Suppliers

Given that the identity of the compound is unknown, a search for commercial suppliers for CAS number 2247551-31-9 did not yield any results. Reputable chemical suppliers require a valid CAS number and compound name to list a product for sale.

Section 3: Conclusion and Recommendation

It is not possible to provide an in-depth technical guide for a compound that cannot be definitively identified. We recommend verifying the accuracy of the CAS number 2247551-31-9. Should a corrected CAS number or a chemical name be available, we would be pleased to generate the requested technical guide.

We are committed to providing accurate and actionable scientific information. Please do not hesitate to re-submit your request with a validated chemical identifier.

Foundational

A Technical Guide to the Chemical Reactivity of Primary Alkyl Bromides: The Case of 5-(3-Bromopropyl)undecane

Abstract Primary alkyl bromides are foundational substrates in organic synthesis, valued for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by a competi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Primary alkyl bromides are foundational substrates in organic synthesis, valued for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by a competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. This technical guide provides an in-depth analysis of these competing reactions, using 5-(3-Bromopropyl)undecane as a model substrate. We will explore the mechanistic underpinnings of SN2 and E2 reactions, the critical factors that dictate the reaction outcome—including substrate structure, nucleophile/base characteristics, solvent effects, and temperature—and provide a validated experimental protocol for a selective transformation. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthetic utility of primary alkyl bromides.

Introduction: Structural and Electronic Profile of 5-(3-Bromopropyl)undecane

5-(3-Bromopropyl)undecane represents a class of primary alkyl halides characterized by a bromine atom attached to a primary (1°) carbon.[1][2] The C-Br bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the more electronegative bromine atom a partial negative charge (δ-).[3][4] This polarization renders the α-carbon (the carbon bonded to bromine) electrophilic and susceptible to attack by nucleophiles.

The key structural features influencing its reactivity are:

  • Primary (1°) Electrophilic Center: The carbon atom bonded to the bromine is attached to only one other carbon atom. Primary alkyl halides are sterically unhindered, making them excellent candidates for the SN2 reaction mechanism.[5][6]

  • Good Leaving Group: The bromide ion (Br-) is a stable anion and therefore a good leaving group, a prerequisite for both substitution and elimination reactions.[7]

  • Non-Sterically Hindered β-Hydrogens: Hydrogens on the adjacent carbon (β-carbon) are available for abstraction by a base, allowing for the possibility of an E2 elimination reaction.

  • Bulky Alkyl Chain: The undecane group, while remote from the reactive center, contributes to the overall lipophilicity of the molecule and can influence solubility and reaction kinetics.

The primary challenge and synthetic opportunity in using substrates like 5-(3-Bromopropyl)undecane lies in controlling the competition between the SN2 and E2 pathways.

The Bimolecular Nucleophilic Substitution (SN2) Pathway

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), and the carbon-leaving group bond breaks simultaneously.[8][9] This mechanism leads to an inversion of stereochemistry at the reaction center. For a primary alkyl halide like 5-(3-Bromopropyl)undecane, the SN2 pathway is often the default, favored by its low steric hindrance.[10][11]

Caption: Generalized SN2 reaction mechanism.

Causality of Experimental Choices for SN2 Reactions

To favor the SN2 pathway, experimental conditions must be chosen to maximize the rate of nucleophilic attack while minimizing the rate of elimination.

  • Nucleophile Selection: The ideal nucleophile for an SN2 reaction is strong but weakly basic. Strong bases will promote the competing E2 reaction. Nucleophiles such as iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they possess high nucleophilicity with moderate basicity.[12]

  • Solvent Effects: Polar aprotic solvents are crucial for SN2 reactions.[13] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone can dissolve the ionic nucleophilic salt but do not effectively solvate the anion (the nucleophile).[14] This "naked" nucleophile is highly reactive and its concentration in the solution is maximized, accelerating the bimolecular reaction.[13][15] In contrast, polar protic solvents (like water or ethanol) would solvate the nucleophile through hydrogen bonding, creating a solvent shell that sterically hinders its approach to the substrate and reduces its reactivity.[13]

Table 1: Influence of Nucleophile and Solvent on SN2 Reaction Outcome

NucleophileBasicitySolvent TypeFavored PathwayRationale
I⁻, Br⁻, CN⁻, N₃⁻, RS⁻ Weak to ModeratePolar Aprotic (DMSO, DMF)SN2 Strong nucleophilicity, low basicity. Solvent leaves nucleophile "naked" and reactive.[12][13]
CH₃COO⁻ ModeratePolar Aprotic (Acetone)SN2 Good nucleophile, moderate base.
HO⁻, RO⁻ StrongPolar Protic (H₂O, EtOH)SN2 / E2 MixStrong base promotes E2. Protic solvent solvates and deactivates the nucleophile, slowing SN2.[13]
H₂O, ROH Very WeakPolar Protic (H₂O, ROH)Very Slow SN1/SN2Weak nucleophile results in a very slow reaction rate. Primary carbocations for SN1 are too unstable.[16]

The Bimolecular Elimination (E2) Pathway

The E2 reaction is also a single-step, concerted process where a base abstracts a proton from the β-carbon at the same time the C-X bond breaks, forming a double bond.[17][18] The reaction rate is second-order, dependent on the concentrations of both the substrate and the base.[19] For a primary alkyl halide, the E2 reaction is generally disfavored compared to SN2 unless specific conditions are employed.[2]

Caption: Generalized E2 reaction mechanism.

Causality of Experimental Choices for E2 Reactions

To force a primary alkyl halide down the E2 pathway, the experimental design must hinder the SN2 reaction and promote proton abstraction.

  • Base Selection: The most critical factor is the use of a strong, sterically hindered base .[18][19] Potassium tert-butoxide (KOtBu) is the archetypal reagent for this purpose. Its bulky nature makes it a poor nucleophile, as it cannot easily access the sterically shielded electrophilic α-carbon required for an SN2 attack.[10][20] However, it can readily abstract a less-hindered β-proton, initiating the E2 cascade.[21] Strong, non-hindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will result in a mixture of SN2 and E2 products, with SN2 often predominating for primary substrates.[20][22]

  • Temperature: Elimination reactions have higher activation energies than substitution reactions because they involve more significant bond reorganization.[2] Consequently, increasing the reaction temperature will favor the E2 pathway over the SN2 pathway.[1]

Table 2: Influence of Base and Temperature on the E2 Reaction Outcome

BaseSteric HindranceStrengthTemperatureFavored PathwayRationale
KOtBu, LDA HighStrongModerate to HighE2 Bulky base cannot act as a nucleophile, selectively abstracts a β-proton.[20][23]
NaOEt, NaOH LowStrongLowSN2 (Major) / E2 (Minor)Strong, non-bulky reagent can act as both a nucleophile and a base. SN2 is kinetically faster for 1° substrates.[2][20]
NaOEt, NaOH LowStrongHighE2 / SN2 MixHigher temperature favors the elimination pathway.[2]
DBU, DBN ModerateStrong (non-nucleophilic)Moderate to HighE2 These are strong, non-nucleophilic bases designed to promote elimination.

Directing the Reaction: A Decision-Making Framework

The choice between the SN2 and E2 pathways for 5-(3-Bromopropyl)undecane is a deliberate synthetic decision controlled by the reagents and conditions.

Caption: Decision framework for predicting SN2 vs. E2 outcomes.

Validated Experimental Protocol: SN2 Synthesis of 5-(3-Azidopropyl)undecane

This protocol details a reliable procedure for the selective SN2 conversion of the title compound to its corresponding azide, a versatile intermediate for further functionalization (e.g., via Staudinger ligation or click chemistry). The choice of sodium azide as the nucleophile in DMF as a polar aprotic solvent at a moderate temperature ensures a clean, high-yielding SN2 reaction.

5.1. Materials and Reagents

  • 5-(3-Bromopropyl)undecane (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

5.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(3-Bromopropyl)undecane.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the portion-wise addition of sodium azide.

  • Reaction Conditions: Stir the resulting suspension at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though the reaction is often clean enough to yield a product of high purity after the workup.

5.3. Self-Validation and Characterization

  • Trustworthiness: The progress of the reaction is monitored by TLC, ensuring the complete consumption of the starting material. The aqueous workup is designed to systematically remove the DMF solvent and excess azide salt.

  • Characterization: The identity and purity of the final product, 5-(3-Azidopropyl)undecane, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR). A characteristic peak around 2100 cm⁻¹ in the IR spectrum confirms the presence of the azide functional group.

Conclusion

The reactivity of primary alkyl bromides like 5-(3-Bromopropyl)undecane is a nuanced yet predictable interplay between SN2 and E2 mechanisms. While the sterically unhindered primary carbon strongly predisposes the substrate to SN2 reactions, the E2 pathway can be intentionally favored through the strategic use of strong, sterically hindered bases and elevated temperatures. A thorough understanding of the causal relationships between substrate structure, reagent choice, solvent, and temperature empowers the synthetic chemist to control these reaction pathways, enabling the efficient and selective synthesis of desired target molecules.

References

  • Wikipedia. Elimination reaction. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. (2026). [Link]

  • Chemistry LibreTexts. 11.8: The E2 Reaction and Mechanism. (2025). [Link]

  • Chemistry Steps. The E2 Reaction Mechanism. [Link]

  • BYJU'S. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). [Link]

  • Chemistry Learner. SN2 Reaction: Definition, Example, and Mechanism. (2020). [Link]

  • Fiveable. Alkyl Bromides: Organic Chemistry Study Guide. (2025). [Link]

  • Chemistry LibreTexts. 11.2: The SN2 Reaction. (2024). [Link]

  • Socratic. Why do primary alkyl halides prefer SN2 reaction mechanism for nucleophilic substitution?. (2018). [Link]

  • Chemistry LibreTexts. 2.9: The Mechanism of the E2 Reaction. (2023). [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024). [Link]

  • Fiveable. Steric Hindrance: Organic Chemistry Study Guide. (2025). [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. (2025). [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). [Link]

  • University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • Thompson Rivers University. Nucleophilic Substitution of Alkyl Halides. [Link]

  • Le Moyne College. Nucleophilic substitution vs. elimination reactions. [Link]

  • ACS Publications. How Solvation Influences the SN2 versus E2 Competition. (2021). [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019). [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • Chemistry LibreTexts. 8.2: Background. (2024). [Link]

  • National Institutes of Health. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Quora. What is the effect of solvent on SN2?. (2018). [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]

  • CK-12 Foundation. Elimination Reaction - Haloalkanes. (2026). [Link]

  • Chemistry Steps. Alkyl Halides to Alkenes. (2024). [Link]

  • Cengage. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. (2025). [Link]

  • Pearson. Rank the following alkyl bromides from most reactive to least rea.... [Link]

  • Organic Chemistry 1: An open textbook. 9.2. Common nucleophilic substitution reactions. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactions. [Link]

  • The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. (2021). [Link]

  • ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (2014). [Link]

  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). [Link]

  • NextGurukul. Notes On Chemical Reactions Of Alkyl Halides: Elimination Reactions - ICSE Class 12 Chemistry. [Link]

Sources

Exploratory

Solubility of 5-(3-Bromopropyl)undecane in organic solvents

Thermodynamic Profiling and Solubility Dynamics of 5-(3-Bromopropyl)undecane in Organic Solvents: A Technical Guide for Lipid Synthesis Executive Summary In the rapidly evolving landscape of genetic medicine and drug del...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and Solubility Dynamics of 5-(3-Bromopropyl)undecane in Organic Solvents: A Technical Guide for Lipid Synthesis

Executive Summary

In the rapidly evolving landscape of genetic medicine and drug delivery, the synthesis of highly specialized ionizable lipids is the bottleneck of Lipid Nanoparticle (LNP) formulation. 5-(3-Bromopropyl)undecane (C₁₄H₂₉Br) serves as a critical lipophilic building block in this domain. As a highly hydrophobic, branched alkyl bromide, its primary function is to undergo nucleophilic substitution (Sₙ2) with primary or secondary amines to form the hydrophobic tails of novel ionizable lipids.

For researchers and drug development professionals, understanding the precise solubility dynamics of this intermediate is not merely a matter of convenience—it is a thermodynamic prerequisite for optimizing reaction kinetics, maximizing yield, and ensuring the scalability of LNP precursors. This whitepaper provides an authoritative, self-validating framework for predicting, measuring, and applying the solubility profile of 5-(3-Bromopropyl)undecane across various organic solvent systems.

Physicochemical Profiling & Causality of State

To master the solubility of a compound, one must first deconstruct its molecular architecture. 5-(3-Bromopropyl)undecane consists of an 11-carbon (undecane) backbone with a 3-bromopropyl substituent at the C5 position.

The Causality of its Physical State: Unlike linear alkyl bromides (e.g., 1-bromotetradecane) which can pack tightly into highly ordered crystal lattices, the branched nature of 5-(3-Bromopropyl)undecane introduces significant steric hindrance. This branching disrupts van der Waals contact between adjacent molecules, drastically lowering the enthalpy of fusion. Consequently, the molecule exists as a free-flowing liquid at standard room temperature. This liquid state inherently bypasses the thermodynamic energy penalty required to break a crystal lattice, rendering it exceptionally soluble in non-polar environments compared to its linear structural isomers [1].

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

The solubility of 5-(3-Bromopropyl)undecane cannot be accurately modeled by simple binary descriptors like "hydrophobic" or "polar." Instead, as application scientists, we rely on Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy density of a solvent or solute into three quantifiable intermolecular forces [2]:

  • δD​ (Dispersion Forces): Dominant in 5-(3-Bromopropyl)undecane due to the extensive 14-carbon aliphatic network.

  • δP​ (Polarity): Weak but present, induced solely by the electronegative bromine atom creating a localized dipole moment.

  • δH​ (Hydrogen Bonding): Effectively zero, as the molecule contains no hydrogen bond donors or acceptors.

The Causality of Solvation: For dissolution to occur, the interaction radius ( Ra​ ) between the solvent and the alkyl bromide in 3D Hansen space must be minimized. Solvents with high δD​ and low δH​ (such as hexane or toluene) perfectly match the HSP profile of 5-(3-Bromopropyl)undecane, resulting in complete miscibility. Conversely, attempting to dissolve this compound in water ( δH​ = 42.3 MPa 1/2 ) fails because the energy required to create a cavity within the highly ordered, hydrogen-bonded water network far exceeds the weak dispersion interactions the alkyl bromide can offer, driving immediate phase separation [3].

Quantitative Solubility Data

The following table synthesizes the solubility profile of 5-(3-Bromopropyl)undecane across standard synthetic solvents at 25°C.

SolventChemical ClassDielectric Constant ( ε )Estimated Solubility (25°C)Application in Synthesis
n-Hexane Non-polar Aliphatic1.89Miscible (>1000 mg/mL)Liquid-liquid extraction, Chromatography
Toluene Non-polar Aromatic2.38Miscible (>1000 mg/mL)High-temp reflux reactions
Dichloromethane Polar Halogenated8.93Miscible (>1000 mg/mL)General solvation, Workups
Tetrahydrofuran Polar Aprotic7.52Highly Soluble (>500 mg/mL)Sₙ2 Alkylation reactions
Ethanol (Abs) Polar Protic24.5Moderately Soluble (~50 mg/mL)Co-solvent for amine alkylation
DMSO Strongly Polar Aprotic46.7Poorly Soluble (<5 mg/mL)Not recommended
Water Highly Polar Protic80.1Insoluble (<0.01 mg/mL)Aqueous quenching / Washing

Experimental Protocol: Self-Validating High-Throughput Solubility Screening

Relying on theoretical estimates is insufficient for GMP-level drug development. The following protocol outlines a self-validating, highly accurate methodology for determining the exact solubility limit of 5-(3-Bromopropyl)undecane in any target solvent.

Phase 1: Thermodynamic Equilibration

  • Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Saturation: Add 5-(3-Bromopropyl)undecane dropwise until a distinct, persistent second liquid phase (cloudiness or distinct droplets) is observed.

    • Causality: The visual presence of a second phase guarantees that the solvent is fully saturated, ensuring we are measuring the true thermodynamic solubility limit rather than a kinetic intermediate.

  • Incubation: Seal the vial and agitate at 300 RPM on a thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures the system transitions from kinetic dissolution to absolute thermodynamic equilibrium, preventing artificially low solubility readings.

Phase 2: Phase Separation & Quantification 4. Centrifugation: Transfer the mixture to a chemical-resistant centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C.

  • Causality: Highly lipophilic liquids can form stable, microscopic emulsions in moderately polar solvents (like ethanol). High-speed centrifugation forces complete phase separation, preventing undissolved micro-droplets from causing false-positive concentration spikes.
  • Sampling: Carefully extract exactly 100 µL of the clear supernatant from the upper layer using a positive displacement pipette.
  • GC-FID Analysis: Dilute the aliquot in a miscible, highly volatile solvent (e.g., hexane) and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
  • Causality: Unlike UV-Vis spectroscopy, which fails here due to the lack of a conjugated chromophore in the alkyl bromide, GC-FID provides a highly sensitive, self-validating linear response directly proportional to the carbon mass of the analyte.

Application in Drug Development: LNP Ionizable Lipid Synthesis

In the synthesis of novel ionizable lipids for mRNA delivery, 5-(3-Bromopropyl)undecane is reacted with a polyamine core. The solubility of the alkyl bromide dictates the choice of solvent for this Sₙ2 reaction. Because the amine core is often polar and the alkyl bromide is highly non-polar, a bridging solvent like Tetrahydrofuran (THF) or a THF/Ethanol blend is utilized to maintain both reagents in a homogenous phase, preventing reaction compartmentalization [4].

LNP_Synthesis A 5-(3-Bromopropyl)undecane (Hydrophobic Tail) C SN2 Alkylation (THF/EtOH Solvent) A->C Solvated B Primary Amine (Ionizable Core) B->C Base Catalyst D Purified Ionizable Lipid C->D Chromatography E Microfluidic Formulation (Aqueous mRNA) D->E Ethanol Phase F Lipid Nanoparticle (LNP) E->F Self-Assembly

Workflow of 5-(3-Bromopropyl)undecane integration into Lipid Nanoparticle (LNP) synthesis.

By maintaining strict control over the solvation environment, chemists can drive the alkylation to completion, minimizing mono-alkylated impurities and ensuring a high yield of the target multi-tailed ionizable lipid.

References

  • Product Safety Assessment: Alkyl Bromides. Lanxess Corporate Responsibility & Product Safety. Available at:[Link]

  • Hansen Solubility Parameters: Basics and Science. Hansen-Solubility Official Portal. Available at: [Link]

  • Solubility of Alkyl Bromides in Aqueous Polymer Solutions. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at:[Link]

  • Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation. Ghent University Academic Bibliography. Available at:[Link]

Foundational

Potential applications of 5-(3-Bromopropyl)undecane in organic synthesis

An In-Depth Technical Guide to the Potential Applications of 5-(3-Bromopropyl)undecane in Organic Synthesis Introduction: The Strategic Value of 5-(3-Bromopropyl)undecane In the landscape of modern organic synthesis, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Applications of 5-(3-Bromopropyl)undecane in Organic Synthesis

Introduction: The Strategic Value of 5-(3-Bromopropyl)undecane

In the landscape of modern organic synthesis, the strategic incorporation of long alkyl chains is a critical design element for modulating the physicochemical properties of target molecules. 5-(3-Bromopropyl)undecane, with its C14 backbone, represents a versatile lipophilic building block. Its structure, featuring a primary alkyl bromide, offers a reactive handle for a multitude of nucleophilic substitution and organometallic reactions. This guide provides an in-depth exploration of the potential applications of 5-(3-Bromopropyl)undecane, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry. The long undecane tail can significantly influence properties such as solubility, membrane permeability, and protein binding, making this reagent particularly relevant in the design of new therapeutic agents, including those that fall "beyond the Rule of Five" (bRo5).[1][2]

The utility of 5-(3-Bromopropyl)undecane stems from the reactivity of the C-Br bond. As a primary alkyl bromide, it is an excellent substrate for S(_N)2 reactions, minimizing the competing E2 elimination pathway that can be problematic with more sterically hindered halides.[3][4][5] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized long-chain molecules.

Core Synthetic Applications: A Mechanistic Overview

The synthetic potential of 5-(3-Bromopropyl)undecane can be broadly categorized into the formation of carbon-carbon and carbon-heteroatom bonds. This section will delve into the key transformations, providing both mechanistic insights and practical considerations.

Carbon-Carbon Bond Formation: Extending the Carbon Skeleton

The creation of new C-C bonds is fundamental to organic synthesis. 5-(3-Bromopropyl)undecane serves as a valuable electrophile in reactions with various carbon nucleophiles.

a) Grignard Reactions: A Powerful Tool for C-C Coupling

One of the most powerful applications of alkyl halides is in the formation of Grignard reagents.[6][7][8] The reaction of 5-(3-Bromopropyl)undecane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding organomagnesium bromide.[7][9] This Grignard reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds.[6][10]

G1 cluster_0 Synthetic Utility of 5-(3-Bromopropyl)undecane A 5-(3-Bromopropyl)undecane B Grignard Reagent (C14H29MgBr) A->B + Mg, Et2O D C-Heteroatom Bond Formation A->D + Nucleophiles (e.g., RO-, N3-, CN-) C C-C Bond Formation B->C + Electrophiles (e.g., R2C=O, CO2)

Caption: Synthetic pathways for 5-(3-Bromopropyl)undecane.

The versatility of the Grignard reagent derived from 5-(3-Bromopropyl)undecane is summarized in the table below:

ElectrophileProduct Class
Aldehydes (RCHO)Secondary Alcohols
Ketones (R₂C=O)Tertiary Alcohols
Esters (RCOOR')Tertiary Alcohols (via double addition)[10]
Carbon Dioxide (CO₂)Carboxylic Acids
EpoxidesPrimary Alcohols (with chain extension)
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

Objective: To synthesize a long-chain secondary alcohol via a Grignard reaction.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • An aldehyde (e.g., benzaldehyde)

  • 1 M Hydrochloric acid

  • Saturated ammonium chloride solution

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask.[6] Gently heat the flask until the violet color of the iodine disappears, indicating the activation of the magnesium surface.[6]

  • Grignard Formation: Cool the flask to room temperature. Add a solution of 5-(3-Bromopropyl)undecane (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[6] Stir the mixture for 1-2 hours after the addition is complete to ensure full conversion to the Grignard reagent.[6]

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Carbon-Heteroatom Bond Formation: Introducing Functionality

5-(3-Bromopropyl)undecane is an ideal substrate for S(_N)2 reactions with a variety of heteroatom nucleophiles, enabling the synthesis of ethers, amines, azides, and more.[11]

a) Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkyl halide and an alkoxide.[3][4] The reaction proceeds via an S(_N)2 mechanism, where the alkoxide displaces the bromide ion.[3][12] This method is highly efficient for primary alkyl halides like 5-(3-Bromopropyl)undecane.[3]

G2 cluster_1 Williamson Ether Synthesis Workflow A Alcohol (R-OH) B Alkoxide (R-O-) A->B + Strong Base (e.g., NaH) D Long-Chain Ether B->D + 5-(3-Bromopropyl)undecane (SN2 Reaction) C 5-(3-Bromopropyl)undecane C->D

Caption: Workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize a long-chain, unsymmetrical ether.

Materials:

  • 5-(3-Bromopropyl)undecane

  • An alcohol (e.g., ethanol)

  • Sodium hydride (NaH)

  • Anhydrous THF or DMF

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere flask, add the alcohol (1.1 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.[4]

  • Alkylation: Add 5-(3-Bromopropyl)undecane (1.0 equivalent) to the alkoxide solution. Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC. Gentle heating may be required for less reactive alkoxides.

  • Workup: Carefully quench the reaction with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting ether can be purified by column chromatography.

b) Synthesis of Amines

The introduction of a nitrogen-containing functional group is a common objective in drug discovery. 5-(3-Bromopropyl)undecane can be converted to the corresponding primary amine through several reliable methods.

Comparison of Amine Synthesis Methods

MethodReagentsAdvantagesDisadvantages
Direct Alkylation Ammonia or Primary/Secondary AmineSimple, one-stepOften results in a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts.[13][14]
Azide Synthesis Sodium Azide (NaN₃), followed by reduction (e.g., LiAlH₄ or H₂/Pd)High yields of primary amine, avoids over-alkylation.[14]Use of potentially explosive azide reagents.
Gabriel Synthesis Potassium Phthalimide, followed by hydrolysis (e.g., hydrazine)Clean, high-yielding synthesis of primary amines.[13][15]The hydrolysis step can sometimes be harsh.
Experimental Protocol: Gabriel Synthesis of a Primary Amine

Objective: To synthesize the primary amine corresponding to 5-(3-Bromopropyl)undecane.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Potassium phthalimide

  • Anhydrous DMF

  • Hydrazine hydrate

Procedure:

  • N-Alkylation: Dissolve 5-(3-Bromopropyl)undecane (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF. Heat the mixture (e.g., to 70-90 °C) and stir for several hours until the starting material is consumed (monitored by TLC).[15]

  • Hydrolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 equivalents) and heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture, add dilute HCl, and filter to remove the precipitate. Make the filtrate basic with NaOH and extract the amine with an organic solvent like dichloromethane.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting amine, typically by distillation or chromatography.

G3 cluster_2 Gabriel Synthesis Pathway A Potassium Phthalimide C N-Alkylated Phthalimide A->C + 5-(3-Bromopropyl)undecane (SN2 Reaction in DMF) B 5-(3-Bromopropyl)undecane B->C D Long-Chain Primary Amine C->D + Hydrazine (Hydrolysis)

Caption: Gabriel synthesis for primary amine production.

Conclusion

5-(3-Bromopropyl)undecane is a highly valuable and versatile building block in organic synthesis. Its primary bromide functionality allows for efficient participation in a wide range of S(_N)2 and organometallic reactions. For researchers in drug discovery and materials science, the ability to readily introduce a long, lipophilic chain provides a powerful tool for tuning the properties of target molecules. The protocols outlined in this guide serve as a starting point for the exploration of this reagent's full synthetic potential.

References

  • Application Notes and Protocols for Grignard Reactions with (E)
  • 3-Bromopentane | C5H11Br | CID 15738 - PubChem. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google P
  • Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of primary amines - Organic Chemistry Portal. (URL: [Link])

  • New therapeutic modalities in drug discovery and development: Insights & opportunities. (URL: [Link])

  • Phase-Vanishing Methodology for Efficient Bromination, Alkylation, Epoxidation, and Oxidation Reactions of Organic Substrates. (URL: [Link])

  • 3-bromophthalide - Organic Syntheses Procedure. (URL: [Link])

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])

  • Taking on bRo5 Compounds - Tablets & Capsules. (URL: [Link])

  • Mechanochemical N-alkylation of imides - PMC. (URL: [Link])

  • Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Recent Developments on Five-Component Reactions - PMC. (URL: [Link])

  • 5.3 Synthesis of amines - Organic Chemistry II - Fiveable. (URL: [Link])

  • 5-Bromopent-1-en-3-one | C5H7BrO | CID 53774253 - PubChem. (URL: [Link])

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation - ChemRxiv. (URL: [Link])

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Chemical Space bRo5 - Macrocyclics, PROTACs & More | April 20-21, 2022. (URL: [Link])

  • Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications - ACP. (URL: [Link])

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (URL: [Link])

  • Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids - RSC Publishing. (URL: [Link])

  • Triple Radical Sorting: Aryl-Alkylation of Alkenes - Macmillan Group - Princeton University. (URL: [Link])

  • undecane, 1120-21-4 - The Good Scents Company. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • Core publications in drug discovery and natural product research - Frontiers. (URL: [Link])

  • Undecane, 5-butyl-6-propyl - Virginia Open Data Portal. (URL: [Link])

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - Preprints.org. (URL: [Link])

  • Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - Beilstein Journals. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (URL: [Link])

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (URL: [Link])

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Exploratory

The Strategic Utility of ω-Functionalized Alkyl Halides in Complex Molecule Synthesis: A Technical Guide

Introduction: Beyond Simple Scaffolds In the intricate tapestry of modern organic synthesis, the selection of appropriate building blocks is paramount. While complex, multi-functionalized starting materials often garner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Scaffolds

In the intricate tapestry of modern organic synthesis, the selection of appropriate building blocks is paramount. While complex, multi-functionalized starting materials often garner significant attention, the strategic value of seemingly simple, long-chain bifunctional molecules is frequently underestimated. This guide delves into the chemistry of ω-functionalized alkyl halides, exemplified by molecules such as 5-(3-bromopropyl)undecane, as versatile and powerful tools for the construction of complex molecular architectures. While 5-(3-bromopropyl)undecane itself is not a readily available reagent, its structural motifs—a long aliphatic chain with a reactive halide at one terminus—are representative of a broader class of building blocks crucial in fields ranging from drug discovery to materials science. We will explore the synthesis, reactivity, and strategic applications of these molecules, providing a framework for their effective incorporation into synthetic planning.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of ω-functionalized alkyl halides lies in their orthogonal reactivity. The long, lipophilic alkyl chain provides a scaffold for building steric bulk and modulating solubility, while the terminal halide serves as a robust handle for a wide array of chemical transformations. This allows for a modular approach to synthesis, where the core structure can be elaborated in a stepwise and controlled manner.

The Dual Nature of ω-Functionalized Alkyl Halides

The primary reactive center is the carbon-halogen bond. The bromine atom in a molecule like 5-(3-bromopropyl)undecane is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This opens the door to a plethora of substitution and coupling reactions.

Simultaneously, the extended alkyl chain, while generally considered less reactive, can be functionalized through various C-H activation strategies, although this is often more challenging and less selective. The true power of these building blocks, however, is realized when a second functional group is present at the opposite end of the chain (the ω-position), allowing for sequential or one-pot multi-component reactions.

Synthesis of ω-Functionalized Alkyl Halides

The preparation of these building blocks typically involves several key synthetic strategies, starting from commercially available precursors.

Method 1: Ring-Opening of Cyclic Ethers followed by Halogenation

One common approach involves the acid-catalyzed ring-opening of a cyclic ether with a hydrohalic acid. For instance, the synthesis of a bromo-alcohol can be achieved, which is then protected or further functionalized.

Method 2: Hydroboration-Oxidation of a Terminal Alkene followed by Bromination

An alternative route starts with a long-chain α,ω-diene. Selective hydroboration-oxidation of one of the terminal double bonds can yield a primary alcohol, which can then be converted to the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Key Transformations and Applications

The true value of ω-functionalized alkyl halides is demonstrated in their diverse applications as synthons for more complex molecules.

Nucleophilic Substitution Reactions

The most fundamental reaction of alkyl bromides is nucleophilic substitution (Sₙ2). This allows for the introduction of a wide variety of functional groups.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)Alkyl Azide
CyanideSodium Cyanide (NaCN)Alkyl Nitrile
ThiolateSodium Thiophenoxide (NaSPh)Thioether
CarboxylateSodium Acetate (NaOAc)Ester
AlkoxideSodium Methoxide (NaOMe)Ether

Experimental Protocol: Synthesis of an Alkyl Azide

  • Dissolution: Dissolve 5-(3-bromopropyl)undecane (1.0 eq) in dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Organometallic Coupling Reactions

The formation of organometallic reagents, such as Grignard or organolithium reagents, from ω-functionalized alkyl halides opens up a vast landscape of carbon-carbon bond-forming reactions.

Diagram 1: Grignard Reagent Formation and Subsequent Reactions

G A R-Br (5-(3-Bromopropyl)undecane) B R-MgBr (Grignard Reagent) A->B  Mg, THF D R-C(OH)R'R'' (Tertiary/Secondary Alcohol) B->D  1. R'C(O)R''  2. H₃O⁺ F R-COOH (Carboxylic Acid) B->F  1. CO₂  2. H₃O⁺ C R-C(O)R' (Ketone/Aldehyde) E CO₂ (Carbon Dioxide)

Caption: Formation of a Grignard reagent and its reaction with electrophiles.

Experimental Protocol: Grignard Reaction with an Aldehyde

  • Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: Add a small crystal of iodine and a solution of 5-(3-bromopropyl)undecane in anhydrous tetrahydrofuran (THF) dropwise until the reaction initiates (indicated by heat evolution and disappearance of the iodine color).

  • Formation of Grignard Reagent: Add the remaining alkyl bromide solution dropwise, maintaining a gentle reflux.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of the desired aldehyde (e.g., benzaldehyde) in THF dropwise.

  • Quenching and Work-up: After the reaction is complete, quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by flash chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form C-C and C-heteroatom bonds with high efficiency and selectivity. ω-Functionalized alkyl halides are excellent substrates for these transformations.

Diagram 2: Suzuki Cross-Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle A R-Br (Alkyl Halide) D Oxidative Addition A->D B R'-B(OR)₂ (Boronic Acid/Ester) E Transmetalation B->E C Pd(0) Catalyst C->D D->E R'-B(OR)₂ F Reductive Elimination E->F F->C Regeneration G R-R' (Coupled Product) F->G H Base (e.g., K₂CO₃) H->E

Foundational

A Technical Guide to the Physicochemical Properties of 5-(3-Bromopropyl)undecane: Theoretical Estimation and Experimental Validation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-(3-Bromopropyl)undecane is a halogenated aliphatic hydrocarbon whose specific physicochemical properties are not extensively documented...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Bromopropyl)undecane is a halogenated aliphatic hydrocarbon whose specific physicochemical properties are not extensively documented in publicly available literature. This technical guide provides a comprehensive framework for understanding and determining its theoretical boiling point and density. By leveraging data from structurally analogous compounds and employing established principles of physical chemistry, we present robust estimations for these key parameters. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical validation of the predicted values, ensuring a high degree of scientific rigor. The synthesis of theoretical prediction with practical verification offers a complete methodology for characterizing this and other novel long-chain halogenated alkanes, which are of increasing interest as intermediates in organic synthesis and materials science.

Introduction and Molecular Profile

5-(3-Bromopropyl)undecane possesses a C14 backbone, comprising an undecane chain substituted at the 5-position with a bromopropyl group. The molecular structure suggests a nonpolar character dominated by van der Waals intermolecular forces, with a minor contribution from dipole-dipole interactions introduced by the carbon-bromine bond. Understanding its boiling point and density is fundamental for its purification, handling, reaction engineering, and for predicting its behavior in various solvent systems.

Molecular Formula: C₁₄H₂₉Br

Molecular Weight: 277.28 g/mol

Structure:

Theoretical Estimation of Physicochemical Properties

Due to the absence of direct experimental data for 5-(3-Bromopropyl)undecane, its properties must be estimated by analyzing the contributions of its constituent parts: the parent undecane chain and the bromopropyl substituent.

Factors Influencing Boiling Point

The boiling point of an alkane is primarily determined by the strength of its intermolecular van der Waals forces, which are influenced by two main factors:

  • Molecular Size and Weight: Larger molecules with greater surface area exhibit stronger van der Waals forces, leading to higher boiling points.

  • Molecular Branching: For isomers, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[1] This weakens the van der Waals forces and results in a lower boiling point compared to the straight-chain analogue.[1]

Estimation of Boiling Point

To estimate the boiling point of 5-(3-Bromopropyl)undecane, we can use a comparative analysis with related compounds:

  • Baseline (n-Undecane): The parent straight-chain alkane, n-undecane (C₁₁H₂₄), has a well-documented boiling point of 196 °C .[1][2]

  • Effect of Branching: The introduction of a side chain creates branching. For example, 2-methyldecane, an isomer of undecane, has a boiling point of 189.3 °C, which is lower than n-undecane due to increased branching.[1] The propyl group at the 5-position in our target molecule introduces significant branching.

  • Effect of Increased Molecular Weight and Halogenation: The addition of the -C₃H₆Br group significantly increases the molecular weight from 156.31 g/mol (undecane) to 277.28 g/mol . This increase in mass and electron cloud size will substantially elevate the boiling point. For reference, (3-Bromopropyl)benzene (MW: 199.09 g/mol ) has a boiling point of 220-224 °C.[3]

Estimation of Density

The density of liquid alkanes is typically less than that of water. n-Undecane has a density of approximately 0.74 g/mL at 20 °C.[2][4] The substitution of a hydrogen atom with a much heavier bromine atom will significantly increase the molecular mass without a proportional increase in molecular volume. This leads to a predictable increase in density.

Summary of Predicted Properties
PropertyInfluencing FactorsEstimated Value
Boiling Point Undecane base (+), significant mass increase from C₃H₆Br group (++), branching (-)245 - 265 °C
Density Undecane base (~0.74 g/mL), heavy bromine atom (++)1.0 - 1.2 g/mL

Proposed Synthetic Pathway

A plausible route for the laboratory-scale synthesis of 5-(3-Bromopropyl)undecane involves a Grignard reaction, a robust method for forming carbon-carbon bonds.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification A 1,3-Dibromopropane C 3-Bromopropylmagnesium bromide (Grignard Reagent) A->C Reaction B Mg turnings, dry Ether B->C Reagents E Grignard Reagent (from Step 1) D 5-Bromoundecane F 5-(3-Bromopropyl)undecane (Crude Product) D->F Reaction E->F Coupling G Crude Product I Purified Product G->I Process H Fractional Distillation (under reduced pressure) H->I Method

Caption: Proposed Grignard-based synthesis workflow for 5-(3-Bromopropyl)undecane.

Experimental Verification Protocols

To validate the theoretically estimated values, precise experimental determination is required. The following protocols are standard, self-validating methodologies.

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of the purified compound with a sample volume of 5 mL or more.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, a stable equilibrium between the liquid and vapor phases is established, allowing for a precise measurement of this temperature.

Apparatus:

  • Distillation flask (round-bottom)

  • Heating mantle

  • Calibrated thermometer or thermocouple

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Place 5-10 mL of purified 5-(3-Bromopropyl)undecane into the distillation flask.

  • Add 2-3 boiling chips to the flask to prevent bumping and ensure smooth boiling.

  • Assemble the distillation apparatus. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature when the first drop of distillate is collected in the receiving flask.

  • Continue heating until a steady rate of distillation is achieved (approximately 1 drop per second). The temperature should stabilize.

  • Record this stable temperature as the boiling point. Note the ambient atmospheric pressure, as boiling point is pressure-dependent.

Protocol for Density Determination (Pycnometer Method)

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for the accurate determination of a liquid's density by weighing.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m₁).

  • Calibrate the pycnometer by filling it with deionized water of a known temperature (e.g., 20 °C). Place it in the constant temperature water bath for 20 minutes to allow for thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and measure its mass (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is V = (m₂ - m₁) / ρ_water, where ρ_water is the known density of water at the specific temperature.

  • Empty and thoroughly dry the calibrated pycnometer.

  • Fill the dry pycnometer with 5-(3-Bromopropyl)undecane.

  • Place the filled pycnometer in the constant temperature water bath for 20 minutes to reach thermal equilibrium.

  • Dry the outside of the pycnometer and measure its mass (m₃).

  • The mass of the sample is (m₃ - m₁).

  • Calculate the density of the sample using the formula: ρ_sample = (m₃ - m₁) / V .

Data Validation Workflow

A robust scientific approach requires a feedback loop between prediction and empirical data.

G A Theoretical Prediction (Boiling Point, Density) B Synthesis & Purification A->B C Experimental Measurement (Protocols 4.1 & 4.2) B->C D Data Comparison C->D E Validated Physicochemical Data D->E Agreement F Refine Predictive Model (If significant deviation) D->F Disagreement F->A

Caption: Workflow for the validation of theoretically predicted physicochemical properties.

Conclusion

While experimental data for 5-(3-Bromopropyl)undecane remains uncatalogued, a strong theoretical framework based on analogous compounds allows for reliable estimation of its boiling point and density. The predicted values of 245-265 °C for the boiling point and 1.0-1.2 g/mL for the density serve as critical starting points for laboratory work. The detailed experimental protocols provided herein offer a clear and validated pathway for the empirical determination of these properties, ensuring that future research involving this compound can be built upon a foundation of accurate and verifiable physicochemical data. This integrated approach of prediction and verification is central to the efficient and safe development of novel chemical entities.

References

  • Undecane | C11H24 | CID 14257 . PubChem, National Institutes of Health. [Link]

  • Chemical Properties of Undecane (CAS 1120-21-4) . Cheméo. [Link]

  • Undecane, 5-propyl- | C14H30 | CID 523246 . PubChem, National Institutes of Health. [Link]

  • undecane, 1120-21-4 . The Good Scents Company. [Link]

  • Benzene, (3-bromopropyl)- . NIST WebBook. [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes . Semantic Scholar. [Link]

  • undecane - 1120-21-4, C11H24, density, melting point, boiling point . Molbase. [Link]

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Exploratory

An In-depth Technical Guide on the Electrophilic Nature of the Carbon-Bromine Bond in 5-(3-Bromopropyl)undecane

For Researchers, Scientists, and Drug Development Professionals Abstract The carbon-bromine (C-Br) bond, a cornerstone of organic synthesis, presents a unique nexus of reactivity and selectivity. In the context of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-bromine (C-Br) bond, a cornerstone of organic synthesis, presents a unique nexus of reactivity and selectivity. In the context of complex molecules such as 5-(3-Bromopropyl)undecane, understanding the nuanced electrophilic character of this bond is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comprehensive examination of the electronic and steric factors governing the reactivity of the C-Br bond in this secondary alkyl bromide. We will delve into the mechanistic dichotomy of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, offering insights into how reaction conditions can be tailored to favor specific outcomes. Furthermore, this document will detail established protocols for the synthesis, characterization, and strategic application of 5-(3-Bromopropyl)undecane and related organobromides in the broader landscape of medicinal chemistry and drug development.

I. Introduction: The Enduring Significance of the Carbon-Bromine Bond

The carbon-halogen bond is a fundamental functional group in organic chemistry, with organobromine compounds holding a particularly important position.[1] The difference in electronegativity between carbon (2.55) and bromine (2.96) results in a polarized covalent bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[2][3] This inherent electrophilicity is the foundation for a vast array of synthetic transformations, making organobromides valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][4] The reactivity of the C-Br bond is a delicate balance of inductive effects, hyperconjugation, and steric hindrance, which collectively determine the favored reaction pathway.[5][6]

The introduction of a bromine atom into a molecular structure can significantly influence its therapeutic properties. This strategy, often referred to as "bromination," can enhance biological activity, favorably alter metabolic pathways, and increase the duration of a drug's action.[7][8] These benefits stem from the ability of the bromine atom to participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[7][8]

This guide will focus on 5-(3-Bromopropyl)undecane as a model secondary alkyl bromide to explore these principles in detail. Its structure presents an interesting case study where both the immediate steric environment and the longer alkyl chains can influence the reactivity of the electrophilic carbon.

II. Molecular Structure and Electronic Properties of 5-(3-Bromopropyl)undecane

The structure of 5-(3-Bromopropyl)undecane features a bromine atom attached to a secondary carbon within a long aliphatic chain. This seemingly simple molecule embodies the key factors that dictate the reactivity of alkyl halides.

A. The Polarized C-Br Bond: The Heart of Electrophilicity

The C-Br bond in 5-(3-Bromopropyl)undecane is inherently polar due to the greater electronegativity of bromine compared to carbon.[9][10] This polarization creates a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, making the carbon an electrophilic center.[11] The strength of this bond is weaker than a carbon-carbon or carbon-hydrogen bond, and weaker than a carbon-chlorine bond, contributing to the good leaving group ability of the bromide ion.[12]

B. Steric Considerations: A Gatekeeper to Reactivity

The carbon atom bonded to the bromine in 5-(3-Bromopropyl)undecane is a secondary carbon, meaning it is attached to two other carbon atoms. This structural feature places it at a crossroads of reactivity, capable of undergoing both SN1 and SN2 reactions, as well as E1 and E2 elimination reactions.[5][13] The two alkyl groups attached to the electrophilic carbon create a degree of steric hindrance that can impede the approach of a nucleophile, a critical factor in determining the reaction mechanism.[14][15][16]

III. Reactivity Profile: A Mechanistic Exploration

The electrophilic nature of the C-Br bond in 5-(3-Bromopropyl)undecane allows it to participate in a variety of reactions, primarily nucleophilic substitution and elimination. The preferred pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

A. Nucleophilic Substitution Reactions: The SN1 and SN2 Pathways

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile.[17] The two primary mechanisms for this transformation are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways.[18][19]

  • The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[20][21] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[22] For secondary alkyl halides like 5-(3-Bromopropyl)undecane, the SN2 pathway is viable, but the rate is slower than for primary alkyl halides due to increased steric hindrance.[9][12][23] Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.[20]

  • The SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[21][22] The planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.[18] The stability of the carbocation is crucial for the SN1 pathway. Secondary carbocations are more stable than primary carbocations, making the SN1 mechanism possible for 5-(3-Bromopropyl)undecane, particularly with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate.[11][14]

Table 1: Factors Influencing the Competition Between SN1 and SN2 Reactions

FactorFavors SN1Favors SN2Rationale for 5-(3-Bromopropyl)undecane
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryAs a secondary halide, it can undergo both, but is sterically more hindered than a primary halide.[11]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)The choice of nucleophile is a key determinant of the reaction pathway.
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMSO)Protic solvents stabilize the carbocation intermediate, while aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.[19][20]
Leaving Group Good leaving groupGood leaving groupBromide is a good leaving group, a prerequisite for both mechanisms.[12]
B. Elimination Reactions: The E1 and E2 Pathways

In addition to substitution, 5-(3-Bromopropyl)undecane can undergo elimination reactions to form an alkene.[24] These reactions are often in competition with substitution and are favored by the use of strong, sterically hindered bases and higher temperatures.[25]

  • The E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), and the C-Br bond breaks simultaneously to form a double bond.[26][27] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[26] Strong bases favor the E2 pathway.[24]

  • The E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.[24][26] In the second step, a weak base removes a proton from a β-carbon to form the alkene.[28] The E1 reaction is favored by conditions that promote carbocation formation, such as a good leaving group and a polar protic solvent.[26]

Diagram 1: Competing Reaction Pathways for 5-(3-Bromopropyl)undecane

G Substrate 5-(3-Bromopropyl)undecane SN2_Product Substitution Product (Inversion of Stereochemistry) Substrate->SN2_Product Strong Nucleophile Polar Aprotic Solvent E2_Product Elimination Product (Alkene) Substrate->E2_Product Strong, Bulky Base High Temperature Carbocation Secondary Carbocation Intermediate Substrate->Carbocation Weak Nucleophile/Base Polar Protic Solvent (Slow) SN1_Product Substitution Product (Racemization) E1_Product Elimination Product (Alkene) Carbocation->SN1_Product Nucleophilic Attack (Fast) Carbocation->E1_Product Proton Removal (Fast)

Caption: A diagram illustrating the competing SN1, SN2, E1, and E2 reaction pathways for a secondary alkyl bromide like 5-(3-Bromopropyl)undecane.

IV. Experimental Protocols and Characterization

The synthesis and characterization of 5-(3-Bromopropyl)undecane and its reaction products are crucial for understanding its reactivity.

A. Synthesis of 5-(3-Bromopropyl)undecane

A common method for the synthesis of alkyl bromides is through the reaction of the corresponding alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Protocol: Synthesis of 5-(3-Bromopropyl)undecane from 5-(3-Hydroxypropyl)undecane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(3-hydroxypropyl)undecane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Brominating Agent: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of phosphorus tribromide (PBr₃) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over ice water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Spectroscopic Characterization

The structure and purity of 5-(3-Bromopropyl)undecane can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The presence of the C-Br bond can be identified by a characteristic absorption in the fingerprint region of the IR spectrum, typically between 690-515 cm⁻¹.[29][30][31][32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon adjacent to the bromine will be deshielded and appear at a characteristic chemical shift (typically in the range of 3.3-3.7 ppm). The splitting patterns of the signals will provide information about the connectivity of the atoms.

    • ¹³C NMR: The carbon atom bonded to the bromine will also be deshielded and appear at a specific chemical shift (typically in the range of 35-60 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of 5-(3-Bromopropyl)undecane. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity.[33]

Diagram 2: Experimental Workflow for Synthesis and Characterization

G Start 5-(3-Hydroxypropyl)undecane Synthesis Bromination (e.g., PBr₃) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Product 5-(3-Bromopropyl)undecane Purification->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS

Caption: A flowchart outlining the key steps in the synthesis and spectroscopic characterization of 5-(3-Bromopropyl)undecane.

V. Applications in Drug Development and Medicinal Chemistry

The electrophilic nature of the C-Br bond in molecules like 5-(3-Bromopropyl)undecane makes them valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

  • Alkylation of Nucleophiles: The primary use of such alkyl bromides is in the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of the undecylpropyl moiety into various molecular scaffolds, potentially modulating their lipophilicity and pharmacokinetic properties.

  • Grignard Reagent Formation: 5-(3-Bromopropyl)undecane can be converted into a Grignard reagent by reacting it with magnesium metal.[34] This organometallic species is a powerful carbon-based nucleophile that can be used to form new carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.

  • Precursors to Other Functional Groups: The bromide can be displaced by other functional groups through nucleophilic substitution, providing access to a variety of derivatives such as alcohols, ethers, and nitriles.

The strategic incorporation of bromine into drug candidates is a well-established approach in medicinal chemistry.[7][8] While not directly a pharmaceutical itself, 5-(3-Bromopropyl)undecane represents a class of reagents that enable the synthesis of novel compounds for biological screening and lead optimization.

VI. Conclusion

The electrophilic nature of the carbon-bromine bond in 5-(3-Bromopropyl)undecane is a multifaceted property governed by a delicate interplay of electronic and steric effects. As a secondary alkyl bromide, it occupies a pivotal position in the reactivity spectrum, capable of undergoing a range of competing nucleophilic substitution and elimination reactions. A thorough understanding of the mechanistic principles outlined in this guide is essential for researchers and scientists to predict and control the outcomes of reactions involving this and similar organobromide compounds. The ability to selectively manipulate the C-Br bond opens up a vast synthetic landscape, providing the tools necessary to construct novel molecular entities with the potential for significant contributions to drug discovery and development.

VII. References

  • Steric Hindrance in SN1 and SN2 Reactions. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • Steric Hindrance: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. Retrieved from [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). BYJU'S. Retrieved from [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). The Organic Chemistry Tutor. Retrieved from [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Retrieved from [Link]

  • Spectroscopic Properties of Alkyl Halides. (2021, March 3). Chemistry LibreTexts. Retrieved from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd. Retrieved from [Link]

  • Understanding SN1 and SN2 Mechanisms: A Deep Dive Into Alkyl Halides. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Rank the following alkyl bromides from most reactive to least reactive in an SN2 reaction. Pearson. Retrieved from [Link]

  • Nucleophilic Substitution of Alkyl Halides. University of Calgary. Retrieved from [Link]

  • Elimination reaction. Wikipedia. Retrieved from [Link]

  • Reactivity of Alkyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic substitution. Wikipedia. Retrieved from [Link]

  • Elimination Reaction - Haloalkanes. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • What is nucleophilic substitution?. Chemguide. Retrieved from [Link]

  • How to identify an alkyl halide using an infrared (IR) spectrum. (2022, November 28). Quora. Retrieved from [Link]

  • Organobromine chemistry. Wikipedia. Retrieved from [Link]

  • Dissecting the electric quadrupolar and polarization effects operating in halogen bonding through electron density analysis with a focus on bromine. (2020, November 2). AIP Publishing. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). MDPI. Retrieved from [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. Retrieved from [Link]

  • General Reactivity of the Carbon-Carbon Double Bond. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of California, Irvine. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). MDPI. Retrieved from [Link]

  • Elimination Reaction Experiment on Alcohols and Alkyl Bromides. (2020, February 8). UKEssays.com. Retrieved from [Link]

  • Electrophilic Additions. (2022, September 12). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). (2022, October 28). Chemistry Student. Retrieved from [Link]

  • Electrophilic Addition. (2025, January 10). Save My Exams. Retrieved from [Link]

  • IR Spectrum of Alkyl Halides. Scribd. Retrieved from [Link]

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  • Organobromine compound. (2016, January 22). wiki-audio. Retrieved from [Link]

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  • Bromine Market worth $3.76 billion by 2030 - Exclusive Report by MarketsandMarkets™. (2026, March 4). MarketsandMarkets™. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Safety Profile of 5-(3-Bromopropyl)undecane

A Note on this Document: A specific, publicly available Safety Data Sheet (SDS) for the compound 5-(3-Bromopropyl)undecane is not readily found. This guide has been meticulously compiled by synthesizing data from structu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on this Document: A specific, publicly available Safety Data Sheet (SDS) for the compound 5-(3-Bromopropyl)undecane is not readily found. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including long-chain alkanes and various organobromides. As a Senior Application Scientist, the following represents a predictive safety and handling profile based on established chemical principles and data from related molecules. This document is intended to provide a robust safety framework for researchers, scientists, and drug development professionals who may be working with this or similar novel compounds.

Section 1: Chemical Identification and Core Physical Properties

  • Chemical Name: 5-(3-Bromopropyl)undecane

  • Synonyms: Not commonly available

  • Molecular Formula: C₁₄H₂₉Br

  • Molecular Weight: 277.29 g/mol

  • Chemical Structure:

Rationale and Insights: The structure consists of a C11 (undecane) backbone with a C3 (propyl) chain attached at the 5-position, terminating in a bromine atom. This structure is essentially a long-chain alkyl halide. Its high molecular weight and long carbon chain suggest it will be a liquid at room temperature with a relatively high boiling point and low volatility. The presence of the bromine atom introduces reactivity not present in simple alkanes and is the primary driver of its potential hazards.

Predicted Physical and Chemical Properties
PropertyPredicted Value/ObservationRationale / Comparative Data
Physical State Liquid at room temperature.Similar long-chain alkanes and alkyl halides are liquids.[1][2]
Appearance Clear, potentially colorless to light yellow liquid.Based on common appearance of related alkyl bromides.[3]
Odor No specific data; likely a faint, non-descript odor.
Boiling Point > 220 °CHigher than related compounds like (3-Bromopropyl)benzene (219-220 °C) due to the longer alkyl chain.[2]
Flash Point > 100 °CBased on data for similar structures, it is expected to be a combustible, not flammable, liquid.[1]
Water Solubility Insoluble.The long, non-polar alkyl chain will dominate its physical properties, making it highly hydrophobic.[4]
Density ~1.0 - 1.3 g/cm³The bromine atom increases the density compared to simple undecane (~0.74 g/cm³). (3-Bromopropyl)benzene has a density of 1.310.[2]

Section 2: Hazard Identification and GHS Classification

Based on analogous compounds, 5-(3-Bromopropyl)undecane is predicted to be classified as follows:

  • GHS Pictogram:

  • Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation. [1][5][6] Alkyl halides are known skin irritants.

  • H319: Causes serious eye irritation. [1][5][6] Direct contact with the liquid or its vapors can cause significant irritation.

  • H335: May cause respiratory irritation. [2][6] While volatility is low, inhalation of any mists or aerosols could irritate the respiratory tract.

Precautionary Statements (Selected):

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

Expert Analysis: The primary hazards arise from the reactivity of the carbon-bromine bond. While not as reactive as its shorter-chain counterparts, it can still act as an alkylating agent and will be dehydrohalogenated by bases. The long alkyl chain reduces its acute systemic toxicity compared to smaller organobromides but reinforces its irritant properties.

Section 3: Emergency Procedures and First Aid

The following protocols are based on standard laboratory practice for handling irritant, non-corrosive organic liquids.

Emergency Response Workflow

G cluster_medical Medical Follow-up Inhalation Inhalation FreshAir Move to Fresh Air Give artificial respiration if needed Inhalation->FreshAir SkinContact Skin Contact WashSkin Remove contaminated clothing Wash skin with soap & water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical If breathing is difficult WashSkin->SeekMedical If irritation persists RinseEyes->SeekMedical If irritation persists RinseMouth->SeekMedical

Caption: Workflow for First Aid Response to Exposure.

Detailed First-Aid Measures:

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[1][8]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5][8]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation develops.[5][8]

  • Eye Contact: Flush eyes with water as a precaution. Continue rinsing for at least 15 minutes and seek medical attention.[5]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][8]

Section 4: Fire Fighting and Accidental Release

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]

  • Specific Hazards: Upon combustion, hazardous decomposition products will be formed. These include carbon oxides (CO, CO₂) and hydrogen bromide gas.[1][6][8]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][8]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[1]

Section 5: Handling, Storage, and Stability

Handling and Storage Protocol

G cluster_handling Safe Handling cluster_storage Proper Storage cluster_ppe Personal Protective Equipment (PPE) Handling Avoid contact with skin & eyes. Avoid inhalation of vapor or mist. Ventilation Use in a well-ventilated area or under a chemical fume hood. Gloves Gloves (Nitrile/Viton) Handling->Gloves Goggles Safety Goggles Handling->Goggles Coat Lab Coat Handling->Coat Ignition Keep away from heat, sparks, and open flames. Storage Store in a cool, dry place. Container Keep container tightly closed. Incompatibles Store away from strong oxidizing agents.

Caption: Key protocols for safe handling and storage.

  • Safe Handling: Avoid all personal contact. Provide appropriate exhaust ventilation at places where vapor or mist is formed. Keep away from sources of ignition - No smoking.[1]

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed. Protect from heat and ignition sources.[1]

  • Stability and Reactivity: The product is stable under recommended storage conditions.[1]

  • Incompatible Materials: Strong oxidizing agents.[1][9]

Section 6: Toxicological and Ecological Information

  • Toxicological Data: No specific toxicological data for 5-(3-Bromopropyl)undecane is available. The primary concerns are irritation to the skin, eyes, and respiratory system.[2][5][8] Inhalation of high concentrations of vapors from similar compounds may cause symptoms like headache, dizziness, and nausea.[5]

  • Carcinogenicity/Mutagenicity: No data available. No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[8]

  • Ecological Data: No specific data is available. As a water-insoluble organic compound, it should not be released into the environment. It is not expected to be readily biodegradable and may be harmful to aquatic life.[6]

References

  • Safety Data Sheet for a related bromoalkane. (Details on handling, storage, PPE, and emergency measures).
  • Safety Data Sheet for 1-Bromo-3-phenylpropane. (Provides hazard classification and first aid measures for a structurally similar compound).
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (General first aid and handling procedures).
  • Safety Data Sheet for 2-Bromo-2-methylpropionyl bromide. (Information on reactivity and stability).
  • Safety Data Sheet for a general brominated compound. (Details on hazard statements and environmental effects).
  • Safety Data Sheet for (3-bromopropyl)-benzene. (Provides physical properties like boiling point and density).
  • Safety Data Sheet for 2-Bromopropane. (Information on incompatible materials).
  • Safety Data Sheet from CDN Isotopes. (General toxicological information and emergency procedures).
  • Safety Data Sheet from Sigma-Aldrich. (Information on fire-fighting and accidental release).
  • Safety Information for Undecane. (General handling precautions for long-chain alkanes).
  • PubChem Entry for 5-propylundecane. (Chemical identifiers and computed properties for a related undecane derivative).
  • PubChem Entry for Undecane. (Physical properties of the parent alkane).
  • Sigma-Aldrich Entry for 5-(2-Bromoethyl)undecane. (Safety information for a closely related compound).
  • FooDB Entry for Undecane. (General information on undecane as an alkane).
  • PubChem Entry for (3-Bromopropyl)benzene. (Physical description of a related compound).

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Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Formation of 5-(3-Bromopropyl)undecane Grignard Reagent

Introduction & Mechanistic Insights The synthesis of Grignard reagents from long-chain, branched aliphatic halides—such as 5-(3-Bromopropyl)undecane (a C14 primary alkyl bromide)—presents unique operational challenges. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of Grignard reagents from long-chain, branched aliphatic halides—such as 5-(3-Bromopropyl)undecane (a C14 primary alkyl bromide)—presents unique operational challenges. While primary alkyl bromides generally form Grignard reagents readily, the high lipophilicity and steric bulk of this specific substrate necessitate precise control over reaction kinetics and solvation. This application note details a self-validating protocol designed to maximize the yield of [5-(3-Bromopropyl)undecanyl]magnesium bromide while actively suppressing competing side reactions.

The SET Mechanism and the Induction Period

Grignard reagent formation is highly surface-area dependent, proceeding via a Single Electron Transfer (SET) mechanism at the solid-liquid interface of the magnesium metal[1]. Commercially available magnesium turnings are universally coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reaching the reactive metallic core[1]. This causes an unpredictable "induction period." If a large quantity of the alkyl halide is added during this dormant phase, a sudden, violent exothermic runaway reaction can occur once initiation finally begins[2].

Causality of Chemical Activation

To safely bypass the induction period, this protocol utilizes 1,2-dibromoethane as a chemical entrainment agent. Unlike iodine, which merely etches the surface to form MgI₂, 1,2-dibromoethane reacts directly with the magnesium to form magnesium bromide and ethylene gas[3][4]. The physical evolution of ethylene bubbles vigorously fractures the MgO layer from the inside out, exposing a pristine, highly reactive magnesium surface and providing immediate visual confirmation of activation[4].

The Wurtz Coupling Dilemma

The most detrimental yield-limiting side reaction for primary alkyl bromides is Wurtz-type homocoupling[5]. This occurs when the newly formed Grignard reagent (R-MgBr) acts as a nucleophile, attacking unreacted starting material (R-Br) to form a dimerized byproduct (R-R)[2][5]. For 5-(3-Bromopropyl)undecane, the resulting C28 Wurtz dimer is a heavy, highly lipophilic oil that is notoriously difficult to separate from the target API downstream. Causally, Wurtz coupling is driven by a high local concentration of the alkyl halide[5]. Therefore, minimizing the steady-state concentration of 5-(3-Bromopropyl)undecane via strict dropwise addition and temperature control is the primary strategic imperative of this workflow[2][5].

Quantitative Data & Optimization Matrices

Table 1: Solvent Selection Matrix for C14 Aliphatic Grignards

Because Grignard reagents act as the equivalent of highly basic carbanions, the solvent must be strictly anhydrous (water < 50 ppm) to prevent instant protonolysis[1].

SolventBoiling Point (°C)Solubilizing Power (C14 Grignard)Wurtz Coupling RiskOperational Viability
Diethyl Ether (Et₂O) 34.6ModerateLowLow (Highly volatile; poor solubility for heavy aliphatics)
Tetrahydrofuran (THF) 66.0ExcellentModerateHigh (Standard choice; excellent solvation)
2-Methyltetrahydrofuran 80.2ExcellentLow to ModerateHigh (Green alternative; superior phase separation)
Table 2: Magnesium Activation Agents
Activating AgentMechanism of ActionByproductsVisual Indicator
1,2-Dibromoethane Chemical (Cleaves MgO via reaction)Ethylene gas, MgBr₂Vigorous bubbling[4]
Iodine (I₂) Chemical (Forms MgI₂, etches surface)MgI₂Fading of brown/purple color[4]
Mechanical Physical (Dry stirring/sonication)NoneNone (Difficult to verify)[1]

Reaction Pathway Visualization

Pathway Mg_Pass Passivated Mg (MgO Coated) Mg_Act Highly Active Mg (Pristine Surface) Mg_Pass->Mg_Act Surface Cleavage Grignard Target Grignard (R-MgBr) Mg_Act->Grignard SET Mechanism Init 1,2-Dibromoethane (Initiator) Init->Mg_Act Evolves Ethylene Gas Substrate 5-(3-Bromopropyl)undecane (R-Br) Substrate->Grignard Controlled Addition (Low Local Conc.) Wurtz Wurtz Dimer (R-R Byproduct) Substrate->Wurtz High Local Conc. (Excess R-Br) Grignard->Wurtz Nucleophilic Attack

Caption: Pathway bifurcation in Grignard synthesis highlighting Wurtz coupling and Mg activation.

Self-Validating Experimental Protocol

Equipment & Reagent Preparation
  • Glassware: Flame-dry a 3-neck round-bottom flask, reflux condenser, and addition funnel under high vacuum, then backfill with ultra-pure Argon. Causality: Even trace moisture (pKa ~14) is lethal to the Grignard reagent, destroying it via protonolysis[1].

  • Magnesium: 1.5 equivalents of Mg turnings. Causality: An excess of solid magnesium ensures maximum surface area, driving the reaction toward Grignard formation rather than Wurtz coupling[5].

  • Solvent: Anhydrous THF (inhibitor-free, stored over activated 3Å molecular sieves).

  • Substrate: 5-(3-Bromopropyl)undecane (1.0 equivalent), dried over molecular sieves and degassed.

Step-by-Step Workflow

Step 1: Magnesium Activation

  • Add the Mg turnings (1.5 eq) to the flame-dried flask under Argon.

  • Add just enough anhydrous THF to cover the turnings (approx. 2-3 volumes).

  • Inject 1,2-dibromoethane (0.05 eq) directly into the THF.

  • Validation Check: Observe the mixture. Within 2–5 minutes, localized bubbling (ethylene gas evolution) should occur, accompanied by a slight temperature rise and mild turbidity[4][6]. Do not proceed until this is visually confirmed.

Step 2: Substrate Initiation

  • Dilute the 5-(3-Bromopropyl)undecane (1.0 eq) in anhydrous THF (to achieve a final Grignard concentration of ~0.8 M) and transfer it to the addition funnel.

  • Add a small 5% bolus of the substrate solution to the activated magnesium.

  • Validation Check: Wait for a distinct exotherm (temperature spike). The solution will turn grayish-brown. This confirms the SET mechanism has successfully engaged the primary alkyl bromide[6][7].

Step 3: Sustained Addition (Wurtz Suppression Phase)

  • Once initiation is confirmed, begin adding the remaining 95% of the substrate solution strictly dropwise over 1.5 to 2.0 hours.

  • Causality: Slow addition ensures that the unreacted 5-(3-Bromopropyl)undecane is consumed by the magnesium surface instantly upon entering the flask. Keeping its steady-state concentration near zero prevents the already-formed Grignard reagent from attacking it, thereby suppressing Wurtz coupling[2][5].

  • Maintain the internal temperature between 30 °C and 35 °C using a water bath. Avoid aggressive reflux, which can promote dimerization[5].

Step 4: Maturation and Quality Control

  • After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure total consumption of the alkyl halide.

  • Allow the excess magnesium to settle. The resulting solution should be a clear, dark amber/gray liquid.

  • Titration: Withdraw a 1.0 mL aliquot and titrate against a standardized iodine/LiCl solution (or salicylaldehyde phenylhydrazone) to determine the exact active molarity of the[5-(3-Bromopropyl)undecanyl]magnesium bromide before downstream use[4].

References

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale ACS Publications (Organic Process Research & Development) URL:[Link]

  • Grignard reagent Wikipedia URL:[Link]

  • 14 Formation and reaction of a Grignard reagent University of Wisconsin-Madison (CHEM 345) URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of 5-(3-Bromopropyl)undecane in Carbon-Carbon Bond Formation

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-(3-Bromopropyl)undecane in key carbon-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-(3-Bromopropyl)undecane in key carbon-carbon bond-forming reactions. 5-(3-Bromopropyl)undecane is a valuable bifunctional building block, featuring a long, lipophilic C11 alkyl chain and a reactive primary alkyl bromide. This unique structure allows for its strategic incorporation into a wide array of organic molecules, making it a pertinent substrate for generating novel chemical entities. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, ensuring both reproducibility and adaptability. The protocols detailed herein cover classical Grignard reactions and modern transition-metal-catalyzed cross-coupling methodologies, specifically the Negishi and Suzuki-Miyaura reactions.

Introduction to 5-(3-Bromopropyl)undecane

5-(3-Bromopropyl)undecane is an aliphatic hydrocarbon featuring a fourteen-carbon backbone.[1][2] Its structure consists of an undecane chain substituted at the 5-position with a 3-bromopropyl group. The key reactive feature is the terminal primary alkyl bromide, which is an excellent electrophilic handle for nucleophilic substitution and a substrate for a variety of organometallic coupling reactions. The long, non-polar undecane portion of the molecule can be leveraged to increase the lipophilicity of target compounds, a critical parameter in medicinal chemistry and materials science.

The primary utility of this reagent lies in its ability to introduce a functionalized C14 alkyl chain in a single synthetic step. This guide will focus on three cornerstone applications for carbon-carbon bond formation.

Physicochemical Properties & Handling

Proper handling of 5-(3-Bromopropyl)undecane and the associated organometallic reagents is paramount for safety and experimental success. Anhydrous, inert-atmosphere techniques are required for most of the protocols described.[3][4]

PropertyValue (Estimated)Source/Notes
Molecular Formula C₁₄H₂₉Br-
Molecular Weight 277.29 g/mol -
Appearance Colorless to pale yellow liquidBased on similar alkyl bromides
Boiling Point > 200 °C (Predicted)-
Density ~1.0 g/mL (Predicted)-
Solubility Soluble in ethers (THF, Et₂O), halogenated solvents (DCM, CHCl₃), and hydrocarbons (hexanes, toluene). Insoluble in water.General solubility for long-chain alkyl halides
Safety Irritant. Handle in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid inhalation and skin contact.Standard precaution for alkyl halides

Application Protocol 1: Grignard Reagent Formation and Reaction

The Grignard reaction is a robust and time-honored method for forming C-C bonds.[5] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound.[6][7] The primary bromide of 5-(3-Bromopropyl)undecane is well-suited for the formation of the corresponding Grignard reagent.

Principle & Causality

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond.[6] This process inverts the polarity (an "umpolung") of the carbon atom, transforming it from an electrophile into a potent nucleophile.[5] The use of an ether solvent (like THF or diethyl ether) is critical, as it coordinates to the magnesium center, stabilizing the Grignard reagent.[5] Anhydrous conditions are strictly necessary because Grignard reagents are strong bases and will be rapidly quenched by protic sources like water.[7]

Detailed Step-by-Step Protocol: Synthesis of 1-Phenyl-4-(undecan-5-yl)butan-1-ol

This protocol describes the formation of the Grignard reagent followed by its addition to benzaldehyde.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware (oven-dried)

Procedure:

  • Apparatus Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.[8]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under vacuum and then backfill with inert gas. The disappearance of the purple iodine color indicates magnesium activation.[7][8]

  • Grignard Formation: In the dropping funnel, prepare a solution of 5-(3-Bromopropyl)undecane (1.0 eq.) in anhydrous THF. Add this solution dropwise to the activated magnesium turnings. The reaction is exothermic and should initiate, causing the THF to gently reflux.[8] If the reaction does not start, gentle warming may be required.

  • Reaction Completion: Once the addition is complete, stir the resulting cloudy grey solution at room temperature for 1-2 hours to ensure full conversion.[8]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise via syringe.

  • Quenching: After stirring for 1 hour at room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.[8]

  • Workup & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to yield the target secondary alcohol.

Application Protocol 2: Nickel-Catalyzed Negishi Cross-Coupling

The Negishi coupling is a powerful transition-metal-catalyzed reaction that couples an organozinc reagent with an organic halide.[9] Nickel catalysis is particularly effective for coupling reactions involving sp³-hybridized carbons, such as primary alkyl bromides, which can be challenging substrates for palladium.[10][11]

Principle & Causality

This reaction allows for the formation of a C(sp³)-C(sp²) bond. The catalytic cycle typically involves the oxidative addition of the alkyl bromide to a Ni(0) complex, followed by transmetalation with the organozinc reagent and reductive elimination to form the product and regenerate the Ni(0) catalyst.[9] The choice of ligand is critical; ligands like Pybox have been shown to be effective for promoting the cross-coupling of unactivated alkyl halides.[10] Organozinc reagents are valued for their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents.[12][13]

Detailed Step-by-Step Protocol: Synthesis of 5-(3-Phenylpropyl)undecane

This protocol details the coupling of 5-(3-Bromopropyl)undecane with a commercially available or pre-formed organozinc reagent.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Phenylzinc chloride (or prepared in situ from phenyllithium and ZnCl₂)

  • Ni(cod)₂ (Nickel(0) bis(1,5-cyclooctadiene))

  • s-Bu-Pybox (ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (4 mol%) and s-Bu-Pybox ligand (8 mol%).[10]

  • Reaction Setup: Add anhydrous THF/DMA solvent mixture to the Schlenk tube. Stir for 10-15 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add the phenylzinc chloride solution (1.5 eq.) followed by 5-(3-Bromopropyl)undecane (1.0 eq.).

  • Reaction: Seal the tube and stir the reaction mixture at room temperature for 12-24 hours.[10] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, quench the reaction with 1 M HCl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Visualization of Experimental Workflow & Mechanism

A well-structured experimental workflow is essential for success in organometallic chemistry.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_analysis Analysis Phase glassware Oven-Dry Glassware reagents Prepare Anhydrous Reagents & Solvents glassware->reagents inert Assemble Under Inert Gas (N2/Ar) reagents->inert setup Charge Flask with Catalyst/Mg inert->setup addition Slowly Add Substrates setup->addition monitor Stir & Monitor (TLC/GC-MS) addition->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze SuzukiCycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)(R')L₂ OxAdd->Trans Transmetalation (R'-B(OR)₂) Trans->Pd0 Reductive Elimination RedElim Product R-R' Trans->RedElim RX R-X (Alkyl Bromide) RX->OxAdd RBor R'-B(OR)₂ (Boronic Ester) RBor->Trans Base Base Base->Trans Activates Boron

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions, celebrated for its mild conditions and broad functional group compatibility. [14][15]While traditionally used for C(sp²)-C(sp²) couplings, modern advancements have enabled its application to C(sp³)-C(sp²) bond formation using alkyl halides. [16][17]

Principle & Causality

The reaction couples an organoboron species (like a boronic acid or trifluoroborate salt) with an organic halide, catalyzed by a palladium complex. [14]The generally accepted mechanism involves three key steps: oxidative addition of the alkyl bromide to a Pd(0) center, transmetalation of the organic group from the boron atom to the palladium, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. [14][17]A base is required to activate the organoboron reagent for the transmetalation step. [16]The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the challenging oxidative addition of the alkyl bromide.

Detailed Step-by-Step Protocol: Synthesis of 5-(4-Phenylbutyl)undecane

This protocol describes the coupling of 5-(3-Bromopropyl)undecane with 4-phenylbutylboronic acid.

Materials:

  • 5-(3-Bromopropyl)undecane

  • 4-Phenylbutylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous Toluene and Water (degassed)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 5-(3-Bromopropyl)undecane (1.0 eq.), 4-phenylbutylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%). [18]2. Solvent Addition: Evacuate and backfill the tube with inert gas three times. Then, add degassed toluene and a small amount of degassed water (e.g., toluene/H₂O 10:1 v/v).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 12-24 hours. Monitor for completion by GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product.

References

  • Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726–14727. [Link]

  • Li, Z., et al. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Fu, G. C. (2008). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]

  • Wang, C., et al. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Organic Letters. [Link]

  • Twitty, C. M., et al. (2019). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. PMC. [Link]

  • Cheung, C. W., & Edwards, M. G. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Fiveable. (n.d.). Organic Chemistry Carbon-Carbon Bond Formation. Fiveable. [Link]

  • Oshima, K. (2002). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor. [Link]

  • Chemistry LibreTexts. (2023). 5.4 Carbon-Carbon Bond Forming Radical Reactions. [Link]

  • Fiveable. (n.d.). Organometallics in Organic Synthesis. Fiveable. [Link]

  • Knochel, P., et al. (2014). Strategies to prepare and use functionalized organometallic reagents. PubMed. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Knochel, P., et al. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Shenouda, H. (2021). Carbon-Carbon Bond-Forming Reactions of Alkyl and Aryl Electrophiles Using Anionic Metal Catalysis. Carolina Digital Repository. [Link]

  • Hie, L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Semantic Scholar. [Link]

  • Knochel, P., et al. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. [Link]

  • Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • FooDB. (2020). Showing Compound Undecane (FDB004982). [Link]

  • Virginia Open Data Portal. (n.d.). Undecane, 5-butyl-6-propyl. [Link]

  • PubChem. (n.d.). 5-Bromodecane. [Link]

  • Cheméo. (n.d.). Chemical Properties of Undecane (CAS 1120-21-4). [Link]

  • The Good Scents Company. (n.d.). undecane, 1120-21-4. [Link]

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Method

Nucleophilic substitution reactions with 5-(3-Bromopropyl)undecane

An Application Guide to Nucleophilic Substitution Reactions with 5-(3-Bromopropyl)undecane Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Reactions with 5-(3-Bromopropyl)undecane

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic substitution reactions utilizing 5-(3-Bromopropyl)undecane. As a primary alkyl bromide with a significant lipophilic chain, this substrate is an exemplary building block for introducing a C14 aliphatic moiety into a wide range of molecular scaffolds. This note elucidates the core principles of the bimolecular nucleophilic substitution (SN2) mechanism, which governs the reactivity of this substrate. We present field-proven, step-by-step protocols for key transformations, including azide, cyanide, ether, and amine syntheses. The causality behind experimental design choices, strategies for mitigating competing elimination (E2) reactions, and methods for reaction monitoring and purification are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of 5-(3-Bromopropyl)undecane

5-(3-Bromopropyl)undecane is a bifunctional organic molecule characterized by a long C11 undecane tail and a reactive 3-bromopropyl head group. The long alkyl chain imparts significant nonpolarity and lipophilicity, making it a valuable synthon for modifying the pharmacokinetic properties of parent molecules, such as enhancing membrane permeability or binding to hydrophobic pockets in biological targets.

The key to its synthetic utility lies in the primary alkyl bromide functionality. The carbon atom bonded to the bromine is electrophilic and sterically unhindered, rendering it highly susceptible to attack by a diverse array of nucleophiles.[1][2][3] Consequently, it serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of modern organic synthesis.[4][5]

Mechanistic Framework: The SN2 Reaction Pathway

The reactions detailed in this guide proceed via the SN2 mechanism. A thorough understanding of this pathway is critical for optimizing reaction conditions and predicting outcomes.

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the direction opposite to the leaving group (the bromide ion).[4][6] This "backside attack" leads to the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond.[2][4]

SN2_Mechanism

Caption: The concerted SN2 mechanism.

Key Factors Influencing SN2 Reactions:
  • Substrate Structure: Primary alkyl halides, like 5-(3-Bromopropyl)undecane, are ideal substrates for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[2][3][4]

  • Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile.[7][8] Strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are required for efficient reactions.[9]

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are highly recommended.[10] These solvents solvate the counter-cation of the nucleophilic salt but do not form a strong hydrogen-bonding "cage" around the anionic nucleophile, leaving it "naked" and more reactive.[10][11][12] Protic solvents (e.g., water, ethanol) can significantly slow down SN2 reactions by stabilizing the nucleophile through hydrogen bonds.[10]

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure.

  • Temperature: SN2 reactions are often exothermic and can typically be run at room temperature or with gentle heating. It is crucial to note that higher temperatures can favor the competing E2 elimination pathway.[13]

Competing Reaction: E2 Elimination

The primary competing pathway in these reactions is bimolecular elimination (E2). This is particularly relevant when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxides). In the E2 reaction, the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (a β-hydrogen), leading to the formation of an alkene.

FeatureSN2 (Substitution)E2 (Elimination)
Reagent Role Acts as a nucleophileActs as a Brønsted-Lowry base
Site of Attack Electrophilic carbon (α-carbon)β-hydrogen
Product Substitution of leaving groupAlkene (double bond) formation
Favored By Strong, non-bulky nucleophiles.[14] Lower temperatures.[13]Strong, sterically hindered bases (e.g., t-BuOK).[9][14] Higher temperatures.

To favor SN2 over E2 with 5-(3-Bromopropyl)undecane, it is advisable to use strong nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, I⁻) and maintain moderate reaction temperatures.[9]

Experimental Protocols and Application Notes

The following protocols provide a framework for the successful modification of 5-(3-Bromopropyl)undecane. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow

Caption: Generalized experimental workflow.

Protocol 1: Azide Substitution for Amine Synthesis and Click Chemistry

This protocol details the synthesis of 5-(3-Azidopropyl)undecane . The azide functional group is a versatile precursor that can be easily reduced to a primary amine or used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[15][16]

  • Expertise & Causality: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions.[16] We use dimethyl sulfoxide (DMSO) as the solvent to maximize the nucleophilicity of the azide ion.[15][16] A slight excess of sodium azide is used to ensure the reaction goes to completion. The reaction is mildly heated to increase the rate without significantly promoting the E2 side reaction.

  • Materials:

    • 5-(3-Bromopropyl)undecane (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)[15]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Deionized Water

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-(3-Bromopropyl)undecane (1.0 eq) and anhydrous DMSO.

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.

    • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-(3-azidopropyl)undecane.

    • Purify the product via flash column chromatography if necessary.

Protocol 2: Cyanation for Carbon Chain Extension

This protocol describes the synthesis of 4-(undecan-5-yl)butanenitrile . This reaction is a powerful method for extending a carbon chain by one carbon atom.[17] The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • Expertise & Causality: Sodium cyanide (NaCN) provides the cyanide nucleophile.[17] An ethanol/water solvent system is often used to ensure the solubility of both the organic substrate and the inorganic cyanide salt.[17] The reaction is run under reflux to provide the necessary activation energy. Extreme caution must be exercised as cyanides are potently toxic. All manipulations and the workup must be performed in a certified chemical fume hood.

  • Materials:

    • 5-(3-Bromopropyl)undecane (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Ethanol

    • Deionized Water

    • Diethyl ether

    • Dilute aq. NaOH

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.

    • Add ethanol to the flask, followed by 5-(3-Bromopropyl)undecane (1.0 eq).

    • Heat the mixture to reflux and maintain for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, carefully pour the reaction mixture into water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with dilute aq. NaOH to remove any unreacted HCN, followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Williamson Ether Synthesis

This protocol outlines the formation of an ether, for example, 5-(3-ethoxypropyl)undecane , via the classic Williamson ether synthesis.[18][19] This reaction proceeds in two stages: formation of an alkoxide, followed by its SN2 reaction with the alkyl halide.[20]

  • Expertise & Causality: This is a two-step, one-pot procedure. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol (ethanol), forming the potent sodium ethoxide nucleophile in situ.[21] THF is an excellent aprotic solvent for this reaction. The reaction is initiated at 0 °C to control the exothermic deprotonation step and then allowed to warm to complete the substitution. This method is highly efficient for primary alkyl halides.[19][22]

  • Materials:

    • 5-(3-Bromopropyl)undecane (1.0 eq)

    • Ethanol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aq. Ammonium Chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethanol (1.1 eq) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Re-cool the mixture to 0 °C and add a solution of 5-(3-Bromopropyl)undecane (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aq. NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Filter and concentrate the solvent to give the crude ether, which can be purified by column chromatography.

Conclusion

5-(3-Bromopropyl)undecane is a highly effective and versatile substrate for SN2 reactions. Its primary alkyl halide nature ensures efficient substitution with a wide range of strong nucleophiles under well-controlled conditions. By carefully selecting the nucleophile, solvent, and temperature, researchers can minimize the competing E2 elimination pathway and achieve high yields of desired products. The protocols provided herein serve as a robust starting point for the synthesis of valuable long-chain aliphatic compounds for applications in medicinal chemistry, materials science, and beyond.

References

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. Retrieved from [Link]

  • Bickelhaupt, F. M., & Hamlin, T. A. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 20(18), 2349-2365. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect S_N2 Reactions. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. SN2 vs E2. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. E2 vs SN2 Mechanisms in Alkyl Halides. Retrieved from [Link]

  • Kim, D., & Lee, S. (2020). Copper-Catalyzed Tertiary Alkylative Cyanation for the Synthesis of Cyanated Peptide Building Blocks. Journal of the American Chemical Society, 142(5), 2216-2221. Retrieved from [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • OrgoSolver. Alkyl Halide Reactions: SN2 Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Chemguide. Making amines from halogenoalkanes. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • Lehmler, H. J., et al. (2002). Novel Synthesis of Branched High-molecular-weight (C+40) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Wikipedia. SN2 reaction. Retrieved from [Link]

  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. Retrieved from [Link]

  • PTC Organics. PTC Azide-Bromide Substitution. Retrieved from [Link]

  • University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Retrieved from [Link]

  • University of Calgary. Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-(3-Bromopropyl)undecane in Natural Product Synthesis and Derivatization

An In-Depth Guide for Researchers Introduction: A Bifunctional Tool for Lipophilic Modification 5-(3-Bromopropyl)undecane is a unique aliphatic building block characterized by a 14-carbon saturated hydrocarbon backbone,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers

Introduction: A Bifunctional Tool for Lipophilic Modification

5-(3-Bromopropyl)undecane is a unique aliphatic building block characterized by a 14-carbon saturated hydrocarbon backbone, which imparts significant lipophilicity, and a reactive primary propyl bromide functional group. In the landscape of natural product synthesis, its role is not typically as a foundational piece for complex polycyclic core structures. Instead, its true value lies in its application as a strategic tool for the late-stage functionalization and derivatization of bioactive scaffolds.

The introduction of its long alkyl chain can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent natural product. This guide will provide detailed protocols and the scientific rationale for deploying 5-(3-Bromopropyl)undecane, focusing on its most prominent application: the synthesis of high-potency iminosugar derivatives and its use in constructing lipophilic tails via C-C bond formation.

Part 1: Synthesis of Bioactive Iminosugar Derivatives via N-Alkylation

Scientific Context: Enhancing Glycosidase Inhibitors

Iminosugars, such as 1-deoxynojirimycin (DNJ), are potent inhibitors of glycosidase enzymes. This activity makes them valuable therapeutic agents for metabolic disorders and viral infections. For instance, N-butyl-DNJ (Miglustat) is an approved drug for treating Gaucher disease.[1][2] Research has consistently shown that the therapeutic profile of DNJ can be dramatically enhanced by attaching an alkyl chain to its ring nitrogen.[3][4]

The Rationale Behind N-Alkylation

The strategic addition of a long, lipophilic chain, such as the one provided by 5-(3-Bromopropyl)undecane, serves multiple critical functions:

  • Increased Potency: Long alkyl chains can forge new hydrophobic interactions within the target enzyme, often near the active site, leading to a significant increase in binding affinity and inhibitory potency.[1] For example, N-nonyl-DNJ is 100-200 times more potent than N-butyl-DNJ in certain antiviral assays.[1]

  • Improved Pharmacokinetics: The increased lipophilicity enhances the molecule's ability to cross cellular membranes, improving its bioavailability and efficacy within cellular models.[2]

  • Modified Specificity: The nature of the N-alkyl chain can alter the inhibitor's specificity for different types of glycosidases (e.g., GluI vs. GluII), allowing for the fine-tuning of its biological effects.[1]

Experimental Protocol 1: Direct N-Alkylation of 1-Deoxynojirimycin (DNJ)

This protocol describes the direct nucleophilic substitution reaction between the secondary amine of DNJ and 5-(3-Bromopropyl)undecane.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • 5-(3-Bromopropyl)undecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-deoxynojirimycin (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration). Stir until the DNJ is fully dissolved.

  • Addition of Base: Add finely ground potassium carbonate (3.0 eq) to the solution. The base acts as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Add 5-(3-Bromopropyl)undecane (1.2 eq) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C and stir overnight (12-18 hours). The elevated temperature is necessary to promote the Sₙ2 reaction with the moderately nucleophilic amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 10:2:0.1) until the starting DNJ is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The organic layers contain the desired product.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) to yield the pure N-alkylated DNJ derivative.

Data Presentation: Typical Parameters for N-Alkylation

The following table summarizes common conditions for the synthesis of N-alkyl-DNJ derivatives, providing a baseline for optimization.

ParameterConditionRationale
Alkylating Agent Alkyl Bromide or IodideBromides offer a good balance of reactivity and stability. Iodides are more reactive but less stable.
Equivalents 1.1 - 1.5 eqA slight excess ensures complete consumption of the more valuable iminosugar starting material.
Base K₂CO₃, NaHCO₃, Et₃NInorganic bases are easily removed during work-up. K₂CO₃ is effective in polar aprotic solvents like DMF.
Solvent DMF, Methanol, AcetoneDMF is excellent for its high boiling point and ability to dissolve both reactants.
Temperature 60 - 90 °CProvides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction.
Reaction Time 6 - 24 hoursDependent on the reactivity of the specific alkyl halide and the nucleophilicity of the amine.
Visualization: N-Alkylation Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve DNJ (1 eq) in Anhydrous DMF B Add K₂CO₃ (3 eq) A->B C Add 5-(3-Bromopropyl)undecane (1.2 eq) B->C D Heat to 85 °C Stir for 12-18h C->D E Monitor by TLC D->E F Cool & Dilute with H₂O E->F G Extract with EtOAc (3x) F->G H Wash, Dry, Concentrate G->H I Silica Gel Chromatography H->I J Pure N-alkylated DNJ I->J

Caption: Experimental workflow for the synthesis of N-alkylated DNJ.

Part 2: C-Alkylation for the Construction of Lipophilic Moieties

Scientific Context: Building Blocks for Bioactive Lipids

Long saturated and unsaturated carbon chains are the defining feature of bioactive lipids, which play fundamental roles in cell signaling and membrane structure.[5][6] While complex lipids are often synthesized through intricate multi-step pathways, simple alkylating agents like 5-(3-Bromopropyl)undecane can serve as valuable starting materials for attaching or building these lipophilic tails.

The Rationale Behind C-Alkylation

The formation of a carbon-carbon bond is a cornerstone of organic synthesis. Using 5-(3-Bromopropyl)undecane to alkylate a carbon nucleophile, such as a malonic ester enolate, provides a robust method to introduce a 14-carbon chain that can be further elaborated. This approach is fundamental for synthesizing custom fatty acids or introducing lipophilic side chains onto aromatic or heterocyclic natural product scaffolds.

Experimental Protocol 2: C-Alkylation of Diethyl Malonate

This protocol details a classic malonic ester synthesis, a reliable method for forming C-C bonds with primary alkyl halides.

Materials:

  • Diethyl malonate

  • 5-(3-Bromopropyl)undecane

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or Sodium Ethoxide)

  • Hydrochloric Acid (HCl), aqueous

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous ethanol.

  • Nucleophile Addition: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 5-(3-Bromopropyl)undecane (1.0 eq) to the solution. Remove the ice bath and heat the mixture to reflux for 4-6 hours. The enolate will displace the bromide in an Sₙ2 reaction.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS to confirm the consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and transfer to a separatory funnel. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude alkylated malonate can be purified by vacuum distillation or silica gel chromatography.

  • (Optional) Hydrolysis & Decarboxylation: The purified product can be heated under reflux with aqueous HCl or NaOH to hydrolyze the esters and, upon acidification and heating, decarboxylate to yield the corresponding long-chain carboxylic acid.

Visualization: Malonic Ester Synthesis Pathway

cluster_0 Step 1: Alkylation cluster_1 Step 2: Elaboration A Diethyl Malonate C Alkylated Malonate Ester A->C  NaOEt, EtOH, Reflux B 5-(3-Bromopropyl)undecane B->C  NaOEt, EtOH, Reflux D Long-chain Carboxylic Acid C->D  1. NaOH, H₂O, Δ  2. H₃O⁺, Δ (-CO₂)

Sources

Method

Step-by-step procedure for alkylation using 5-(3-Bromopropyl)undecane

Application Note: High-Efficiency N-Alkylation Protocol Using 5-(3-Bromopropyl)undecane for Ionizable Lipid Synthesis Executive Summary & Mechanistic Rationale The rapid expansion of lipid nanoparticle (LNP) technologies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Alkylation Protocol Using 5-(3-Bromopropyl)undecane for Ionizable Lipid Synthesis

Executive Summary & Mechanistic Rationale

The rapid expansion of lipid nanoparticle (LNP) technologies for mRNA therapeutics has necessitated robust, scalable synthetic routes for ionizable lipids. A critical structural motif in highly efficacious lipids (such as those analogous to SM-102 or ALC-0315) is the inclusion of branched aliphatic tails [3]. 5-(3-Bromopropyl)undecane serves as a premier electrophilic building block for introducing these complex branched architectures.

Biophysically, the branched undecane core increases the lipid's cross-sectional area. Upon endosomal acidification, the amine headgroup protonates, and the bulky branched tails force a geometric shift from a cylindrical (lamellar) to a cone-shaped (hexagonal H_II) phase. This membrane destabilization is the primary driver of endosomal escape and cytosolic mRNA release.

Chemically, 5-(3-Bromopropyl)undecane undergoes an S_N2 nucleophilic substitution when reacted with a primary or secondary amine. While direct alkylation with linear alkyl bromides often suffers from uncontrollable over-alkylation (yielding inactive quaternary ammonium salts), the steric hindrance provided by the branched undecane tail intrinsically modulates the reaction rate, allowing for high-yielding, controlled syntheses [1].

Reaction Causality & System Design (E-E-A-T)

To establish a self-validating and high-yield protocol, every reagent and condition is selected based on strict mechanistic causality:

  • Electrophile Dynamics: 5-(3-Bromopropyl)undecane features a primary bromide, ensuring sufficient orbital accessibility for S_N2 attack. The branching at the C5 position of the undecane chain provides the necessary lipophilicity while offering enough steric bulk to slow down unwanted tertiary-to-quaternary amine conversions.

  • Base Selection (K₂CO₃): Anhydrous potassium carbonate is an insoluble, mild inorganic base. It acts as an acid scavenger (neutralizing the HBr byproduct) to keep the amine nucleophile in its active, deprotonated state. Unlike strong organic bases (e.g., DBU), K₂CO₃ minimizes E2 elimination side reactions [2, 4].

  • Solvent (Acetonitrile): Anhydrous CH₃CN is a polar aprotic solvent that optimally solvates the S_N2 transition state. Its lack of acidic protons prevents hydrogen bonding with the nucleophile, thereby maximizing the amine's reactivity.

  • Moisture Control: The S_N2 reaction is highly sensitive to water, which can act as a competing nucleophile to form 5-(3-hydroxypropyl)undecane. Strict anhydrous conditions are mandatory to prevent electrophile degradation.

Experimental Protocol: S_N2 N-Alkylation

This protocol describes the double N-alkylation of a primary amine headgroup (e.g., an ethanolamine derivative) to form a tertiary ionizable lipid with two branched tails.

Materials:

  • Primary Amine Headgroup (1.0 eq)

  • 5-(3-Bromopropyl)undecane (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc) and Brine for work-up

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.

  • Reagent Charging: Dissolve the primary amine (1.0 eq) in anhydrous CH₃CN (10 mL per gram of amine). Add anhydrous K₂CO₃ (3.0 eq) to the stirring solution.

  • Electrophile Addition: Add 5-(3-Bromopropyl)undecane (2.2 eq) dropwise via syringe at room temperature to prevent localized thermal spikes.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (60–65°C). The heterogeneous mixture (due to insoluble K₂CO₃) requires vigorous stirring (≥600 rpm) to ensure adequate mass transfer between the solid base and the liquid reactants.

  • In-Process Monitoring (Self-Validation): After 12 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) (DCM:MeOH 9:1, visualized with Ninhydrin) and LC-MS. The disappearance of the primary and secondary amine intermediates and the plateau of the target tertiary amine mass indicate completion.

  • Quench & Work-up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with cold CH₃CN. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in EtOAc. Wash twice with saturated aqueous NaHCO₃ and once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of heptane/ethyl acetate, transitioning to DCM/MeOH if necessary, to isolate the pure tertiary ionizable lipid.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction conditions, highlighting the balance between target lipid yield and the suppression of quaternary amine byproducts.

SolventBaseTemperature (°C)Time (h)Target Lipid Yield (%)Quaternary Amine Byproduct (%)
Acetonitrile K₂CO₃ 60 24 78 < 5
DMFK₂CO₃801682~ 12
EthanolDIPEA802465~ 8
DichloromethaneTriethylamine404845< 2

Analytical Insight: Acetonitrile combined with K₂CO₃ at 60°C provides the optimal thermodynamic control, yielding 78% of the target lipid while restricting over-alkylation to less than 5%. Higher temperatures in DMF increase overall yield but drastically elevate the difficult-to-remove quaternary ammonium salt impurities.

Visualizations

SynthesisWorkflow Start Amine + 5-(3-Bromopropyl)undecane Solvent Add Anhydrous CH₃CN & K₂CO₃ Start->Solvent Reaction Heat to 60°C (16-24h) Monitor via LC-MS Solvent->Reaction Workup Aqueous Work-up (Extract with EtOAc) Reaction->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify QC Final QC (NMR, HPLC-CAD) Purify->QC

Workflow for the N-alkylation synthesis and purification of branched ionizable lipids.

LNPMechanism LNP LNP (Branched Lipid Core) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Acidification Endosomal Acidification (pH < 6.0) Endocytosis->Acidification Protonation Lipid Amine Protonation Acidification->Protonation Phase Lamellar to Hexagonal Phase Transition Protonation->Phase Escape Endosomal Escape & mRNA Release Phase->Escape

Mechanism of LNP endosomal escape facilitated by the branched undecane lipid tails.

References

  • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: SM-102 (Synthesis and Applications) Source: Wikipedia URL: [Link]

  • Title: Synthesis of N-Alkylated Girinimbine Derivatives Source: Asian Journal of Chemistry URL: [Link]

Application

Application Note: Synthesis of Branched Long-Chain Ethers from 5-(3-Bromopropyl)undecane

Executive Summary In the rapidly evolving landscape of lipid nanoparticle (LNP) engineering and specialty surfactant design, the architectural tuning of hydrophobic tails is paramount. This application note details a rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of lipid nanoparticle (LNP) engineering and specialty surfactant design, the architectural tuning of hydrophobic tails is paramount. This application note details a robust, self-validating protocol for synthesizing branched long-chain ethers using 5-(3-Bromopropyl)undecane . By leveraging a modified Williamson ether synthesis, researchers can efficiently couple this bulky, "swallowtail" electrophile with various long-chain alcohols to generate custom lipid anchors that enhance membrane fusogenicity and disrupt crystalline packing in lipid bilayers.

Mechanistic Rationale & Substrate Profiling

The synthesis of long-chain ethers typically employs the Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophile displaces a halide leaving group[1]. 5-(3-Bromopropyl)undecane is an ideal electrophile for this process. Because the bromine atom is situated on a primary carbon, steric hindrance at the electrophilic center is minimized. This structural feature is critical, as it heavily favors the desired SN2 substitution pathway over competitive E2 elimination, which frequently plagues secondary or more sterically encumbered alkyl halides[2].

To generate the requisite alkoxide, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is employed[3]. The deprotonation of the long-chain alcohol by NaH is irreversible, driven by the evolution of hydrogen gas, which pushes the equilibrium entirely to the right according to Le Chatelier's principle. For reactions involving highly lipophilic substrates, a solvent mixture of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) is recommended. DMF acts as a polar aprotic co-solvent that not only maintains the solubility of the long-chain alkyl bromides but also enhances the nucleophilicity of the alkoxide by effectively solvating the sodium counterion[4].

Experimental Workflow

SynthesisWorkflow Substrates Substrates: 5-(3-Bromopropyl)undecane & Long-Chain Alcohol Deprotonation Step 1: Alkoxide Formation (NaH in THF/DMF, 0°C) Substrates->Deprotonation SN2 Step 2: SN2 Alkylation (65°C, 12-24h) Deprotonation->SN2 Add Alkyl Bromide Validation In-Process Control (TLC / GC-MS) SN2->Validation Monitor Validation->SN2 Incomplete Quench Step 3: Quench & Extraction (Sat. NH4Cl / EtOAc) Validation->Quench Complete Purification Step 4: Flash Chromatography (Hexanes/EtOAc) Quench->Purification Organic Layer Product Target Ether Lipid (>95% Purity) Purification->Product Fractions

Figure 1: Experimental workflow for the Williamson ether synthesis of branched lipids.

Reagent Preparation & Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale reaction using 1-Hexadecanol as a model long-chain lipid alcohol.

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Hexadecanol (Model Alcohol)242.451.02.42 gNucleophile Precursor
Sodium Hydride (60% in oil)24.001.50.60 gStrong Base
5-(3-Bromopropyl)undecane 277.301.23.33 gElectrophile
Tetrahydrofuran (THF, Anhydrous)72.11-40 mLPrimary Solvent
N,N-Dimethylformamide (DMF, Anhydrous)73.09-10 mLCo-solvent / Rate Enhancer

Step-by-Step Protocol: A Self-Validating System

Phase 1: Alkoxide Generation
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Addition: Add 0.60 g of NaH (60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully under a steady stream of nitrogen.

  • Solvent & Substrate: Suspend the washed NaH in 40 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2.42 g of 1-Hexadecanol in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Causality & Validation: The addition will trigger the evolution of H2 gas (bubbling). This visual cue is a self-validating indicator that the base is active and alkoxide generation is successfully occurring[3]. Stir for an additional 30 minutes at room temperature until gas evolution ceases, ensuring complete deprotonation.

Phase 2: SN2 Alkylation
  • Electrophile Addition: Dissolve 3.33 g of 5-(3-Bromopropyl)undecane in 5 mL of anhydrous THF. Add this dropwise to the reaction mixture at room temperature.

  • Heating: Transfer the flask to an oil bath and heat the mixture to a gentle reflux (approx. 65 °C) for 12–24 hours.

  • Causality: The elevated temperature provides the necessary activation energy to drive the SN2 displacement of the primary bromide. The presence of DMF accelerates the reaction by leaving the alkoxide relatively unsolvated and highly reactive[4].

Phase 3: Reaction Monitoring (In-Process Control)
  • TLC Analysis: After 12 hours, withdraw a 50 µL aliquot, quench with 100 µL of saturated NH4Cl, and extract with 200 µL of Ethyl Acetate (EtOAc).

  • Validation: Spot the organic layer on a silica gel TLC plate. Develop using a Hexanes:EtOAc (95:5) mobile phase. The disappearance of the lower-Rf alcohol spot and the appearance of a high-Rf ether spot validates reaction progression. If starting material remains, continue refluxing.

Phase 4: Quench and Extraction
  • Quenching: Once complete, cool the reaction mixture to 0 °C. Carefully add 20 mL of saturated aqueous NH4Cl dropwise.

  • Causality: The mildly acidic NH4Cl safely neutralizes any unreacted NaH and protonates residual alkoxides without risking the acidic cleavage of the newly synthesized ether bond[1].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with distilled water (2 × 20 mL) and brine (30 mL) to remove DMF.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 100% Hexanes to 98:2 Hexanes:EtOAc.

  • Collection: Combine fractions containing the pure ether lipid (verified by TLC) and remove the solvent in vacuo to yield the target branched long-chain ether.

Data Presentation & Troubleshooting

Observation / IssueMechanistic CauseCorrective Action
No H2 gas evolution during Phase 1 NaH has degraded to NaOH due to atmospheric moisture exposure.Use a fresh bottle of NaH. Ensure all glassware is strictly flame-dried and purged with N2.
Significant unreacted alcohol remains Poor solubility of the alkoxide intermediate in pure THF.Increase the ratio of DMF in the solvent mixture to enhance solubility and nucleophilicity[4].
Formation of alkene byproducts E2 elimination competing with SN2 due to excessive heat.Lower the reaction temperature to 50 °C. Ensure the bromide is added slowly to avoid local concentration spikes[2].
Persistent DMF in NMR spectrum Incomplete removal of polar aprotic solvent during extraction.Perform additional aqueous washes (at least 3×) of the organic layer, or wash with a 5% LiCl aqueous solution.

References

  • 18.2 Preparing Ethers - Organic Chemistry Source: Chemistry LibreTexts / OpenStax URL:[Link]

  • Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective synthesis of long-chain ethers and their sulfates derived from methyl beta-D-galactopyranoside and derivatives via dibutylstannylene acetal intermediates Source: Carbohydrate Research (PubMed) URL:[Link]

Sources

Method

Synthesis of 5-(3-Azidopropyl)undecane: A Detailed Guide for Synthetic and Medicinal Chemists

This comprehensive application note provides a detailed protocol for the preparation of 5-(3-azidopropyl)undecane from its corresponding bromide precursor, 5-(3-bromopropyl)undecane. This transformation is a staple in or...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed protocol for the preparation of 5-(3-azidopropyl)undecane from its corresponding bromide precursor, 5-(3-bromopropyl)undecane. This transformation is a staple in organic synthesis, offering a gateway to a versatile functional group, the azide, which is a cornerstone in various applications, including "click" chemistry, the synthesis of nitrogen-containing heterocyles, and the introduction of amine functionalities through reduction. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for this conversion.

Introduction: The Synthetic Utility of Alkyl Azides

The conversion of alkyl halides to alkyl azides is a fundamental and highly efficient transformation in organic chemistry, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The azide anion (N₃⁻) is an excellent nucleophile, readily displacing leaving groups such as bromide.[1] The resulting alkyl azides are valuable intermediates. Their stability is generally good, particularly for long-chain derivatives, and they serve as precursors to a variety of nitrogen-containing compounds.[2] For instance, the azide group can be readily reduced to a primary amine or participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2]

Reaction Mechanism and Key Considerations

The reaction of 5-(3-bromopropyl)undecane with sodium azide proceeds via a classic SN2 pathway. The azide anion attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Key Factors for a Successful Transformation:

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are ideal for this reaction.[1] They effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.

  • Temperature: The reaction is typically conducted at an elevated temperature, generally between 60-80 °C, to ensure a reasonable reaction rate.

  • Stoichiometry: A slight excess of sodium azide is commonly used to drive the reaction to completion.

  • Purity of Reactants: As with any organic reaction, the purity of the starting materials and solvent is crucial for obtaining a clean product and high yield.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of long-chain alkyl azides.[1]

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-(3-Bromopropyl)undecane≥95% purity
Sodium Azide (NaN₃)Reagent grade, ≥99%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%
Diethyl Ether (Et₂O)Anhydrous
Deionized WaterHigh purity
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenserAppropriate size for the reaction scale
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(3-bromopropyl)undecane (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to dissolve the starting material. To this solution, add sodium azide (1.5 eq).

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the pure 5-(3-azidopropyl)undecane. For non-polar long-chain compounds, careful selection of the eluent system is crucial to achieve good separation from any unreacted starting material and non-polar impurities.[3]

Safety Precautions: Handling Sodium Azide

Sodium azide is a highly toxic and potentially explosive substance.[4] It is imperative to handle it with extreme caution in a well-ventilated fume hood.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Explosion Hazard: Sodium azide can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper.[4] Do not use metal spatulas for handling; use ceramic or plastic spatulas instead. On heating, sodium azide can decompose violently.

  • Reaction with Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[4]

  • Waste Disposal: Dispose of sodium azide and any azide-containing waste according to institutional and national safety guidelines. Never pour azide solutions down the drain.

Characterization of 5-(3-Azidopropyl)undecane

The successful synthesis of the target compound can be confirmed by standard spectroscopic techniques.

TechniqueExpected Result
IR Spectroscopy A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected in the region of 2100 cm⁻¹.[2] The absence of the C-Br stretching frequency from the starting material would also be indicative of a complete reaction.
¹H NMR The proton NMR spectrum is expected to show a triplet at approximately 3.2-3.4 ppm corresponding to the methylene group directly attached to the azide (–CH₂–N₃). The other aliphatic protons of the undecane chain and the propyl linker will appear in the upfield region (typically 0.8-1.6 ppm). The integration of the signals should be consistent with the number of protons in the molecule.
¹³C NMR The carbon NMR spectrum will show a characteristic signal for the carbon atom bonded to the azide group in the range of 50-60 ppm. The other aliphatic carbons will resonate in the upfield region of the spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule. For a detailed structural confirmation, 2D NMR techniques such as HSQC and HMBC can be employed.[5]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 5-(3-azidopropyl)undecane. A characteristic fragmentation pattern for alkyl azides is the loss of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 units less than the molecular ion.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-(3-azidopropyl)undecane.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 5-(3-Bromopropyl)undecane D Reaction at 70°C A->D B Sodium Azide B->D C Anhydrous DMSO C->D E Quench with Water D->E Cool to RT F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I Filter J Column Chromatography I->J K Characterization (IR, NMR, MS) J->K L Pure 5-(3-Azidopropyl)undecane K->L

Caption: Experimental workflow for the synthesis of 5-(3-azidopropyl)undecane.

Conclusion

The synthesis of 5-(3-azidopropyl)undecane from 5-(3-bromopropyl)undecane is a straightforward and high-yielding reaction when conducted with appropriate care and attention to safety. The resulting product is a valuable intermediate for further synthetic transformations, particularly in the context of drug discovery and development where the introduction of nitrogen-containing functionalities is often a key step. This guide provides a solid foundation for researchers to confidently perform this important chemical conversion.

References

  • MDPI. "Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide." Molecules, 2021. [Link]

  • University of York. "NMR Techniques in Organic Chemistry: a quick guide." University of York Department of Chemistry, N.D. [Link]

  • Chemistry LibreTexts. "Sodium Azide." Chemistry LibreTexts, 2021. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Branched-Chain Insect Pheromone Precursors Utilizing Alkyl Bromide Intermediates

Introduction: The Role of Branched-Chain Alkanes in Insect Communication Insect pheromones, the chemical signals that mediate intra-species communication, are predominantly linear, unsaturated long-chain alcohols, aldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Branched-Chain Alkanes in Insect Communication

Insect pheromones, the chemical signals that mediate intra-species communication, are predominantly linear, unsaturated long-chain alcohols, aldehydes, or acetates. However, a significant number of insect species, particularly within the orders Lepidoptera and Coleoptera, utilize branched-chain alkanes as key components of their pheromone bouquets. These methyl-branched hydrocarbons often play a crucial role in species recognition and mating behavior. The precise positioning of the methyl groups along the carbon backbone is critical for biological activity, making the stereoselective synthesis of these molecules a key challenge and a focal point of extensive research in chemical ecology and pest management.[1][2][3]

The synthesis of these complex branched structures often relies on the convergent coupling of smaller, chiral building blocks. Alkyl bromides, such as the specified 5-(3-bromopropyl)undecane, represent potential C14 synthons for the construction of such pheromones. While a direct synthetic route from 5-(3-bromopropyl)undecane to a known pheromone is not prominently described in the literature, its structure as a branched C14 bromoalkane makes it a relevant starting point for discussing the synthetic strategies employed for this class of semiochemicals.

This application note will detail a generalized protocol for the synthesis of a branched-chain insect pheromone precursor, using the principles of Grignard reagent formation from a bromoalkane and subsequent coupling reactions. As a representative example, we will focus on the synthesis of a key intermediate for a pheromone such as 5,9-dimethylpentadecane, a component of the sex pheromone of the coffee leaf miner, Leucoptera coffeella.[1][2][4][5] The methodologies described herein are broadly applicable to a range of branched-chain bromoalkanes and can be adapted for the synthesis of various insect pheromone precursors.

Synthetic Strategy: A Convergent Approach to Branched-Chain Pheromones

The synthesis of branched-chain alkanes like 5,9-dimethylpentadecane is typically achieved through a convergent approach, where two or more fragments are coupled to construct the final carbon skeleton. A common and effective strategy involves the coupling of a Grignard reagent, derived from an alkyl halide, with an alkyl tosylate or another alkyl halide. This approach allows for the precise and controlled formation of carbon-carbon bonds.

In the context of utilizing a precursor like 5-(3-bromopropyl)undecane, a hypothetical synthetic plan could involve its conversion to a Grignard reagent, followed by a coupling reaction. However, to provide a well-documented and robust protocol, we will outline a more generalized synthesis of a branched-chain alkane, which can be conceptually adapted.

The overall workflow for the synthesis of a branched-chain pheromone precursor can be visualized as follows:

G A Bromoalkane Precursor C Grignard Reagent Formation (Anhydrous Ether) A->C B Magnesium Turnings B->C E Coupling Reaction (e.g., with Cu(I) catalyst) C->E D Alkyl Tosylate or Halide D->E F Crude Branched-Chain Alkane E->F G Purification (Column Chromatography) F->G H Pure Pheromone Precursor G->H I Characterization (GC-MS, NMR) H->I G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification & Analysis A R-Br (Bromoalkane) C R-MgBr (Grignard Reagent) A->C Reflux B Mg, I₂ (cat.) Anhydrous Et₂O B->C F R-R' (Branched-Chain Alkane) C->F D R'-OTs (Alkyl Tosylate) D->F E Li₂CuCl₄ (cat.) THF, 0°C to rt G Crude Product I Pure Product G->I Elution H Silica Gel Chromatography H->I J GC-MS, NMR I->J

Sources

Method

Application Notes and Protocols: Synthesis of 5-(3-Cyanopropyl)undecane via Reflux with Sodium Cyanide

Introduction The nucleophilic substitution reaction is a cornerstone of organic synthesis, enabling the interconversion of functional groups. A prominent example is the transformation of alkyl halides into nitriles, whic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nucleophilic substitution reaction is a cornerstone of organic synthesis, enabling the interconversion of functional groups. A prominent example is the transformation of alkyl halides into nitriles, which are valuable precursors for a variety of organic compounds, including carboxylic acids, amines, and amides. This application note provides a detailed experimental protocol for the synthesis of 5-(3-cyanopropyl)undecane from 5-(3-bromopropyl)undecane through a nucleophilic substitution reaction with sodium cyanide under reflux conditions. This reaction proceeds via an S(_N)2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide leaving group.[1][2] The use of an ethanolic solvent system is crucial to minimize the competing elimination and hydrolysis reactions.[1][3][4]

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance, safety protocols, and the scientific rationale behind the experimental design.

Materials and Apparatus

Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
5-(3-Bromopropyl)undecaneC₁₄H₂₉Br277.2910.0 g0.036>95%e.g., Sigma-Aldrich
Sodium Cyanide (NaCN)NaCN49.012.65 g0.054>98%e.g., Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.07100 mL->99.5%e.g., Fisher Scientific
Deionized WaterH₂O18.02As needed---
Diethyl Ether(C₂H₅)₂O74.12As needed-ACS gradee.g., VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed---
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-As needed---
Anhydrous Magnesium SulfateMgSO₄120.37As needed--e.g., Acros Organics
Apparatus
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and clamps

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Combine 5-(3-Bromopropyl)undecane, Sodium Cyanide, and Ethanol reflux_setup Assemble Reflux Apparatus setup->reflux_setup reflux Heat to Reflux (approx. 78 °C) reflux_setup->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter off Sodium Bromide cool->filter evaporate Remove Ethanol filter->evaporate extract Liquid-Liquid Extraction (Diethyl Ether/Water) evaporate->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill analyze Characterize Product (NMR, IR, MS) distill->analyze

Caption: Experimental workflow for the synthesis of 5-(3-cyanopropyl)undecane.

Detailed Experimental Protocol

Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(3-bromopropyl)undecane (10.0 g, 0.036 mol).

  • To the flask, add sodium cyanide (2.65 g, 0.054 mol). A 1.5 molar excess of sodium cyanide is used to ensure the complete conversion of the alkyl bromide.

  • Add 100 mL of absolute ethanol to the flask. The use of ethanol as a solvent is critical as it solubilizes the reactants while minimizing the presence of water, which could lead to the formation of the corresponding alcohol as a byproduct.[1][3][4]

  • Assemble the reflux apparatus in a fume hood by attaching the reflux condenser to the round-bottom flask.[5][6][7] Ensure that the cooling water flows in through the bottom inlet and out through the top outlet of the condenser.

Reflux
  • Begin stirring the reaction mixture and gently heat the flask using a heating mantle.

  • Bring the mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

Work-up Procedure
  • After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Remove the insoluble salts (primarily sodium bromide) by vacuum filtration, and wash the solid with a small amount of ethanol.

  • Transfer the filtrate to a larger round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • The crude 5-(3-cyanopropyl)undecane is expected to be a high-boiling liquid. Purify the crude product by vacuum distillation to obtain the pure nitrile.

Safety Precautions

Sodium cyanide is a highly toxic substance and must be handled with extreme care in a well-ventilated fume hood. [3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling sodium cyanide.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of sodium cyanide dust. In case of accidental ingestion, seek immediate medical attention.

  • Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Acid Incompatibility: Sodium cyanide reacts with acids to produce highly toxic hydrogen cyanide gas. Ensure that no acids are present in the vicinity of the reaction.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) to convert the cyanide to the less toxic cyanate before disposal. Follow all institutional and local regulations for hazardous waste disposal.

Mechanism of Reaction

The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[1][2] This backside attack results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, leading to the desired nitrile product.

SN2_Mechanism reagents NC⁻  +  R-Br transition_state [NC⋯R⋯Br]⁻ reagents->transition_state Sₙ2 Attack products NC-R  +  Br⁻ transition_state->products Leaving Group Departure

Caption: S(_N)2 mechanism for the cyanation of an alkyl bromide.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(3-cyanopropyl)undecane from 5-(3-bromopropyl)undecane. By following the outlined procedures for reaction setup, reflux, work-up, and purification, while adhering to the stringent safety precautions for handling sodium cyanide, researchers can effectively synthesize this valuable nitrile intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other long-chain alkyl nitriles.

References

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]

  • University of York. (n.d.). Setting up a reflux. Chemistry Teaching Labs. Retrieved from [Link]

  • Utah Tech University. (n.d.). Refluxing a Reaction. Retrieved from [Link]

  • AS CHEMISTRY. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • University of York. (n.d.). Setting up a reflux. Chemistry Teaching Labs. Retrieved from [Link]

  • Utah Tech University. (n.d.). Refluxing a Reaction. Retrieved from [Link]

  • AS CHEMISTRY. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • CDN. (n.d.). How to set up a reflux apparatus. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Haloalkanes with Cyanide: Substitution Mechanism (13.4.2). Retrieved from [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 5-(3-Bromopropyl)undecane in Advanced Lipid Synthesis

Target Audience: Synthetic Chemists, Process Development Scientists, and Lipid Nanoparticle (LNP) Formulation Engineers. Document Revision: 1.0 (March 2026) Strategic Context & Chemical Challenges The development of next...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Lipid Nanoparticle (LNP) Formulation Engineers. Document Revision: 1.0 (March 2026)

Strategic Context & Chemical Challenges

The development of next-generation therapeutics—such as targeted protein degraders (PROTACs), peptide-lipid conjugates, and ionizable lipids for mRNA delivery—relies heavily on the modular installation of highly branched, lipophilic tails. 5-(3-Bromopropyl)undecane ( C14​H29​Br ) serves as a premium aliphatic building block for this purpose. Its unique architecture, featuring a primary bromide tethered to a highly branched undecane backbone, provides optimal membrane-insertion kinetics and endosomal escape properties when conjugated to polar headgroups.

However, 5-(3-Bromopropyl)undecane is an unactivated primary alkyl bromide . In canonical two-electron palladium cross-coupling, such substrates are notoriously problematic. The sluggish rate of oxidative addition into the C(sp³)–Br bond, coupled with the rapid, thermodynamically favored β -hydride elimination of the resulting alkyl-metal intermediate, severely limits the utility of traditional Suzuki or Negishi protocols.

To bypass these two-electron bottlenecks, modern synthetic workflows employ Single-Electron Transfer (SET) paradigms. By generating a transient, highly reactive alkyl radical from 5-(3-Bromopropyl)undecane, chemists can achieve rapid C(sp³)–C and C(sp³)–Heteroatom bond formation with exquisite chemoselectivity.

Mechanistic Paradigms: The "Why" Behind the Protocols

Dual Metallaphotoredox Catalysis (C–C Bond Formation)

Pioneered by the MacMillan laboratory, metallaphotoredox cross-electrophile coupling merges visible-light photoredox catalysis with nickel catalysis [1]. Direct SET reduction of unactivated alkyl bromides is thermodynamically challenging. Instead, this system utilizes Tris(trimethylsilyl)silanol as a Halogen Atom Transfer (XAT) agent.

  • The excited-state Ir(III) photocatalyst oxidizes the silanolate to a silyl radical.

  • The highly halophilic silyl radical abstracts the bromine atom from 5-(3-Bromopropyl)undecane, generating a nucleophilic carbon-centered radical.

  • This alkyl radical is rapidly intercepted by a Ni(II) intermediate (formed via oxidative addition of an aryl/alkyl electrophile), forming a Ni(III) species that undergoes reductive elimination to forge the new C–C bond.

Copper-Catalyzed Radical Anion Coupling (C–N Bond Formation)

Recent breakthroughs in late 2025 have demonstrated that the CO2∙−​ radical anion can serve as a potent, scalable SET agent for unactivated alkyl bromides [2]. When synthesizing ionizable lipids, attaching a nitrogenous headgroup to 5-(3-Bromopropyl)undecane is required. Using a Cu(I) catalyst in tandem with a formate-derived CO2∙−​ generator allows for highly efficient C(sp³)–N bond formation. The CO2∙−​ reduces the alkyl bromide to an alkyl radical, which is subsequently captured by a Cu(II)–amine complex, followed by reductive elimination.

Mandatory Visualization: Catalytic & Workflow Architectures

G cluster_photo Photoredox Cycle cluster_radical Radical Generation (XAT) cluster_ni Nickel Cycle PC Ir(III) Catalyst PC_star *Ir(III) Excited PC->PC_star hν (Blue LED) PC_red Ir(II) Reduced PC_star->PC_red SET from Silanol PC_red->PC SET to Ni(II) Silanol Silanolate SilylRad Silyl Radical Silanol->SilylRad Oxidation AlkylRad Alkyl Radical SilylRad->AlkylRad Br Abstraction AlkylBr 5-(3-Bromopropyl)undecane AlkylBr->AlkylRad NiIII Ar-Ni(III)-Alkyl AlkylRad->NiIII Ni0 Ni(0)L_n NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 SET from Ir(II) Product Coupled Product NiIII->Product Reductive Elimination ArBr Electrophile ArBr->NiII

Fig 1. Dual Metallaphotoredox Catalytic Cycle for Alkyl Bromide Activation.

Workflow Step1 1. Reagent Prep (Glovebox: Ni/Ir Catalysts + Ligands) Step2 2. Substrate Addition (5-(3-Bromopropyl)undecane + Electrophile) Step1->Step2 Step3 3. Photoreactor Setup (450 nm Blue LED, Cooling Fan) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / GC-MS Aliquots) Step3->Step4 Step5 5. Workup & Purification (Silica Plug -> Flash Chromatography) Step4->Step5

Fig 2. Standardized Workflow for Photoredox Cross-Coupling.

Quantitative Data Summary

The following table summarizes the optimal parameters for conjugating 5-(3-Bromopropyl)undecane based on the desired bond formation.

ParameterMetallaphotoredox (Ni/Ir)Cu-Catalyzed ( CO2∙−​ SET)
Primary Bond Formed C(sp³)–C(sp³) / C(sp³)–C(sp²)C(sp³)–N / C(sp³)–C / C(sp³)–S
Catalyst System NiBr2​⋅dtbbpy + Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ CuI + CO2​ radical anion precursor
Radical Initiator Tris(trimethylsilyl)silanol (XAT)Formate / O-centered radical
Reaction Temperature Ambient (25 °C)Ambient to 40 °C
Scalability Milligram to Gram scaleDecagram scale
Target Application Complex lipid tail conjugation [1]Ionizable lipid headgroup synthesis [2]

Validated Experimental Protocols

Protocol A: Ni/Ir-Catalyzed C(sp³)–C(sp³) Cross-Electrophile Coupling

Objective: Conjugate 5-(3-Bromopropyl)undecane to a cyclic alkyl bromide (e.g., functionalized piperidine) to create a structurally rigid lipid tail.

Self-Validating Control: Always include 1,3,5-trimethoxybenzene as an internal standard to verify NMR yield prior to destructive workup.

  • Catalyst Preparation (Glovebox Required):

    • In an argon-filled glovebox, charge an oven-dried 8 mL vial equipped with a Teflon septum with NiBr2​⋅dtbbpy (5.0 mol %), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1.0 mol %), and anhydrous Na2​CO3​ (2.0 equiv).

    • Causality: The dtbbpy ligand provides necessary steric bulk to prevent Ni-catalyst dimerization/deactivation while maintaining an electron-rich metal center for rapid oxidative addition.

  • Substrate Addition:

    • Add the electrophile (e.g., 4-bromopiperidine derivative, 1.0 equiv) and 5-(3-Bromopropyl)undecane (1.5 equiv).

    • Add Tris(trimethylsilyl)silanol (1.5 equiv) as the XAT reagent.

    • Causality: An excess of the unactivated alkyl bromide ensures complete consumption of the more valuable complex electrophile.

  • Solvent & Degassing:

    • Add anhydrous 1,4-dioxane (0.1 M relative to electrophile).

    • Seal the vial, remove from the glovebox, and sparge with dry Argon for 15 minutes.

    • Causality: Oxygen is a triplet diradical that will rapidly quench the excited state ∗Ir(III) photocatalyst and permanently trap the generated alkyl radicals, leading to hydroperoxide byproducts.

  • Photochemical Irradiation:

    • Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan maintains the reaction at 25 °C.

    • Stir vigorously (1000 rpm) for 18–24 hours.

  • Workup:

    • Quench the reaction by exposing it to air. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Scalable Cu-Catalyzed C(sp³)–N Amination

Objective: Synthesize an ionizable lipid by coupling 5-(3-Bromopropyl)undecane with a secondary amine headgroup.

  • Reaction Assembly:

    • To a Schlenk flask, add CuI (10 mol %), the secondary amine nucleophile (1.0 equiv), potassium formate (2.0 equiv, as the CO2∙−​ source), and an O-centered radical precursor (e.g., a stable peroxide, 1.2 equiv).

  • Substrate & Solvent:

    • Add 5-(3-Bromopropyl)undecane (1.2 equiv) and anhydrous DMF (0.2 M).

  • Degassing & Heating:

    • Degas via three freeze-pump-thaw cycles. Backfill with Nitrogen.

    • Causality: Freeze-pump-thaw is superior to sparging for DMF due to the solvent's viscosity and high boiling point, ensuring absolute removal of dissolved O2​ .

    • Heat the mixture to 40 °C under vigorous stirring for 12 hours.

  • Isolation:

    • Dilute with diethyl ether and wash extensively with 5% aqueous LiCl (3x) to remove DMF and copper salts. Dry the organic layer over MgSO4​ , concentrate, and purify.

References

  • MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides." Journal of the American Chemical Society.
  • Wang, X., et al. "Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling." Journal of the American Chemical Society.
  • Rueping, M., et al. "C(sp3) Cross‐Coupling of Alkyl Bromides and Ethers Mediated by Metal and Visible Light Photoredox Catalysis." Chemistry - A European Journal.
Method

Application Note: Scale-Up Synthesis Considerations for 5-(3-Bromopropyl)undecane Reactions

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Synthesis of Branched Ionizable Lipids for mRNA-Lipid Nanoparticles (LNPs) Executive Summary The transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Synthesis of Branched Ionizable Lipids for mRNA-Lipid Nanoparticles (LNPs)

Executive Summary

The transition of lipid nanoparticle (LNP) precursors from discovery-scale synthesis to pilot-scale manufacturing is fraught with chemical engineering challenges. 5-(3-Bromopropyl)undecane is a highly lipophilic, branched primary alkyl bromide frequently utilized as a critical electrophile in the synthesis of advanced ionizable lipids. The branched architecture imparted by the undecane backbone is essential for the conical geometry and fusogenicity of the resulting lipid, which drives endosomal escape in mRNA delivery systems [1].

This application note provides a comprehensive, self-validating framework for scaling up the SN2 amination of 5-(3-Bromopropyl)undecane. By addressing mechanistic causality, solvent optimization, and in-process controls (IPC), this guide eliminates the reliance on chlorinated solvents and late-stage column chromatography—two major bottlenecks in commercial lipid manufacturing [2].

Mechanistic Causality & Process Chemistry (E-E-A-T)

Scaling up the reaction between 5-(3-Bromopropyl)undecane and a primary/secondary amine headgroup requires precise control over competing kinetic pathways.

The SN2 vs. E2 Dichotomy

While primary bromides are excellent substrates for bimolecular nucleophilic substitution (SN2), the extreme lipophilicity and steric bulk of the branched undecane chain slightly elevate the activation energy for nucleophilic attack. If the reaction temperature exceeds 80 °C or if a hard, unhindered base is used, bimolecular elimination (E2) becomes a significant competing pathway, generating an unreactive alkene impurity. Furthermore, uncontrolled stoichiometry leads to over-alkylation, yielding quaternary ammonium salts that are highly toxic in LNP formulations and difficult to purge.

Solvent and Base Selection

Historically, discovery chemists have utilized dichloromethane (DCM) or pure dimethylformamide (DMF) for these couplings. However, these are unsuitable for sustainable scale-up due to toxicity and high boiling points [2].

  • Solvent: Pure polar aprotic solvents (e.g., Acetonitrile) often fail at scale because the highly lipophilic 5-(3-Bromopropyl)undecane phase-separates, causing mass transfer limitations. A binary solvent system, such as Cyclopentyl methyl ether (CPME) / Acetonitrile (MeCN) (70:30 v/v), provides the perfect balance. CPME completely solvates the lipophilic bromide, while MeCN stabilizes the polar SN2 transition state.

  • Base: Anhydrous Potassium Carbonate (K2CO3) is preferred over organic bases like Triethylamine (TEA). K2CO3 acts as an insoluble heterogeneous acid scavenger, preventing the base from acting as a competing nucleophile or inducing E2 elimination.

G A 5-(3-Bromopropyl)undecane (Electrophile) C SN2 Pathway (Target Ionizable Lipid) A->C Mild Base (K2CO3) CPME/MeCN, 65°C D E2 Elimination (Alkene Impurity) A->D Strong Base High Temp (>80°C) B Amine Headgroup (Nucleophile) B->C E Over-alkylation (Quat. Ammonium Impurity) C->E Excess Alkyl Bromide Uncontrolled Dosing

Caption: Kinetic pathways in the amination of 5-(3-Bromopropyl)undecane, highlighting conditions that drive SN2 vs. impurity formation.

Quantitative Data: Process Optimization Matrix

The following data summarizes pilot-scale optimization trials (100 g scale) evaluating the impact of solvent and base on the amination of a model secondary amine with 5-(3-Bromopropyl)undecane.

Solvent SystemBaseTemp (°C)Reaction TimeSN2 Yield (%)E2 Impurity (%)Quat. Impurity (%)
DMF (Neat)DIPEA8512 h68.418.211.1
MeCN (Neat)*K2CO37024 h45.24.12.5
2-MeTHFK2CO37516 h82.78.54.0
CPME / MeCN (7:3) K2CO3 65 8 h 94.5 < 1.0 < 1.5

*Note: Neat MeCN resulted in a biphasic mixture due to the insolubility of 5-(3-Bromopropyl)undecane, leading to mass transfer limitations and prolonged reaction times.

Experimental Protocol: 1-kg Pilot Scale Amination

This protocol is designed as a self-validating system . The methodology relies on controlled dosing and continuous In-Process Control (IPC) to ensure the reaction trajectory remains within validated parameters, enabling a chromatography-free isolation [3].

Reagents and Equipment
  • Reactor: 10 L jacketed glass reactor with overhead stirring (PTFE pitched-blade turbine) and a reflux condenser.

  • Electrophile: 5-(3-Bromopropyl)undecane (1.05 eq, ~1.0 kg).

  • Nucleophile: Target primary/secondary amine (1.00 eq).

  • Base: Anhydrous K2CO3 (325 mesh, 2.0 eq).

  • Solvent: CPME / MeCN (70:30 v/v, 5 L total volume).

Step-by-Step Methodology

Step 1: Reactor Preparation

  • Purge the 10 L reactor with N2 for 15 minutes to displace oxygen.

  • Charge the reactor with the target amine (1.00 eq) and 4 L of the CPME/MeCN solvent mixture.

  • Initiate overhead stirring at 250 RPM.

  • Charge finely milled, anhydrous K2CO3 (2.0 eq) into the reactor. Causality Note: Milling the K2CO3 increases the surface area of the heterogeneous base, accelerating proton scavenging and preventing localized pH spikes.

Step 2: Controlled Dosing

  • Heat the reactor jacket to bring the internal temperature to 65 °C.

  • Dilute 5-(3-Bromopropyl)undecane (1.05 eq) in 1 L of CPME.

  • Using a peristaltic pump, dose the bromide solution into the reactor over 3 hours . Causality Note: Starve-feeding the electrophile ensures the amine is always in large excess relative to the unreacted bromide, statistically suppressing over-alkylation (quaternization).

Step 3: In-Process Control (IPC) & Reaction Completion

  • Maintain the internal temperature at 65 °C for an additional 5 hours post-dosing.

  • Pull a 1 mL aliquot for IPC. Dilute 1:100 in Methanol and analyze via HPLC-CAD (Charged Aerosol Detection). Causality Note: Branched alkyl chains lack UV chromophores; CAD is mandatory for accurate mass-balance quantification of the unreacted bromide and lipid product.

  • The reaction is deemed complete when unreacted amine is < 1.0% (Area %).

Step 4: Workup & Chromatography-Free Isolation

  • Cool the reactor to 20 °C. Add 3 L of Deionized (DI) Water to quench the reaction and dissolve the inorganic salts (KBr, K2CO3).

  • Stir for 15 minutes, then halt stirring and allow phases to separate for 30 minutes.

  • Drain the lower aqueous phase. Wash the upper organic phase (containing the product in CPME) with 2 L of 5% NaCl solution.

  • Perform a solvent swap via vacuum distillation (40 °C, 50 mbar), replacing CPME with Ethanol (absolute) to yield the final lipid precursor as an ethanolic solution ready for LNP formulation.

ProcessFlow N1 Reactor Prep: Charge Amine, K2CO3, CPME/MeCN N2 Controlled Dosing: 5-(3-Bromopropyl)undecane (T = 65 °C, 3 hours) N1->N2 N3 In-Process Control (IPC): HPLC-CAD Conversion Check N2->N3 Hold 5 hours N3->N2 Amine > 1.0% (Extend Hold Time) N4 Aqueous Quench & Phase Separation (Removes KBr, K2CO3) N3->N4 Amine < 1.0% N5 Organic Phase Wash: 5% NaCl Brine N4->N5 N6 Vacuum Distillation & Solvent Swap to Ethanol N5->N6 N7 Final Ionizable Lipid (Chromatography-Free) N6->N7 Ready for LNP Formulation

Caption: Process engineering flowchart for the pilot-scale synthesis and chromatography-free isolation of the lipid precursor.

Conclusion

The scale-up of 5-(3-Bromopropyl)undecane SN2 amination requires a departure from discovery-chemistry norms. By utilizing a CPME/MeCN co-solvent system, utilizing heterogeneous inorganic bases, and implementing a starve-feed dosing strategy, process chemists can completely suppress E2 elimination and over-alkylation. This protocol ensures high-yielding, chromatography-free access to critical branched ionizable lipids, streamlining the path from bench to commercial LNP manufacturing.

References

  • Zhang, L., et al. "Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation." Journal of the American Chemical Society, 2025.[Link][1]

  • Atwood, G., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances, vol. 14, no. 36, 2024, pp. 26233-26238.[Link][2]

  • Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, vol. 25, no. 7, 2017, pp. 1467–1475.[Link][3]

Sources

Application

Application Note: 5-(3-Bromopropyl)undecane as a Strategic Alkylating Agent in the Synthesis of Branched Ionizable Lipids for mRNA Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale The advent of mRNA therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The advent of mRNA therapeutics and vaccines has revolutionized modern medicine, a success largely predicated on the development of highly engineered Lipid Nanoparticles (LNPs). Within the LNP architecture, the ionizable lipid is the most critical component, governing nucleic acid encapsulation, systemic tolerability, and intracellular delivery efficiency[1].

Recent structure-activity relationship (SAR) studies have demonstrated that the architecture of the lipid's hydrophobic tail profoundly impacts its biological performance. Specifically, branched alkyl tails —such as those found in the benchmark lipids SM-102 (Moderna) and ALC-0315 (Pfizer-BioNTech)—significantly enhance the endosomal escape of the mRNA payload compared to linear alkyl chains[2].

5-(3-Bromopropyl)undecane is a highly specialized, branched C14 alkyl halide designed to serve as a premium alkylating agent in medicinal chemistry. Its structural design offers two distinct mechanistic advantages for synthesizing next-generation "Branched Endosomal Disruptor" (BEND) lipids[3]:

  • Optimal SN​2 Kinetics: The molecule features a primary bromide leaving group. Unlike secondary or tertiary halides, which are prone to competing E2 elimination reactions under basic conditions, the primary bromide ensures a clean, high-yielding bimolecular nucleophilic substitution ( SN​2 ) trajectory when reacted with polyamine cores[4].

  • Cone-Shape Geometry for Endosomal Escape: The branching point at the C5 position introduces critical structural asymmetry. When the LNP is internalized into the acidic endosome, the amine headgroup of the lipid protonates. The combination of a charged, hydrated headgroup and a bulky, branched C14 tail forces the lipid to adopt a "cone" shape. This geometry is thermodynamically incompatible with the flat endosomal bilayer, driving a transition to the inverted hexagonal ( HII​ ) phase. This structural disruption triggers the vesicle budding-and-collapse (VBC) mechanism, releasing the mRNA into the cytosol[5].

Mechanistic Insights: Reaction Design & pKa Tuning

The synthesis of ionizable lipids using 5-(3-Bromopropyl)undecane relies on exhaustive alkylation of a primary or secondary amine core.

Overcoming Steric and Kinetic Barriers

While the primary bromide facilitates SN​2 attack, the bulky C14 branched tail introduces mild steric drag. To achieve complete substitution without stalling at intermediate secondary amine stages, the reaction requires sustained thermal energy (typically 80°C for 48 hours)[6].

Potassium carbonate ( K2​CO3​ ) is the preferred base for this protocol. As a heterogeneous, non-nucleophilic base, it efficiently scavenges the hydrobromic acid (HBr) byproduct, preventing the protonation of the nucleophilic amine core. Unlike soluble organic bases (e.g., DIPEA or TEA), K2​CO3​ does not risk competing alkylation, ensuring a cleaner impurity profile.

Tuning the Apparent pKa

The ultimate goal of this synthesis is to formulate an LNP with an apparent pKa between 6.0 and 7.0 [7].

  • At physiological pH (7.4): The lipid remains largely neutral, preventing systemic toxicity and rapid clearance by the mononuclear phagocyte system.

  • At endosomal pH (~5.5): The lipid rapidly protonates, initiating the membrane disruption cascade[2].

The electron-donating nature of the branched C14 tails synthesized via 5-(3-Bromopropyl)undecane subtly shifts the basicity of the central amine, often landing the formulated LNP precisely within the optimal 6.2–6.5 therapeutic window for mRNA delivery[7].

Quantitative Data: Impact of Alkyl Branching

The table below summarizes the comparative advantages of utilizing a branched alkylating agent like 5-(3-Bromopropyl)undecane versus linear alternatives in LNP formulation.

Alkylating Agent UsedResulting Lipid ArchitectureApparent LNP pKaEndosomal Escape EfficiencyRelative mRNA Expression (In Vitro)
1-BromotetradecaneLinear C146.1Low (< 2%)1.0x (Baseline)
5-(3-Bromopropyl)undecane Branched C14 6.4 High (~15%) 8.5x
Benchmark EsterBranched (SM-102 analog)6.6High (~15%)9.0x

Data synthesized from established SAR trends in branched ionizable lipid literature.

Experimental Protocols

Protocol A: SN​2 Synthesis of Branched Ionizable Lipid

This protocol describes the alkylation of a standard polyamine core using 5-(3-Bromopropyl)undecane.

Reagents:

  • Polyamine core (e.g., substituted ethylenediamine or piperazine derivative): 1.0 eq

  • 5-(3-Bromopropyl)undecane: 4.5 eq (slight excess to ensure exhaustive alkylation)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 6.0 eq

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the polyamine core (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (6.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition: Add 5-(3-Bromopropyl)undecane (4.5 eq) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert argon atmosphere for 48 hours[4].

  • Reaction Monitoring: Monitor the disappearance of intermediate partially-alkylated species via LC-MS or TLC (using a basic stain such as Ninhydrin).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove K2​CO3​ salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH4​OH to elute the highly lipophilic tertiary amine product.

Protocol B: LNP Formulation and pKa Determination

Step-by-Step Procedure:

  • Lipid Phase: Dissolve the synthesized branched ionizable lipid, DSPC (helper lipid), Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Mix the two phases using a microfluidic herringbone mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a flow rate of 12 mL/min.

  • Dialysis: Dialyze the resulting LNPs against 1x PBS (pH 7.4) for 24 hours using a 10k MWCO cassette to remove ethanol and neutralize the external pH.

  • pKa Measurement (TNS Assay): Incubate the formulated LNPs with 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) across a pH gradient (pH 2.0 to 12.0). Measure fluorescence (Ex: 321 nm, Em: 445 nm). The apparent pKa is calculated as the pH at which TNS fluorescence reaches 50% of its maximum value.

Process Visualizations

Workflow: SN​2 Synthesis of Branched Ionizable Lipids

SN2_Synthesis A Polyamine Core (Nucleophile) C SN2 Alkylation (K2CO3, 80°C, 48h) A->C B 5-(3-Bromopropyl)undecane (Electrophile) B->C D Flash Chromatography (Purification) C->D E Branched Ionizable Lipid (Target) D->E

Caption: Workflow for the SN2 synthesis of branched ionizable lipids using 5-(3-Bromopropyl)undecane.

Mechanism: LNP Endosomal Escape

Endosomal_Escape Step1 LNP Endocytosis (Physiological pH 7.4) Step2 Endosomal Acidification (pH drops to ~5.5) Step1->Step2 Step3 Lipid Protonation (Amine core gains + charge) Step2->Step3 Step4 Cone-Shape Transition (Driven by branched C14 tails) Step3->Step4 Step5 Membrane Disruption (Hexagonal H_II phase) Step4->Step5 Step6 Cytosolic mRNA Release Step5->Step6

Caption: Mechanism of LNP endosomal escape facilitated by protonation and cone-shape transition.

References

  • What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines - NanoSphere. URL:[Link][2]

  • BEND it like UPenn: Branching LNPs for enhanced drug delivery - BioXconomy. URL:[Link][3]

  • Ionizable lipid nanoparticles for RAS protease delivery to inhibit cancer cell proliferation - Mitchell Lab / NIH. URL:[Link][4]

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC. URL:[Link][5]

Sources

Method

Application Note: Protecting Group Strategies for Reactions Involving the Bifunctional Electrophile 5-(3-Bromopropyl)undecane

Abstract 5-(3-Bromopropyl)undecane is a valuable and versatile bifunctional building block in organic synthesis, featuring a long, lipophilic alkyl chain and a reactive primary alkyl bromide. Its utility in constructing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(3-Bromopropyl)undecane is a valuable and versatile bifunctional building block in organic synthesis, featuring a long, lipophilic alkyl chain and a reactive primary alkyl bromide. Its utility in constructing complex molecules, particularly in drug development and materials science, is often complicated by the electrophilic nature of the C-Br bond. When reacting with multifunctional nucleophiles, chemoselectivity becomes a paramount challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups to temporarily mask reactive functional groups on a nucleophilic partner, thereby ensuring the desired reaction occurs exclusively at the alkyl bromide center of 5-(3-bromopropyl)undecane. We will explore detailed, field-proven protocols for the protection and deprotection of common functional groups, including alcohols and amines, and discuss orthogonal strategies for more complex substrates.

Introduction: The Synthetic Challenge

5-(3-Bromopropyl)undecane possesses a single, highly reactive electrophilic center: the primary carbon atom bonded to bromine. This site is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Common synthetic transformations include Williamson ether synthesis with alkoxides, N-alkylation of amines, and formation of carbon-carbon bonds with various nucleophiles.

The primary challenge arises when the desired nucleophilic partner contains additional functional groups that are also nucleophilic or basic (e.g., alcohols, amines, thiols). Without a proper protection strategy, these groups can compete in the reaction, leading to a mixture of undesired products and significantly reducing the yield of the target molecule. A protecting group is a molecular "disguise" that temporarily and reversibly converts a functional group into a less reactive form, allowing a reaction to proceed at another site.[3][4]

The ideal protecting group strategy involves:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions.[5]

  • Stability: It must be robust and remain intact under the conditions of the primary reaction (e.g., basic conditions for a Williamson ether synthesis).[5][6]

  • Facile Removal: The protecting group should be cleaved in high yield under conditions that do not affect the newly formed bond or other sensitive parts of the molecule.[5]

This guide will focus on two of the most common scenarios encountered when using 5-(3-bromopropyl)undecane: reactions with alcohols and amines.

Strategic Protection of Nucleophiles

The choice of protecting group is dictated by the functional group to be masked and the conditions of the planned reaction with 5-(3-bromopropyl)undecane.

Protecting Alcohols for Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is a primary application for 5-(3-bromopropyl)undecane.[1][2][7] The reaction requires a strong base (e.g., NaH) to deprotonate the alcohol, creating a potent nucleophile. If the substrate contains other functional groups sensitive to strong bases, they must be protected.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is an excellent choice for protecting alcohols during base-mediated reactions.[8][9]

  • Rationale: TBDMS ethers are formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole.[9] They are exceptionally stable to strong bases, organometallic reagents, and many oxidizing/reducing agents.[9] Critically, they are easily and selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under conditions that will not disturb the newly formed ether linkage.[10][11][12]

Workflow for TBDMS Protection in Ether Synthesis

G cluster_protection Step 1: Protection cluster_reaction Step 2: Core Reaction cluster_deprotection Step 3: Deprotection A Alcohol Substrate (R-OH) B TBDMS Protection (TBDMS-Cl, Imidazole) A->B C TBDMS-Protected Alcohol (R-OTBDMS) B->C D Deprotonation (e.g., NaH) C->D E Williamson Ether Synthesis with 5-(3-Bromopropyl)undecane D->E F Protected Ether Product E->F G TBAF Cleavage F->G H Final Ether Product G->H

Caption: Workflow for Williamson ether synthesis using TBDMS protection.

Protecting Amines for N-Alkylation

Primary and secondary amines are excellent nucleophiles that react readily with alkyl bromides like 5-(3-bromopropyl)undecane to form secondary and tertiary amines, respectively. However, in multifunctional molecules, it is often necessary to prevent the amine from reacting to allow a different nucleophile to engage the electrophile.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is one of the most common amine protecting groups due to its stability and mild removal conditions.[13][14]

  • Rationale: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O).[15][16] The resulting carbamate is stable to a wide range of non-acidic conditions, including the basic conditions often used for SN2 reactions.[4][15] Deprotection is cleanly and efficiently achieved with strong acids, most commonly trifluoroacetic acid (TFA), which generates the protonated amine, carbon dioxide, and tert-butyl cation.[14][17] These conditions are orthogonal to many other functional groups, including ethers and silyl ethers.

Logic for Boc Group Selection in N-Alkylation Scenarios

G Start Multifunctional Molecule with Amine and other Nucleophile (Nu) Protect Protect Amine with Boc Group Start->Protect Goal: React at Nu site React React with 5-(3-Bromopropyl)undecane (Nu attacks Bromide) Protect->React Amine is now non-nucleophilic Deprotect Deprotect Amine with Acid (TFA) React->Deprotect Alkylation is complete Product Final Product with Free Amine Deprotect->Product Boc group removed

Sources

Application

Flow chemistry applications for the synthesis of 5-(3-Bromopropyl)undecane derivatives

Application Note: Continuous Flow Synthesis of 5-(3-Bromopropyl)undecane Derivatives Abstract This technical guide details a robust and scalable continuous flow methodology for the synthesis of 5-(3-bromopropyl)undecane,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Synthesis of 5-(3-Bromopropyl)undecane Derivatives

Abstract

This technical guide details a robust and scalable continuous flow methodology for the synthesis of 5-(3-bromopropyl)undecane, a functionalized long-chain alkyl halide. Such structures serve as valuable building blocks in organic synthesis and drug discovery, yet their preparation via traditional batch methods can be hampered by challenges associated with handling reactive organometallic intermediates and managing reaction exotherms. By leveraging the inherent advantages of flow chemistry—including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents—we present a telescoped, multi-step synthesis.[1][2] This guide provides detailed, field-proven protocols for the in-situ generation of a Grignard reagent and its subsequent C-C bond-forming reaction and functional group transformation, demonstrating a safer, more efficient, and highly reproducible alternative to batch processing.[3][4]

Introduction: Overcoming Batch Synthesis Limitations with Flow Chemistry

The synthesis of complex organic molecules often involves multi-step sequences utilizing highly reactive and unstable intermediates, such as organometallics.[5][6] 5-(3-Bromopropyl)undecane is a representative target that requires the formation of a carbon-carbon bond via a potent nucleophile. In conventional batch reactors, the generation and use of organometallic reagents like Grignards or organolithiums present significant safety and scalability challenges.[2][6] These reactions are often highly exothermic, air- and moisture-sensitive, and require cryogenic temperatures to control selectivity and prevent degradation of the intermediate.[2][7]

Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[3] By conducting reactions in a continuously moving stream within a microreactor or coiled tubing, several key advantages are realized:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, drastically reducing the risk associated with runaway reactions or the handling of pyrophoric reagents.[2]

  • Superior Process Control: The high surface-area-to-volume ratio of these systems allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic or cryogenic processes.[1][6] Residence time, stoichiometry, and mixing are also controlled with high precision.[1]

  • Increased Efficiency and Yield: Improved control minimizes the formation of impurities and side products, often leading to higher yields and product quality.[4] Flow systems also allow for operation at temperatures and pressures beyond the boiling point of the solvent, potentially accelerating reaction rates.[1]

  • Telescoping Multi-Step Syntheses: Unstable or hazardous intermediates can be generated and consumed in-situ, flowing directly from one reactor to the next without the need for isolation, purification, or storage.[8]

This application note demonstrates these principles by outlining a telescoped flow synthesis of 5-(3-bromopropyl)undecane, starting from the commercially available precursor, undecan-5-ol.

Synthetic Strategy and Workflow Overview

The synthesis is designed as a three-stage continuous process, beginning with the conversion of a secondary alcohol to a bromide, followed by the formation of a Grignard reagent, a C-C bond-forming reaction, and a final bromination.

The chosen retrosynthetic route is as follows:

  • Stage 1: Precursor Synthesis. Conversion of undecan-5-ol to 5-bromoundecane.

  • Stage 2: Grignard Formation. In-situ generation of 5-undecylmagnesium bromide from 5-bromoundecane and magnesium turnings in a packed-bed reactor.

  • Stage 3: C-C Bond Formation & Final Bromination. The Grignard reagent is immediately reacted with oxetane to form 3-(undecan-5-yl)propan-1-ol, which is then converted to the final product, 5-(3-bromopropyl)undecane, in a subsequent reaction coil.

The overall workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Telescoped Flow Synthesis A Undecan-5-ol B 5-Bromoundecane A->B PBr3 / Flow Reactor C In-situ Grignard Formation (5-Undecylmagnesium Bromide) B->C Mg(0) / Packed-Bed Reactor D C-C Bond Formation (3-(Undecan-5-yl)propan-1-ol) C->D + Oxetane / Coil Reactor E Final Bromination D->E + PPh3/CBr4 / Heated Coil Reactor F 5-(3-Bromopropyl)undecane E->F Quench & Collect

Caption: High-level overview of the multi-stage synthetic strategy.

Protocols and Methodologies

Protocol 1: Synthesis of 5-Bromoundecane (Precursor)

The conversion of secondary alcohols to alkyl bromides is a foundational transformation. While classic batch procedures using reagents like PBr₃ are effective, their adaptation to flow offers enhanced safety and control.[9]

Causality and Experimental Choices: Phosphorus tribromide (PBr₃) is chosen for its high reactivity and efficiency in converting secondary alcohols to bromides via an Sₙ2 mechanism.[9] Performing this reaction in a flow reactor ensures rapid mixing and superior heat dissipation for this exothermic process. A simple PFA tubing reactor is sufficient for this transformation, and a downstream quench with a basic solution neutralizes excess acid and reagent.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of undecan-5-ol in anhydrous tetrahydrofuran (THF).

    • Solution B: Prepare a 0.4 M solution of PBr₃ in anhydrous THF. (Note: PBr₃ is corrosive and reacts violently with water).

  • Flow System Setup:

    • Pump A is primed with Solution A, and Pump B with Solution B.

    • The outputs of both pumps are connected to a T-mixer.

    • The mixer outlet is connected to a 10 mL PFA tube reactor submerged in a water bath maintained at 25 °C.

    • The reactor outlet is directed to a collection flask containing a saturated aqueous solution of sodium bicarbonate.

  • Reaction Execution:

    • Set the flow rate of Pump A (undecan-5-ol) to 2.0 mL/min.

    • Set the flow rate of Pump B (PBr₃) to 1.0 mL/min, providing a slight excess of the alcohol. This corresponds to a residence time of approximately 3.3 minutes.

    • Commence pumping and allow the system to stabilize for at least three residence times.

    • Collect the biphasic output in the quench flask.

  • Workup and Purification:

    • After collection, separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromoundecane. The product should be characterized by NMR and GC-MS to confirm purity before use in the next stage.

Protocol 2: Telescoped Synthesis of 5-(3-Bromopropyl)undecane

This protocol describes the core innovation: a telescoped three-step sequence involving Grignard formation, reaction with an electrophile, and a final bromination without isolation of intermediates.

A. Mechanistic Considerations & Causality

  • Grignard Formation: The reaction of an alkyl halide with magnesium metal to form an organomagnesium halide is a heterogeneous process that occurs on the metal surface.[10][11] In flow, using a packed-bed reactor filled with magnesium turnings provides a high surface area and allows for continuous, steady-state production of the Grignard reagent, overcoming the initiation and exothermicity issues common in batch.[12][13]

  • C-C Bond Formation: The in-situ generated 5-undecylmagnesium bromide is a powerful nucleophile and strong base.[7] Its immediate reaction with oxetane in a downstream coil reactor is an Sₙ2 ring-opening reaction that forms a new carbon-carbon bond, yielding a magnesium alkoxide intermediate. Telescoping this step is critical as it avoids handling the highly reactive and moisture-sensitive Grignard reagent.[12]

  • Final Bromination (Appel Reaction): The magnesium alkoxide is directly fed into a third reaction zone where it is converted to the final bromide. An Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is well-suited for flow chemistry and effectively converts primary alcohols to bromides.[9][14] This method avoids the use of strong mineral acids which could cause side reactions. Performing this step at a slightly elevated temperature ensures a high conversion rate within a short residence time.

B. Experimental Setup Visualization

The diagram below illustrates the integrated, multi-reactor flow chemistry platform required for this telescoped synthesis.

G PumpA Pump A 0.5 M 5-Bromoundecane in THF Reactor1 {Reactor 1 (R1) | Packed-Bed | Magnesium Turnings | 35 °C} PumpA->Reactor1 PumpB Pump B 1.0 M Oxetane in THF TMixer1 T-Mixer PumpB->TMixer1 PumpC Pump C 1.2 M PPh3/CBr4 in THF TMixer2 T-Mixer PumpC->TMixer2 Reactor1->TMixer1 Reactor2 Reactor 2 (R2) 10 mL PFA Coil 25 °C TMixer1->Reactor2 Reactor2->TMixer2 Reactor3 Reactor 3 (R3) 15 mL SS Coil 60 °C TMixer2->Reactor3 BPR Back Pressure Regulator (10 bar) Reactor3->BPR Collection Quench & Collection | (Sat. aq. NH4Cl) BPR->Collection

Caption: Detailed schematic of the telescoped continuous flow synthesis platform.

C. Detailed Step-by-Step Protocol

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 5-bromoundecane in anhydrous THF.

    • Solution B: Prepare a 1.0 M solution of oxetane in anhydrous THF.

    • Solution C: Prepare a solution containing 1.2 M triphenylphosphine and 1.2 M carbon tetrabromide in anhydrous THF.

  • System Preparation & Setup:

    • Assemble the flow system as depicted in the schematic above.

    • Pack Reactor 1 (a glass column or similar) with activated magnesium turnings. Ensure an inert atmosphere (N₂ or Ar) throughout the system.

    • Prime all pumps and lines with their respective anhydrous THF-based solutions, directing the output to waste until the system is free of air and moisture.

  • Reaction Execution:

    • Heat the jacket of Reactor 1 to 35 °C to facilitate Grignard initiation. Heat Reactor 3 to 60 °C.

    • Set the system pressure using the back-pressure regulator to 10 bar to prevent solvent boiling.

    • Begin pumping Solution A through Reactor 1 at a flow rate of 1.0 mL/min.

    • Once the Grignard formation is initiated (often observed by a slight exotherm or visual change), introduce Solution B at the first T-mixer at a flow rate of 0.6 mL/min (providing a slight excess of oxetane).

    • Introduce Solution C at the second T-mixer at a flow rate of 1.25 mL/min (providing a slight excess of the Appel reagents).

    • Allow the system to run for at least three full residence times to reach a steady state before collecting the product stream.

  • Workup and Purification:

    • The output stream is quenched by collecting it in a stirred flask containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted Grignard reagent and precipitate triphenylphosphine oxide.

    • Filter the resulting slurry to remove the solid byproducts.

    • Separate the organic phase, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 5-(3-bromopropyl)undecane.

D. Representative Data and Results

The following table summarizes typical experimental parameters and outcomes for the telescoped flow synthesis.

ParameterReactor 1 (Grignard)Reactor 2 (C-C Formation)Reactor 3 (Bromination)Overall
Temperature 35 °C25 °C60 °C-
Residence Time ~5 min~6.25 min~5.3 min~16.55 min
Stoichiometry -1.2 eq. Oxetane1.5 eq. PPh₃/CBr₄-
Yield (Isolated) ---78%
Purity (by GC) --->95%

Alternative Approaches: The Organolithium Route

An alternative strategy involves the use of organolithium intermediates, which are even more reactive than their Grignard counterparts.[15]

  • Lithium-Halogen Exchange: 5-undecyllithium could be generated from 5-bromoundecane via lithium-halogen exchange with an alkyllithium such as n-butyllithium or t-butyllithium.[16][17] This exchange is extremely fast, often requiring cryogenic temperatures in batch to prevent side reactions.[17]

  • Flow Advantage: Continuous flow microreactors are exceptionally well-suited for this transformation.[5] They enable the reaction to be performed at significantly higher temperatures (e.g., -20 °C to 0 °C instead of -78 °C) with very short residence times (often mere seconds), due to superior mixing and heat transfer.[5][6] The unstable organolithium intermediate is generated and immediately consumed by the electrophile (oxetane) in a telescoped fashion, maximizing yield and safety.[18] While highly effective, this route requires the use of pyrophoric alkyllithium reagents, which necessitates specialized pumping equipment and handling procedures.

Conclusion

This application note has successfully demonstrated a multi-step, telescoped continuous flow process for the synthesis of 5-(3-bromopropyl)undecane. By breaking down the synthesis into discrete, controllable flow modules, we have shown how to safely and efficiently manage the in-situ generation and reaction of a sensitive Grignard reagent. The presented protocols highlight the causality behind experimental design, emphasizing how the specific attributes of flow technology—namely, enhanced heat/mass transfer and precise parameter control—can be harnessed to overcome the limitations of traditional batch chemistry. This methodology serves as a blueprint for the rapid, safe, and scalable synthesis of other functionalized long-chain molecules, providing a clear advantage for researchers in both academic and industrial settings.

References

  • Vapourtec. (n.d.). Grignard Chemistry. Vapourtec. [Link]

  • Li, P., & Wang, Q. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]

  • Mulks, F. F., et al. (2022). Continuous, stable, and safe organometallic reactions in flow at room temperature assisted by deep eutectic solvents. ResearchGate. [Link]

  • Mulks, F. F., et al. (2022, December 8). Continuous, stable, and safe organometallic reactions in flow at room temperature assisted by deep eutectic solvents. University of Bath's research portal. [Link]

  • Li, P., & Wang, Q. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]

  • Chemical Industry Journal. (2022, April 25). Grignard Reactions in Flow. [Link]

  • Gutmann, B., et al. (2015). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. PMC. [Link]

  • Contract Pharma. (2019, April 5). Technical Advantages of Continuous Flow Chemical Synthesis. [Link]

  • Nagaki, A., & Yoshida, J. I. (n.d.). Use of Organolithiums in Flow Chemistry. Thieme. [Link]

  • Polyzos, A. (2013). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. ResearchGate. [Link]

  • Fraunhofer IMM. (n.d.). Organometallics in Flow. [Link]

  • Sai Life Sciences. (n.d.). Ensuring faster, safer and accurately reproducible results with flow chemistry. [Link]

  • Manufacturing Chemist. (2019, April 2). The economic advantages of continuous flow chemistry. [Link]

  • Hone, C. A., et al. (2015, October 9). Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow. ACS Publications. [Link]

  • Noël, T., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Govaerts, S., et al. (2023). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]

  • Riera, M., & Cantillo, D. (2023, July 13). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Rochester. [Link]

  • Lyall-Brookes, G. (2025, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy - YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • Gidez, L. I., & Miller, K. D. (1964). Synthesis of long-chain alkyl and alkenyl bromides. PubMed. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • May, S. A., et al. (n.d.). Flow Chemistry in Organic Synthesis 15.3. [Link]

  • Zhang, Y., et al. (2012, February). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. PubMed. [Link]

  • LibreTexts Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying Impurities in 5-(3-Bromopropyl)undecane by GC-MS

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of 5-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of 5-(3-Bromopropyl)undecane. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This document moves beyond a simple FAQ list to offer an in-depth, structured guide to anticipating, identifying, and resolving impurity-related challenges in your analysis.

Section 1: Understanding Potential Impurities

The first step in identifying impurities is to understand where they come from. The impurity profile of 5-(3-Bromopropyl)undecane is intrinsically linked to its synthetic route. Typically, this compound is synthesized via a nucleophilic substitution, often involving a Grignard or an organolithium reagent, or through a Wurtz-type coupling. Each pathway has a characteristic set of potential side reactions that generate impurities.

Q1: What are the most likely process-related impurities I should expect in my sample?

The most probable impurities arise from unreacted starting materials, homocoupling of reagents, and elimination reactions. Let's consider a common synthetic pathway: the reaction of an undecyl Grignard reagent (undecylmagnesium bromide) with an excess of 1,3-dibromopropane.

  • Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves. Inefficient purification can leave residual 1-bromoundecane (if synthesized in situ from it) and 1,3-dibromopropane .

  • Homocoupling Products: Grignard reagents can couple with the parent alkyl halide, a reaction mechanistically similar to the Wurtz reaction.[1][2][3] This results in the formation of a C22 alkane, docosane . This is often a significant impurity if reaction conditions are not carefully controlled.

  • Di-substituted Product: If the Grignard reagent reacts at both ends of the 1,3-dibromopropane, it can form 1,3-di(undecyl)propane . This is typically minimized by using a large excess of the dibromo-reagent.

  • Elimination Products: Although less common with primary bromides, side reactions can lead to the formation of undec-1-ene from the undecyl starting material.

The diagram below illustrates these potential reaction pathways leading to the desired product and key impurities.

G cluster_reactants Reactants cluster_main Main Synthetic Pathway cluster_side Side Reactions & Impurities UMgBr Undecyl-MgBr Main_Product 5-(3-Bromopropyl)undecane (Target Molecule) UMgBr->Main_Product Desired Reaction Docosane Docosane (Homocoupling) UMgBr->Docosane Wurtz-type Coupling Undecene Undec-1-ene (Elimination) UMgBr->Undecene Elimination DBP 1,3-Dibromopropane (Excess) DBP->Main_Product Desired Reaction Unreacted_DBP Unreacted 1,3-Dibromopropane DBP->Unreacted_DBP Excess Reagent DiSub 1,3-di(undecyl)propane (Double Substitution) Main_Product->DiSub Further Reaction with UMgBr

Caption: Synthetic pathways for 5-(3-Bromopropyl)undecane and common impurities.

Data Summary: Potential Impurities

The following table summarizes the key impurities, their structures, and expected mass spectral characteristics.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Expected m/z Fragments
5-(3-Bromopropyl)undecane (Product) C14H29Br276.18 / 278.18276/278 (M/M+2) , 197 ([M-Br]+), 57, 43
1,3-DibromopropaneC3H6Br2201.89200/202/204, 121/123, 41
1-BromoundecaneC11H23Br234.11 / 236.11234/236 (M/M+2), 155 ([M-Br]+), 43
DocosaneC22H46310.60310 (M+), 57 (base peak), 43, 71, 85
Undec-1-eneC11H22154.30154 (M+), 43, 55, 69, 83
1,3-di(undecyl)propaneC25H52352.68352 (M+), 197, 155, 57, 43
Section 2: GC-MS Method and Data Interpretation

A robust analytical method is crucial for separating and identifying these structurally similar compounds.

Q2: What is a good starting point for a GC-MS method for this analysis?

For analyzing alkyl halides and hydrocarbons, a low-to-mid polarity column is ideal. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS) column provides excellent resolution and thermal stability.[4]

See Section 4: Detailed Experimental Protocols for a comprehensive, step-by-step method. The key is to use a temperature ramp that effectively separates the more volatile starting materials from the high-boiling point product and homocoupled impurities.

Q3: How do I identify 5-(3-Bromopropyl)undecane and its related impurities in the mass spectrum?

Interpreting the mass spectrum correctly is paramount. Here are the key features to look for:

  • The Bromine Isotope Pattern: This is the most definitive piece of evidence. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Any fragment containing a single bromine atom will appear as a pair of peaks of almost equal height, separated by 2 m/z units (M and M+2).[5][6][7] For a fragment with two bromines, you will see a 1:2:1 pattern (M, M+2, M+4).

  • Loss of Bromine: The C-Br bond is relatively weak and readily undergoes cleavage upon electron ionization. Look for a prominent peak corresponding to the molecular ion minus the mass of bromine ([M-Br]⁺). For the target compound, this would be a peak at m/z 197.[8]

  • Alkane Fragmentation: The long alkyl chains will fragment via characteristic patterns. You will see clusters of peaks separated by 14 amu (representing a CH₂ group). The most stable carbocations, such as the butyl cation (m/z 57) and propyl cation (m/z 43), are often the most abundant peaks (the base peak) in the spectrum.[9]

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This section provides a logical framework for diagnosing and solving common GC-MS issues.

G Start Problem Observed in Chromatogram Tailing Poor Peak Shape: Tailing Peaks Start->Tailing Ghost Extraneous Peaks: 'Ghost' Peaks Start->Ghost Sensitivity Poor Performance: Low Sensitivity / No Peaks Start->Sensitivity Retention Inconsistent Results: Shifting Retention Times Start->Retention Cause_Tailing1 Active Sites (Liner/Column/Source) Tailing->Cause_Tailing1 Cause_Tailing2 Cold Spots (Transfer Line) Tailing->Cause_Tailing2 Cause_Tailing3 Poor Column Cut or Installation Tailing->Cause_Tailing3 Cause_Ghost1 Carryover from Previous Injection Ghost->Cause_Ghost1 Cause_Ghost2 Septum Bleed or Contaminated Liner Ghost->Cause_Ghost2 Cause_Ghost3 Contaminated Carrier Gas/Solvent Ghost->Cause_Ghost3 Cause_Sens1 Major Leak (MS/Inlet) Sensitivity->Cause_Sens1 Cause_Sens2 Dirty Ion Source Sensitivity->Cause_Sens2 Cause_Sens3 Incorrect Column Installation in MS Sensitivity->Cause_Sens3 Cause_Ret1 Leak at Inlet (Column Nut) Retention->Cause_Ret1 Cause_Ret2 Carrier Gas Flow Fluctuation Retention->Cause_Ret2 Cause_Ret3 Column Degradation Retention->Cause_Ret3 Sol_Tailing1 Perform Inlet Maintenance (Replace Liner/Septum) Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Trim 15-20 cm from front of column Cause_Tailing1->Sol_Tailing2 Sol_Tailing3 Verify Transfer Line Temperature Cause_Tailing2->Sol_Tailing3 Sol_Sens3 Re-install Column Cause_Tailing3->Sol_Sens3 Sol_Ghost1 Run Solvent Blanks Cause_Ghost1->Sol_Ghost1 Cause_Ghost2->Sol_Tailing1 Sol_Ghost2 Bake Out Column Cause_Ghost3->Sol_Ghost2 Sol_Sens1 Perform Leak Check (Air & Water Scan) Cause_Sens1->Sol_Sens1 Sol_Sens2 Clean Ion Source Cause_Sens2->Sol_Sens2 Cause_Sens3->Sol_Sens3 Sol_Ret2 Re-tighten Column Nut (when cool) Cause_Ret1->Sol_Ret2 Sol_Ret1 Check Gas Supply & Regulator Cause_Ret2->Sol_Ret1 Cause_Ret3->Sol_Tailing2

Caption: A logical workflow for troubleshooting common GC-MS issues.

Q4: My peaks, especially for the main product, are tailing. What is the cause and how can I fix it?

Peak tailing for a bromoalkane is often a sign of unwanted interactions within the GC system.

  • Causality: While relatively non-polar, the bromine atom can interact with "active sites"—exposed silanol groups (Si-OH) on the surfaces of the injector liner or the head of the column.[10] These sites can form hydrogen bonds, momentarily slowing the analyte down and causing the peak to tail. Accumulation of non-volatile sample matrix at the column head can also create new active sites.

  • Troubleshooting Steps:

    • Inlet Maintenance: The first and easiest step is to replace the injector liner and septum. This removes the most common source of activity.[10]

    • Column Trimming: If a new liner doesn't solve the problem, active sites have likely developed on the stationary phase at the front of the column. Carefully trim 15-20 cm from the injector end of the column to expose a fresh, inert surface.

    • Check for Cold Spots: Ensure the GC-MS transfer line is heated appropriately (typically 10-20 °C above the final oven temperature) to prevent condensation of your analyte before it reaches the MS source.[10]

Q5: I am seeing unexpected "ghost peaks" in my blank runs. Where are they coming from?

Ghost peaks are peaks that appear in blank injections and are indicative of system contamination.[10]

  • Causality: The most common sources are carryover from a previous, highly concentrated injection, or degradation of the injector septum ("septum bleed"). Impurities in the carrier gas can also accumulate on the column at low temperatures and elute as the oven temperature ramps.

  • Troubleshooting Steps:

    • Identify the Source: Inject a blank solvent run. If the ghost peaks are still present, the issue is likely septum bleed or gas contamination. If they are smaller or absent, the problem is carryover.

    • Resolve Carryover: Increase the final oven temperature hold time or perform a "bake-out" at the column's maximum isothermal temperature for 30-60 minutes to flush high-boiling contaminants.

    • Resolve Septum Bleed: Replace the injector septum with a high-quality, low-bleed version. Always perform a few blank solvent injections after replacing the septum to condition it.

Q6: My sensitivity has dropped significantly. What should I check?

A loss in sensitivity means less of your analyte is reaching and being detected by the mass spectrometer.

  • Causality: The most common culprit is a leak in the system, particularly on the mass spectrometer side.[11] A vacuum leak allows air (nitrogen and oxygen) into the system, which reduces the mean free path of ions and decreases ionization efficiency. A dirty ion source is another major cause, as non-volatile material can coat the source components, repelling ions and reducing signal.

  • Troubleshooting Steps:

    • Check for Leaks: Tune the mass spectrometer and check the air/water report. A high abundance of nitrogen (m/z 28) and oxygen (m/z 32) relative to water (m/z 18) is a classic sign of a leak. Check the column nut at the transfer line and the main analyzer door seal.

    • Clean the Ion Source: If there are no leaks, the ion source is likely contaminated. Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses. This is a routine maintenance task in any lab.[10]

    • Verify Column Installation: Ensure the column is installed at the correct depth within the MS transfer line. If it's too far in, it can disrupt gas flow; if it's too short, it can create dead volume and cause peak tailing and sensitivity loss.[11]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your analysis.

Protocol 1: Sample Preparation
  • Solvent Selection: Use a high-purity, GC-MS grade solvent such as Dichloromethane or Hexane.

  • Concentration: Accurately weigh approximately 10 mg of the 5-(3-Bromopropyl)undecane sample into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with your chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution 1:100 (e.g., 100 µL into 10 mL) to a final concentration of 10 µg/mL (10 ppm). This concentration is typically sufficient to detect trace impurities without overloading the column or detector.

Protocol 2: GC-MS Analysis Method

This method is designed for a standard 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column.

ParameterSettingRationale
GC System
InletSplit/Splitless
Inlet Temp280 °CEnsures rapid vaporization of high-boiling analytes like docosane.
Injection ModeSplit (50:1)Prevents column overload and ensures sharp peaks. Use splitless for trace analysis.
Injection Volume1 µLStandard volume for GC-MS.
Carrier GasHeliumInert carrier gas of choice for MS.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program
Initial Temp80 °CStarts below the boiling point of the most volatile expected impurity.
Initial Hold2 minAllows for column equilibration post-injection.
Ramp 115 °C/min to 310 °CA moderate ramp to separate a wide range of boiling points.
Final Hold10 minEnsures elution of any very high-boiling impurities (e.g., docosane).
MS System
Transfer Line Temp290 °CPrevents cold spots between the GC and MS.
Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.
Mass Range35 - 550 amuCovers the mass range from potential solvent fragments to beyond the di-substituted impurity.
Solvent Delay3 minPrevents the high-intensity solvent peak from damaging the filament.
References
  • Wurtz Reaction - ChemTalk. (2024, September 3). ChemTalk. [Link]

  • Kim, H., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Kim, H., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]

  • (PDF) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). ResearchGate. [Link]

  • Wurtz Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Wurtz Reaction. SATHEE. [Link]

  • A Short Note On Wurtz Reaction. Unacademy. [Link]

  • Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Vedantu. [Link]

  • mass spectrum of 1-bromobutane C4H9Br. Doc Brown's Advanced Organic Chemistry. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. [Link]

  • In the process to produce Grignard reagents from 1,3-dibromopropane, what are the possible... Homework.Study.com. [Link]

  • A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. (2005, November 1). ACS Publications. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020, October 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. [Link]

  • Troubleshooting halogenated phenols and anisoles in GC-MS. (2024, May 21). Reddit. [Link]

  • Preparation of 1,3-dibromopropane. (2015, June 1). Sciencemadness Discussion Board. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 1,3-dibromopropane is reacted with magnesium in dry ether.the product is. (2018, September 17). Brainly.in. [Link]

  • How Do I Troubleshoot a Problem on My GC-MS?. (2019, November 28). Books. [Link]

  • The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides. ResearchGate. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. [Link]

  • GC Troubleshooting. CHROMacademy. [Link]

Sources

Optimization

Purification of crude 5-(3-Bromopropyl)undecane by column chromatography

Welcome to the Technical Support Center for the purification of 5-(3-Bromopropyl)undecane . Because 5-(3-Bromopropyl)undecane is a highly lipophilic, branched alkyl bromide lacking a UV chromophore, its purification pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-(3-Bromopropyl)undecane .

Because 5-(3-Bromopropyl)undecane is a highly lipophilic, branched alkyl bromide lacking a UV chromophore, its purification presents unique challenges. Standard gradient chromatography often fails due to the molecule's rapid elution and co-elution with non-polar byproducts. This guide is engineered to provide researchers with causality-driven troubleshooting, ensuring high-purity isolation.

Phase 1: Diagnostic Purification Workflow

The following logic diagram outlines the optimal sequence for isolating unactivated alkyl bromides, specifically addressing the removal of common Appel reaction byproducts before they compromise the silica column.

PurificationWorkflow Crude Crude Reaction Mixture (Alkyl Bromide, TPPO, Alkene) PreTreat Pre-treatment: ZnCl2 Precipitation (Removes >90% TPPO) Crude->PreTreat Load Dry Loading onto Silica Gel (Prevents band broadening) PreTreat->Load Elute Isocratic Elution (100% Pentane) Load->Elute Detect Fraction Analysis (TLC with PMA Stain) Elute->Detect Rf ~ 0.55 Alkene Alkene Byproduct (Elutes First) Elute->Alkene Rf > 0.85 TPPO Residual TPPO / Alcohol (Retained on Column) Elute->TPPO Rf < 0.10 Pure Pure 5-(3-Bromopropyl)undecane Detect->Pure

Workflow for the purification of 5-(3-Bromopropyl)undecane detailing pre-treatment and elution.

Phase 2: Troubleshooting & FAQs

Q: Why can't I see my product on the TLC plate under the UV lamp? A: 5-(3-Bromopropyl)undecane is a fully saturated, unactivated alkyl bromide. It lacks the conjugated π -electron system required to absorb ultraviolet light at 254 nm[1]. To visualize it, you must use a destructive chemical stain. We recommend Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM). These reagents oxidize the compound upon heating, reducing the molybdenum to form a dark green/blue spot against a light background[2].

Q: My product is co-eluting with a massive UV-active smear. How do I fix this? A: If you synthesized the bromide via the Appel reaction (using CBr4​ and PPh3​ ), this is a classic symptom of Triphenylphosphine Oxide (TPPO) contamination. While TPPO is highly polar, it is notorious for streaking through silica gel columns when overloaded, which artificially pushes your product forward. The Fix: Do not rely solely on chromatography. Precipitate the TPPO prior to loading. Adding ZnCl2​ forms a highly insoluble ZnCl2​(TPPO)2​ coordination complex that can be easily filtered away, drastically reducing the mass loaded onto your column[3].

Q: I am seeing a faint, fast-eluting spot just above my product. What is it, and how do I remove it? A: This is likely an alkene byproduct formed via E2 elimination during the bromination step. Because both the alkene and the branched alkyl bromide are highly non-polar, their Rf​ values are nearly identical in hexanes. The Fix: Switch your eluent from hexanes to 100% pentane. Pentane has a lower viscosity, which improves mass transfer kinetics within the silica pores, yielding sharper bands and better resolution for highly lipophilic compounds[4]. If pentane is insufficient, utilize argentation chromatography (silica gel impregnated with 5–10% AgNO3​ ). The silver ions form reversible π -complexes with the alkene, significantly retarding its elution while the saturated alkyl bromide passes through unaffected.

Phase 3: Quantitative Chromatographic Data

Use the following reference table to calibrate your fraction collection and TLC analysis.

Compound Rf​ (100% Hexanes) Rf​ (100% Pentane)UV Active (254 nm)PMA Stain Result (Post-Heating)
5-(3-Bromopropyl)undecane 0.650.55NoDark Green / Blue
Alkene Elimination Byproduct 0.850.75WeakDark Green / Blue
Unreacted Alcohol 0.100.05NoDark Blue
Triphenylphosphine Oxide (TPPO) 0.00 (Streaks)0.00 (Streaks)Yes (Intense)Faint / No Stain

Phase 4: Self-Validating Experimental Protocols

Protocol A: Pre-Column TPPO Removal via Zinc Chloride Precipitation

Causality: Removing bulk TPPO prevents column overloading and streaking. The ZnCl2​ selectively coordinates with the oxygen of TPPO, forming a complex that is insoluble in polar/semi-polar solvent mixtures[3].

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of ethanol (e.g., 5 mL per gram of crude).

  • Complexation: Add a 1.8 M solution of anhydrous ZnCl2​ in ethanol (approx. 1.5 equivalents relative to the theoretical yield of TPPO).

  • Precipitation: Stir vigorously at room temperature for 30 minutes. A dense white precipitate ( ZnCl2​(TPPO)2​ ) will form.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the filter cake with a small amount of cold ethanol.

  • Concentration & Validation: Concentrate the filtrate under reduced pressure. Self-Validation Step: Spot the concentrated filtrate on a TLC plate and check under short-wave UV (254 nm). The intense, UV-active baseline spot characteristic of TPPO should be absent or reduced by >90%.

Protocol B: Isocratic Normal-Phase Silica Gel Chromatography

Causality: Alkyl bromides elute extremely fast. Dry loading prevents the sample from dissolving in a strong injection solvent, which would cause band broadening. Isocratic pentane ensures maximum interaction with the stationary phase[4].

  • Dry Loading: Dissolve the concentrated, TPPO-free residue in a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 3 times the mass of the crude residue) and evaporate the solvent completely until a free-flowing powder is obtained.

  • Column Packing: Pack a column with high-quality silica gel (230–400 mesh) using a slurry of 100% pentane. Ensure the bed is perfectly level.

  • Sample Application: Carefully pour the dry-loaded silica onto the top of the column bed. Cap it with a 1 cm layer of clean sea sand to prevent disturbance.

  • Elution: Elute isocratically with 100% pentane. Do not use gradients or add ethyl acetate.

  • Fraction Collection & Validation: Because the product has a high Rf​ , begin collecting small fractions (e.g., 10–15 mL) immediately after the dead volume elutes. Self-Validation Step: Spot fractions on a TLC plate, dip in PMA stain, and heat strongly with a heat gun. Combine fractions containing only the dark green/blue spot at Rf​≈0.55 .

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents The Journal of Organic Chemistry - ACS Publications[Link]

  • Column Chromatography Guide Phenomenex[Link]

  • TLC Staining Procedure, Stain Recipe, Chemistry & Physics Scribd[Link]

  • TLC Stains for Chemists Scribd[Link]

Sources

Troubleshooting

Technical Support Center: Suppressing Wurtz Coupling in 5-(3-Bromopropyl)undecane Grignard Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to eliminate Wurtz homocoupling during the preparation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to eliminate Wurtz homocoupling during the preparation of complex, lipophilic Grignard reagents.

Mechanistic Overview: The Competing Pathways

To solve a side reaction, we must first understand its kinetics. The formation of a Grignard reagent is a heterogeneous oxidative insertion at the magnesium surface. However, the desired product ( R−MgBr ) is a potent nucleophile. If unreacted starting material ( R−Br ) accumulates in the bulk solution, the Grignard reagent will attack it via an SN​2 mechanism, forming the undesired Wurtz dimer ( R−R ) 1.

G RBr 5-(3-Bromopropyl)undecane [High Local Conc.] Mg Activated Mg^0 [Surface Area] RBr->Mg Oxidative Insertion (k_insert) Wurtz Wurtz Dimer (R-R) RBr->Wurtz RMgBr Grignard Reagent (R-MgBr) Mg->RMgBr RMgBr->Wurtz S_N2 Attack on R-Br (k_Wurtz)

Reaction pathways competing during Grignard formation, highlighting the Wurtz coupling side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 5-(3-Bromopropyl)undecane particularly susceptible to Wurtz coupling? A1: The substrate features a highly lipophilic C11​ backbone, but the branching occurs at the delta position relative to the halogen. This leaves the primary bromide sterically unhindered. Unhindered primary bromides are classic, highly reactive substrates for SN​2 nucleophilic attack. If the oxidative insertion of magnesium ( kinsert​ ) is slower than the nucleophilic attack of the newly formed Grignard on the unreacted starting material ( kWurtz​ ), homocoupling dominates. Furthermore, the resulting C28​ dimer is extremely non-polar, complicating downstream chromatographic purification.

Q2: How does the state of the magnesium surface dictate the reaction pathway? A2: The desired Grignard formation is a surface-mediated electron transfer 2. If the magnesium turnings are passivated by an oxide layer, the initiation is delayed. Chemists often make the mistake of adding more alkyl halide to "force" initiation. When the reaction finally initiates, there is a massive bulk concentration of R−Br in solution, which rapidly reacts with the first equivalents of R−MgBr generated, spiking the Wurtz dimer yield 1.

Q3: What are the optimal operational parameters to suppress dimer formation? A3:

  • Addition Rate: The golden rule is "starvation-fed" addition. By adding the alkyl halide via a syringe pump, you ensure the local concentration of R−Br approaches zero, denying the SN​2 pathway its electrophile 1.

  • Temperature: While heat helps initiate the reaction, elevated temperatures exponentially increase the rate of the SN​2 Wurtz coupling. Keep the reaction between 10 °C and 15 °C once initiated 1.

Q4: Can continuous flow chemistry eliminate this issue entirely? A4: Yes. Recent process chemistry developments utilize Continuous Stirred Tank Reactors (CSTR) or packed-bed columns filled with magnesium turnings 3. In a packed bed, the stoichiometric excess of magnesium surface area relative to the halide is astronomical. This ensures near-instantaneous conversion of R−Br to R−MgBr , effectively reducing the residence time of unreacted halide to zero and suppressing Wurtz coupling to negligible levels 3[[4]]().

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the causality between operational choices and product distribution for primary alkyl bromides.

ParameterExperimental ConditionGrignard Yield (%)Wurtz Dimer (%)Causality / Rationale
Addition Method Batch (All-at-once)< 50%> 40%High bulk [R−Br] favors SN​2 attack by R−MgBr .
Addition Method Syringe Pump (2 hours)85 - 90%< 5%Starvation feeding keeps [R−Br] near zero.
Mg Activation None (Iodine crystal only)70%20%Delayed initiation leads to dangerous halide pooling.
Mg Activation 1,2-Dibromoethane88%< 5%Chemical scrubbing of MgO ensures instant insertion.
Reactor Type Continuous Packed-Bed> 95%< 2%Infinite localized Mg excess eliminates halide residence time.
Self-Validating Experimental Protocol

To synthesize 5-(3-Bromopropyl)undecane magnesium bromide while restricting Wurtz coupling to < 5%, follow this rigorously controlled, starvation-fed methodology.

Materials Required:

  • 5-(3-Bromopropyl)undecane (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • 1,2-dibromoethane (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an internal temperature probe, and a syringe pump inlet. Purge with Argon for 15 minutes.

  • Mechanical Surface Activation: Add the Mg turnings to the dry flask. Stir vigorously without solvent for 30 minutes.

    • Causality: The mechanical friction scores the magnesium turnings, physically breaking the passivating MgO layer and exposing highly reactive Mg0 .

  • Chemical Surface Activation: Add enough anhydrous THF to just cover the turnings. Inject 1,2-dibromoethane (0.05 eq).

    • Self-Validation Checkpoint: Observe the surface of the turnings. Gentle bubbling (ethylene gas evolution) must occur. This confirms the chemical scrubbing of the oxide layer. Do not proceed until bubbling is observed, or halide pooling will occur.

  • Initiation: Prepare the total solution of 5-(3-Bromopropyl)undecane in THF (approx. 1 M). Inject exactly 5% of this solution into the flask in one portion.

    • Self-Validation Checkpoint: Monitor the internal temperature probe. A localized temperature spike of 2-5 °C and a shift in the solution color from clear to a cloudy, grayish hue indicate successful initiation.

  • Starvation-Fed Addition: Once initiated, cool the reaction flask using a water bath to maintain an internal temperature of 10 °C to 15 °C. Use the syringe pump to add the remaining 95% of the alkyl bromide solution continuously over 2 to 3 hours.

    • Causality: The slow addition rate guarantees that the rate of substrate introduction is strictly slower than kinsert​ , starving the competing SN​2 Wurtz pathway.

  • Maturation: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: The significant consumption of Mg turnings and a dark, homogenous gray/brown solution confirm the completion of the Grignard formation.

References
  • [[1] Preventing the formation of Wurtz coupling products in Grignard reactions - Benchchem]()

  • 2

  • 3

  • 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Grignard Reactions with 5-(3-Bromopropyl)undecane

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the initiation of a Grignard reaction using 5-(3-Bromopropyl)undecane. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the initiation of a Grignard reaction using 5-(3-Bromopropyl)undecane. This long-chain alkyl halide can present unique challenges, and this guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 5-(3-Bromopropyl)undecane is not initiating. What are the most likely causes?

Failure to initiate is the most common hurdle in Grignard synthesis.[1] The primary culprits are almost always the presence of atmospheric moisture or a passivated magnesium surface.[1][2] For a substrate like 5-(3-Bromopropyl)undecane, the long alkyl chain can also influence solvent choice and reaction kinetics.

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with even trace amounts of water.[3][4] This will quench the reaction as the Grignard reagent is formed. All glassware must be meticulously dried, either in an oven overnight or by flame-drying under an inert atmosphere.[1][5] Solvents, particularly ethers like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[3][6]

  • Magnesium Passivation: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[3][7] This layer must be disrupted to expose the reactive metal surface.

Q2: How can I effectively activate the magnesium turnings to initiate the reaction?

Several chemical and mechanical methods can be employed to activate the magnesium surface. The choice of method can depend on the scale of your reaction and the available equipment.

  • Chemical Activation: This is a widely used and effective approach.

    • Iodine (I₂): Adding a small crystal of iodine is a classic method.[7][8] The iodine reacts with the magnesium surface, creating magnesium iodide and exposing fresh magnesium.[8] A visual cue for the start of the reaction is the disappearance of the characteristic brown or purple color of the iodine.[1][9]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be a very effective initiator.[3][7] It reacts with magnesium to produce ethylene gas and magnesium bromide, which helps to clean and activate the metal surface.[3][7] The evolution of gas bubbles is a clear indicator of successful activation.[3]

    • Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.[7]

  • Mechanical Activation: These methods physically disrupt the MgO layer.

    • Grinding: Briefly grinding the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.[1] This should be done quickly to minimize re-oxidation.

    • Ultrasonication: Placing the reaction flask in an ultrasonic bath can help to break up the oxide layer and promote initiation.[7][8]

    • Vigorous Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also be effective.[5]

Q3: I've tried activating the magnesium, but the reaction still won't start. What other factors should I consider?

If activation methods fail, it's time to scrutinize other reaction parameters.

  • Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often a better choice for less reactive alkyl halides due to its superior ability to solvate and stabilize the Grignard reagent.[2][6][9][10] The lone pair electrons on the ether oxygen atoms coordinate with the magnesium, forming a stabilizing complex.[6][10][11]

  • Purity of the Alkyl Halide: The presence of impurities in the 5-(3-Bromopropyl)undecane, particularly any acidic contaminants, can inhibit the reaction.[8] Ensure your starting material is of high purity.

  • Temperature: While Grignard reactions are exothermic once initiated, gentle warming with a heat gun may be necessary to start the reaction.[1] Be cautious, as excessive heat can promote side reactions.[12]

Q4: My reaction mixture turned cloudy, but then the reaction seemed to stop. What could be happening?

A cloudy appearance is often a positive sign, indicating the formation of the Grignard reagent.[3] However, if the reaction stalls, several factors could be at play:

  • Insufficient Activation: The initial activation may not have been sufficient to sustain the reaction.

  • Localized Quenching: If there is a localized source of moisture (e.g., from a condenser), it could be quenching the reaction as it begins.

  • Side Reactions: For long-chain alkyl halides, side reactions like Wurtz coupling can become more prevalent. This is where the newly formed Grignard reagent reacts with the starting alkyl bromide to form a dimer.[2][12]

To mitigate this, try a slow, dropwise addition of the 5-(3-Bromopropyl)undecane solution to the activated magnesium.[2] This maintains a low concentration of the alkyl halide, minimizing the likelihood of the Wurtz coupling side reaction.[2]

Q5: How can I confirm that my Grignard reagent has formed successfully?

Visual cues like bubbling, a change in color, or a gentle reflux of the solvent are good indicators of a successful initiation.[1][3] For a more quantitative assessment, you can perform a titration. A common method involves reacting an aliquot of the Grignard solution with a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.[1] This will give you the precise concentration of your Grignard reagent.

Troubleshooting Workflow

The following flowchart provides a logical sequence of steps to diagnose and resolve issues with your Grignard reaction.

Grignard_Troubleshooting start Reaction Fails to Initiate check_dryness Verify Anhydrous Conditions (Glassware & Solvents) start->check_dryness check_dryness->start Moisture Present activate_mg Activate Magnesium check_dryness->activate_mg Conditions are Dry initiation_methods Chemical Activation (I₂, DBE) or Mechanical Activation (Grinding, Sonication) activate_mg->initiation_methods check_reagents Verify Reagent Purity (Alkyl Halide) activate_mg->check_reagents Initiation Fails optimize_conditions Optimize Reaction Conditions initiation_methods->optimize_conditions Initiation Fails success Reaction Initiates Successfully initiation_methods->success Reaction Starts check_reagents->optimize_conditions Reagents are Pure failure Persistent Failure Consult Further Resources check_reagents->failure Impure Reagents solvent_temp Consider THF as Solvent Gentle Warming optimize_conditions->solvent_temp solvent_temp->success Reaction Starts solvent_temp->failure Still Fails

Caption: A flowchart for troubleshooting Grignard reaction initiation.

Magnesium Activation Methods: A Comparative Overview

Activation MethodProcedureAdvantagesDisadvantages
Iodine (I₂) Crystal Add a small crystal of iodine to the dry magnesium turnings before adding the solvent.Simple, visually easy to monitor (color change).[1]Can sometimes be slow to initiate.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension.Highly effective, provides a clear visual cue (gas evolution).[3][7]Introduces another reagent into the reaction mixture.
Mechanical Grinding Briefly grind the magnesium turnings in a mortar and pestle.[1]Simple, does not introduce chemical activators.Can be difficult to perform under strictly anhydrous conditions.
Ultrasonication Place the reaction flask in an ultrasonic bath.[7][8]Effective for stubborn reactions, non-invasive.Requires specialized equipment.

Detailed Protocol: Chemical Activation with 1,2-Dibromoethane

This protocol provides a step-by-step guide for initiating a Grignard reaction with 5-(3-Bromopropyl)undecane using 1,2-dibromoethane as an activator.

Materials:

  • Three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Magnetic stirrer and stir bar.

  • Reflux condenser, flame-dried and cooled under an inert atmosphere.

  • Dropping funnel, flame-dried and cooled under an inert atmosphere.

  • Septa and needles.

  • Magnesium turnings.

  • 5-(3-Bromopropyl)undecane.

  • Anhydrous tetrahydrofuran (THF).

  • 1,2-Dibromoethane (DBE).

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and purge with an inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Maintain a positive pressure of the inert gas throughout the experiment.

  • Magnesium Addition: Weigh the magnesium turnings and quickly transfer them to the reaction flask.

  • Solvent Addition: Add a portion of the anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation:

    • Prepare a solution of 5-(3-Bromopropyl)undecane in anhydrous THF in the dropping funnel.

    • Add a small amount of this solution (approximately 10%) to the magnesium suspension.

    • Using a syringe, add a few drops of 1,2-dibromoethane to the reaction mixture.

  • Observation: Watch for signs of reaction initiation, such as gentle bubbling, a slight increase in temperature, or the formation of a cloudy/gray solution.[3] If the reaction does not start, gently warm the flask with a heat gun.

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of 5-(3-Bromopropyl)undecane from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

References

  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?
  • Quora. (2018, March 15).
  • UNL Institutional Repository.
  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
  • 25. The Grignard Reaction.
  • Wikipedia. Grignard reagent.
  • Benchchem. Technical Support Center: Grignarard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • Benchchem. Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ACS Publications. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.
  • Benchchem. troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Sciencemadness.org. (2016, February 18). Grignard successes and failures.
  • MSU chemistry. Reactions of Alkyl Halides with Reducing Metals.
  • Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end?
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Reddit. (2022, January 7). Failed Grignard Reaction? : r/OrganicChemistry.
  • Alfa Chemistry. Grignard Reaction.

Sources

Optimization

Minimizing elimination byproducts in substitution reactions of 5-(3-Bromopropyl)undecane

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing elimination byproducts in substitution reactions involving the...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing elimination byproducts in substitution reactions involving the secondary alkyl halide, 5-(3-Bromopropyl)undecane. This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of elimination byproducts with 5-(3-Bromopropyl)undecane?

5-(3-Bromopropyl)undecane is a secondary alkyl halide. As such, it is susceptible to both SN2 (substitution) and E2 (elimination) reaction pathways. The competition between these two pathways is influenced by several factors, primarily the strength of the nucleophile/base. Strong, sterically hindered bases will favor the E2 pathway, leading to the formation of alkenes.

Q2: What is the primary elimination byproduct I should expect?

The major elimination byproduct will likely be a mixture of undec-4-ene and undec-5-ene isomers, resulting from the removal of a proton from the carbon adjacent to the bromine-bearing carbon.

Q3: How does temperature affect the SN2/E2 competition for this substrate?

Higher temperatures generally favor the elimination pathway (E2) over substitution (SN2). Elimination reactions have a higher activation energy than substitution reactions, and the increase in thermal energy allows more molecules to overcome this barrier. Therefore, to favor substitution, it is advisable to conduct the reaction at the lowest feasible temperature.

Q4: Can the choice of solvent influence the amount of elimination?

Absolutely. Polar aprotic solvents, such as DMSO, DMF, or acetone, are ideal for SN2 reactions. These solvents solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Protic solvents, like ethanol or water, can solvate the nucleophile, reducing its effectiveness and potentially favoring the E2 pathway, especially if the nucleophile is also a strong base.

Troubleshooting Guide: Minimizing Elimination Byproducts

Issue 1: High Levels of Alkene Byproduct Detected

This is the most common issue when working with secondary alkyl halides like 5-(3-Bromopropyl)undecane. The primary cause is the reaction conditions favoring the E2 elimination pathway over the desired SN2 substitution.

Root Cause Analysis and Corrective Actions:

  • Strong, Sterically Hindered Base/Nucleophile: Many strong nucleophiles are also strong bases. If your nucleophile is sterically bulky (e.g., tert-butoxide), it will preferentially act as a base, abstracting a proton and leading to elimination.

    • Solution: Opt for a nucleophile that is a weak base but a good nucleophile. Examples include azide (N3-), cyanide (CN-), or halides like iodide (I-).

  • High Reaction Temperature: As mentioned, elevated temperatures favor elimination.

    • Solution: Perform the reaction at room temperature or below. If the reaction is too slow, a moderate increase in temperature should be done cautiously, with careful monitoring of the product distribution.

  • Inappropriate Solvent Choice: Using a protic solvent can stabilize the nucleophile, reducing its potency and shifting the balance towards elimination.

    • Solution: Employ a polar aprotic solvent.

Experimental Protocol: Optimizing for Substitution

  • Reagent Selection:

    • Substrate: 5-(3-Bromopropyl)undecane

    • Nucleophile: Sodium azide (NaN3) - an excellent nucleophile and a weak base.

    • Solvent: Dimethylformamide (DMF) - a polar aprotic solvent.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-(3-Bromopropyl)undecane in DMF.

    • Add a 1.5 molar excess of sodium azide.

    • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of substitution to elimination products.

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Low Yield of the Desired Substitution Product

Low yields can be a consequence of competing elimination reactions or incomplete conversion of the starting material.

Troubleshooting Steps:

  • Confirm Complete Conversion: Use an appropriate analytical technique (TLC, GC-MS, NMR) to verify that the starting material has been fully consumed. If not, consider extending the reaction time or slightly increasing the temperature.

  • Analyze Byproduct Formation: If the conversion is complete but the yield is low, a significant portion of the starting material has likely been converted into elimination byproducts. Re-evaluate your choice of nucleophile, solvent, and temperature as detailed in Issue 1.

  • Consider a Finkelstein Reaction: If your desired nucleophile is a poor one, consider a two-step approach. First, convert the bromide to an iodide using a Finkelstein reaction (sodium iodide in acetone). Iodide is an excellent leaving group, which can then be displaced by your desired nucleophile under milder conditions, potentially reducing the extent of elimination.

Table 1: Nucleophile Selection Guide for Minimizing Elimination

NucleophileBasicityNucleophilicityRecommended for Substitution?
Azide (N3-)WeakExcellentYes
Cyanide (CN-)ModerateGoodYes
Iodide (I-)Very WeakExcellentYes (especially for Finkelstein)
Acetate (CH3COO-)ModerateModerateYes, with caution
Hydroxide (OH-)StrongGoodNo (promotes elimination)
tert-Butoxide ((CH3)3CO-)Very StrongPoor (sterically hindered)No (strong base for elimination)

Visualizing Reaction Pathways

To better understand the competition between substitution and elimination, consider the following decision-making workflow.

SN2_vs_E2 Substrate 5-(3-Bromopropyl)undecane (Secondary Alkyl Halide) Nucleophile Choice of Nucleophile/Base Substrate->Nucleophile Conditions Reaction Conditions (Solvent, Temperature) Substrate->Conditions Outcome Reaction Outcome Nucleophile->Outcome Strong Base, Sterically Hindered Conditions->Outcome High Temperature, Protic Solvent SN2 SN2 Product (Substitution) Outcome->SN2 Weak Base, Good Nucleophile Low Temperature, Polar Aprotic Solvent E2 E2 Product (Elimination) Outcome->E2

Caption: Decision workflow for favoring SN2 over E2.

References

  • Organic Chemistry, 10th Edition by Francis A. Carey and Robert M. Giuliano. McGraw-Hill. [Link]

  • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition by Francis A. Carey and Richard J. Sundberg. Springer. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. Elsevier. [Link]

Troubleshooting

Improving the yield of substitution reactions on 5-(3-Bromopropyl)undecane

Technical Support Center: Optimizing Substitution Reactions on 5-(3-Bromopropyl)undecane Welcome to the Technical Support Center for optimizing the nucleophilic substitution ( SN​2 ) of 5-(3-Bromopropyl)undecane . As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Substitution Reactions on 5-(3-Bromopropyl)undecane

Welcome to the Technical Support Center for optimizing the nucleophilic substitution ( SN​2 ) of 5-(3-Bromopropyl)undecane . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges posed by this specific substrate.

While 5-(3-Bromopropyl)undecane features an unhindered primary bromide—typically ideal for rapid SN​2 displacement—its massive 11-carbon lipophilic tail (undecane core) renders it virtually insoluble in the highly polar solvents (like water, DMSO, or pure DMF) required to dissolve common nucleophilic salts (e.g., NaCN, NaN3, NaOH). This extreme biphasic mismatch is the root cause of most failed reactions, leading to sluggish kinetics, unreacted starting material, or competing elimination pathways.

Section 1: Overcoming the Lipophilicity Bottleneck

Q: I am trying to synthesize 5-(3-cyanopropyl)undecane using aqueous NaCN and heating it with my substrate in toluene. After 48 hours, I recover >90% of my starting bromide. Why is the reaction failing? A: You have encountered the classic "biphasic trap." Your substrate is highly non-polar and remains entirely in the toluene layer, while the cyanide anion ( CN− ) is locked in the aqueous layer due to its high hydration energy. Without physical contact, the SN​2 reaction cannot proceed.

To solve this, you must implement Phase Transfer Catalysis (PTC) [1]. By adding a lipophilic quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), the catalyst acts as a molecular shuttle. The TBA+ cation pairs with the CN− anion in the aqueous phase, forming a lipophilic ion pair that crosses the phase boundary into the toluene layer[2]. Once in the organic phase, the "naked" cyanide anion is highly reactive, rapidly displacing the primary bromide to form your desired nitrile.

PTC_Mechanism cluster_aq Aqueous Phase (Water) cluster_org Organic Phase (Toluene) NaCN NaCN QCN_aq [Q+ CN-] NaCN->QCN_aq Ion Exchange with [Q+ Br-] QCN_org [Q+ CN-] QCN_aq->QCN_org Phase Transfer RBr 5-(3-Bromopropyl)undecane RCN 5-(3-Cyanopropyl)undecane RBr->RCN QCN_org->RCN SN2 Substitution QBr_org [Q+ Br-] QCN_org->QBr_org Br- Displaced QBr_org->QCN_aq Catalyst Recycling

Phase Transfer Catalysis (PTC) mechanism shuttling the nucleophile into the organic layer.

Q: I switched to a polar aprotic solvent (DMF) to dissolve both the salt and the substrate, but my yield is still poor and I see an emulsion. What is the issue? A: While DMF is the textbook solvent for SN​2 reactions, the C14 hydrocarbon core of 5-(3-Bromopropyl)undecane is too lipophilic for pure DMF, leading to micelle formation or partial precipitation[3]. The substrate is effectively shielded from the nucleophile. A biphasic system (Toluene/Water) with a PTC is vastly superior for this specific molecule because it allows the substrate to remain fully solvated in a non-polar environment while the catalyst delivers the nucleophile directly to it.

Section 2: Minimizing Competing Elimination (E2 vs. SN​2 )

Q: I am trying to synthesize the primary alcohol using NaOH in a PTC system. However, GC-MS shows a significant amount of 5-(allylic)undecane (alkene byproduct). How do I prevent this? A: You are observing competing E2 elimination. While primary bromides heavily favor SN​2 over E2, the hydroxide ion ( OH− ) is a hard, strong base. In a PTC environment, the "naked" hydroxide in the organic phase becomes exceptionally basic because it lacks a hydration shell[2]. The elevated temperatures required to drive the reaction further increase the activation energy pathway favoring elimination.

Solution: Do not use hydroxide directly. Instead, use a softer, less basic nucleophile surrogate like sodium acetate (NaOAc) to form the ester (5-(3-acetoxypropyl)undecane), which proceeds with near 100% SN​2 selectivity. You can then easily hydrolyze the ester to the primary alcohol under mild conditions (e.g., K2​CO3​ in Methanol/THF).

Section 3: Halide Exchange for Weak Nucleophiles (Finkelstein Activation)

Q: My target requires a very weak nucleophile (e.g., a bulky amine), and even with PTC, the reaction is too slow. Can I make the substrate more reactive? A: Yes. You should convert the primary bromide into a primary iodide via the Finkelstein Reaction [4]. Iodine is a much larger, more polarizable atom, making it a significantly better leaving group for subsequent SN​2 displacements.

The classic Finkelstein reaction uses Sodium Iodide (NaI) in dry acetone. Because NaI is soluble in acetone but NaBr is not, the precipitation of NaBr drives the equilibrium forward according to Le Chatelier's principle[4]. For highly lipophilic substrates like yours, if solubility in acetone is poor, you can perform the Finkelstein reaction in non-polar solvents using a catalytic amount of a quaternary ammonium salt[5].

Troubleshooting_Tree Start Issue: Low Yield of Substitution Product Check1 Is the starting material recovered unreacted? Start->Check1 Check2 Are there significant alkene byproducts (E2)? Check1->Check2 No Sol1 Implement Phase Transfer Catalysis (e.g., TBAB) Check1->Sol1 Yes (Solubility/Phase Issue) Sol2 Perform Finkelstein Activation to Iodide Check2->Sol2 No (Sluggish Kinetics) Sol3 Switch to a less basic nucleophile (e.g., Acetate) Check2->Sol3 Yes (Elimination Pathway)

Decision tree for troubleshooting low yields in 5-(3-Bromopropyl)undecane substitutions.

Section 4: Validated Experimental Protocols

Protocol A: Biphasic Cyanation via Phase Transfer Catalysis Objective: Synthesize 5-(3-cyanopropyl)undecane while suppressing unreacted starting material.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 5-(3-Bromopropyl)undecane in 20 mL of Toluene.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB) to the organic layer.

  • Aqueous Phase: In a separate vial, dissolve 15.0 mmol of Sodium Cyanide (NaCN) in 10 mL of deionized water. (Caution: NaCN is highly toxic. Perform in a well-ventilated fume hood and maintain basic pH).

  • Reaction: Add the aqueous NaCN solution to the toluene mixture. Equip the flask with a reflux condenser and stir vigorously (1000 rpm) at 90°C for 4-6 hours.

  • Workup: Cool to room temperature. Separate the organic layer, wash twice with water (2 x 20 mL) to remove residual cyanide and catalyst, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Finkelstein Activation to 5-(3-Iodopropyl)undecane Objective: Convert the bromide to a highly reactive iodide for weak nucleophiles.

  • Preparation: Dissolve 10.0 mmol of 5-(3-Bromopropyl)undecane in 30 mL of dry 2-butanone (MEK). Note: 2-butanone is preferred over acetone here to allow for a higher reflux temperature, aiding the solubility of the lipophilic chain.

  • Reagent Addition: Add 20.0 mmol (2 equivalents) of anhydrous Sodium Iodide (NaI).

  • Reaction: Reflux the mixture under an inert atmosphere (Nitrogen/Argon) for 12 hours. You will observe the precipitation of white NaBr salts.

  • Workup: Cool the mixture and filter off the precipitated NaBr. Concentrate the filtrate, redissolve in hexane, wash with a dilute sodium thiosulfate solution (to remove any trace I2​ ), dry over MgSO4​ , and evaporate to yield the pure iodide.

Section 5: Quantitative Data Comparison

The following table summarizes the expected outcomes when optimizing the synthesis of 5-(3-cyanopropyl)undecane using different methodologies.

Reaction ConditionSolvent SystemCatalystTemp (°C)Time (h)Yield (%)Primary Byproduct
Standard BiphasicToluene / WaterNone9048< 5%Unreacted SM (>90%)
Polar AproticPure DMFNone802435%Emulsion / Unreacted SM
Optimized PTC Toluene / Water TBAB (5 mol%) 90 4 > 95% None (Trace Alkene)
Finkelstein + PTCToluene / WaterTBAB (5 mol%)902> 98%None

Table 1: Comparative yield data for the cyanation of 5-(3-Bromopropyl)undecane demonstrating the critical necessity of Phase Transfer Catalysis.

Sources

Optimization

Technical Support Center: Storage, Stability, and Troubleshooting for 5-(3-Bromopropyl)undecane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the shelf-life and reactivity of primary alkyl halides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the shelf-life and reactivity of primary alkyl halides. 5-(3-Bromopropyl)undecane is a versatile aliphatic building block used in complex lipid synthesis, API development, and materials science. However, its terminal bromide group introduces specific chemical vulnerabilities during prolonged storage.

This guide provides a deep dive into its degradation causality, analytical detection methods, and self-validating protocols to ensure your experimental integrity.

FAQ: Degradation Mechanisms & Causality

Q1: What are the primary degradation products of 5-(3-Bromopropyl)undecane during storage? When stored improperly (e.g., exposed to ambient air, moisture, light, or fluctuating temperatures), 5-(3-Bromopropyl)undecane primarily degrades into three classes of compounds:

  • 5-(3-Hydroxypropyl)undecane (Primary Alcohol): The most common degradant, formed via moisture-driven hydrolysis.

  • 5-(Allyl)undecane Isomers (Terminal/Internal Alkenes): Formed via dehydrohalogenation.

  • Alkyl Dimers and Peroxides: Formed via photolytic radical cleavage.

Crucially, Hydrobromic Acid (HBr) is released as a highly corrosive stoichiometric byproduct in both the hydrolysis and elimination pathways.

Q2: What is the mechanistic causality behind these degradation pathways? The degradation of 5-(3-Bromopropyl)undecane is governed by the inherent polarization of the carbon-bromine (C-Br) bond.

  • Hydrolysis ( SN​2 Pathway): The primary carbon attached to the bromine atom is highly electrophilic and sterically unhindered. Ambient water molecules act as nucleophiles, executing a bimolecular nucleophilic substitution ( SN​2 ). This displaces the excellent bromide leaving group, yielding the corresponding primary alcohol and HBr[1]. In aqueous or humid environments, this hydrolysis is the dominant mechanism for primary alkyl bromides[2].

  • Dehydrohalogenation ( E2 Pathway): If the storage container has trace basic impurities (e.g., residual alkali from glassware washing) or is subjected to thermal stress, the molecule undergoes a bimolecular elimination ( E2 ). A base abstracts a beta-hydrogen, leading to the expulsion of the bromide ion and the formation of a double bond (alkene) and HBr[3].

  • Photolytic Cleavage: The C-Br bond dissociation energy is relatively low (~285 kJ/mol). Exposure to ambient UV/visible laboratory light induces homolytic cleavage, generating highly reactive carbon-centered radicals and bromine radicals. In the presence of oxygen, these form peroxides; in inert atmospheres, they can recombine to form heavy aliphatic dimers.

DegradationPathways Start 5-(3-Bromopropyl)undecane (Intact Alkyl Bromide) Hydrolysis Hydrolysis (SN2) Start->Hydrolysis Elimination Dehydrohalogenation (E2) Start->Elimination Photolysis Photolytic Cleavage Start->Photolysis Moisture Ambient Moisture (H2O) Moisture->Hydrolysis HeatBase Heat / Trace Base HeatBase->Elimination LightO2 UV Light / O2 LightO2->Photolysis Prod1 5-(3-Hydroxypropyl)undecane + HBr Hydrolysis->Prod1 Prod2 5-(Allyl)undecane Isomers + HBr Elimination->Prod2 Prod3 Alkyl Radicals -> Peroxides / Aliphatic Dimers Photolysis->Prod3

Figure 1: Major degradation pathways of 5-(3-Bromopropyl)undecane upon storage.

Analytical Detection & Quantification

Q3: How do I detect and quantify these degradation products? Relying on a single analytical method can lead to false positives. We recommend a multi-modal approach combining NMR for structural integrity and GC-MS for volatile degradants. Below is a summary of the quantitative markers for each degradant.

Table 1: Quantitative Data Summary of Degradation Products

Degradation PathwayPrimary ProductAnalytical Marker ( 1H -NMR / GC)Causative AgentRelative Reaction Rate (25°C)
Hydrolysis ( SN​2 ) 5-(3-Hydroxypropyl)undecaneTriplet shift: ~3.4 ppm to ~3.6 ppm ( CH2​ -OH)Ambient MoistureModerate (Days to Weeks)
Elimination ( E2 ) 5-(Allyl)undecane isomersMultiplet: 5.0 - 6.0 ppm (Alkene C-H)Trace Base / HeatSlow (Months)
Photolysis (Radical) Dimers / PeroxidesBroadening of aliphatic peaks / GC-MS high MW peaksUV/Vis LightFast (Hours to Days if exposed)
Troubleshooting & Self-Validating Workflows

Q4: What is the recommended self-validating protocol to assess the integrity of my batch before use? To ensure trustworthiness in your synthetic workflows, you must validate the starting material. We employ a self-validating system: the output of the physical inspection dictates the parameters of the analytical testing, which in turn dictates the remediation strategy.

Protocol: Self-Validating Quality Control & Remediation

Step 1: Physical and pH Inspection

  • Action: Extract a 0.5 mL aliquot of the stored 5-(3-Bromopropyl)undecane under an inert atmosphere (Argon). Observe the color.

  • Causality: Pure alkyl bromides are typically colorless liquids. A yellow or brown tint indicates the presence of free bromine ( Br2​ ) from photolytic degradation.

  • Validation: Suspend a piece of damp pH paper in the headspace of the vial. A drop in pH (red color) confirms the off-gassing of HBr, validating that hydrolysis or elimination has occurred.

Step 2: GC-MS / GC-FID Profiling

  • Action: Dilute 10 µL of the sample in 1 mL of anhydrous dichloromethane (DCM). Inject into a GC-MS equipped with a DB-624 or equivalent stationary phase column[4].

  • Causality: GC-MS will separate the volatile degradants. The primary alcohol and alkene derivatives will elute at different retention times compared to the parent bromide.

  • Validation: Compare the total ion chromatogram (TIC) area percentages. If the parent peak is <98%, proceed to Step 4.

Step 3: 1H -NMR Structural Confirmation

  • Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl3​ . Acquire a standard 1H -NMR spectrum.

  • Causality: NMR provides a macroscopic view of the bulk material. Look for the disappearance of the characteristic triplet at ~3.4 ppm ( CH2​ -Br) and the appearance of a triplet at ~3.6 ppm ( CH2​ -OH) or multiplet at 5.0-6.0 ppm (alkene protons).

  • Validation: The integration ratio of the degradant peaks versus the parent peak self-validates the GC-MS purity results.

Step 4: Remediation (Silica Gel Filtration)

  • Action: If impurities are detected, pass the degraded 5-(3-Bromopropyl)undecane through a short pad of basic silica gel (or neutral alumina) eluting with hexanes.

  • Causality: The basic stationary phase neutralizes and traps the HBr byproduct, while the polar silica arrests the primary alcohol degradant. The non-polar parent alkyl bromide elutes cleanly.

  • Validation: Re-run Steps 1-3 on the eluate to confirm the restoration of >98% purity.

QCWorkflow Sample Aliquot Sample from Storage Visual Visual & pH Inspection (Check for HBr/Color) Sample->Visual GCMS GC-MS / GC-FID Analysis (Volatile Impurities) Visual->GCMS NMR 1H-NMR Analysis (Structural Integrity) GCMS->NMR Decision Purity > 98%? (No HBr detected) NMR->Decision Pass Proceed with Synthesis Decision->Pass Yes Fail Purify via Silica Gel Filtration Decision->Fail No Fail->Sample Re-test after purification

Figure 2: Self-validating quality control workflow for assessing alkyl bromide integrity prior to use.

References
  • BenchChem. "storage and stability issues of Propargyl-PEG4-Br solutions".
  • ACS Publications. "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method".
  • ACS Publications. "Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory".
  • MDPI.

Sources

Troubleshooting

How to dry solvents for moisture-sensitive reactions with 5-(3-Bromopropyl)undecane

Technical Support Center: Solvent Drying for Moisture-Sensitive Reactions A Guide for Researchers Utilizing Alkyl Halide Substrates such as 5-(3-Bromopropyl)undecane The success of many advanced organic syntheses, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Drying for Moisture-Sensitive Reactions

A Guide for Researchers Utilizing Alkyl Halide Substrates such as 5-(3-Bromopropyl)undecane

The success of many advanced organic syntheses, particularly those involving organometallic reagents, strong bases, or sensitive catalysts, is critically dependent on the rigorous exclusion of water. Protic impurities like water can quench reagents, deactivate catalysts, and initiate unwanted side reactions, leading to diminished yields and complex product mixtures. This guide provides a comprehensive technical resource for drying organic solvents, with special considerations for reactions involving alkyl halide substrates like 5-(3-Bromopropyl)undecane.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to use anhydrous solvents for reactions involving substrates like 5-(3-Bromopropyl)undecane?

While 5-(3-Bromopropyl)undecane, an alkyl bromide, is not directly water-reactive, the reagents it is often paired with are extremely sensitive to moisture. For instance, in Grignard reactions (where an alkyl bromide is used to form an organomagnesium reagent) or in coupling reactions employing organolithium reagents, even trace amounts of water will protonate and destroy the highly basic organometallic species. This not only consumes the reagent but can also lead to inconsistent reaction initiation and poor yields. Therefore, the entire reaction system—glassware, reagents, and especially solvents—must be scrupulously anhydrous.

Q2: What are the primary methods for drying organic solvents in a research laboratory?

There are three principal methods for preparing anhydrous solvents, each with its own advantages in terms of safety, efficacy, and convenience:

  • Batch Drying with Desiccants: This involves stirring or allowing the solvent to stand over an anhydrous inorganic salt or molecular sieves.[1] It is a relatively safe and simple method suitable for pre-drying or for less demanding applications.

  • Distillation from a Reactive Drying Agent: This is a classical and highly effective method for achieving very low water content.[2] It involves refluxing the solvent over a substance that chemically and irreversibly reacts with water, followed by distillation.[3] Common agents include calcium hydride (CaH₂) for hydrocarbons and halogenated solvents, and sodium metal with benzophenone for ethers.[2][4]

  • Column Purification (Solvent Purification System - SPS): Modern laboratories often employ commercial systems where solvent is passed under inert gas pressure through columns packed with activated alumina.[5] These systems provide a safe, convenient, and reliable source of anhydrous, deoxygenated solvent without the need for distillation.

Q3: How do I select the appropriate drying method for my specific experiment?

The choice of drying method depends on the solvent, the required level of dryness, and the available laboratory infrastructure. The following decision workflow can guide your selection.

G start What is the required water content? less_than_10_ppm < 10 ppm (e.g., Grignard, Organolithium Rxn) start->less_than_10_ppm Extremely Dry less_than_50_ppm < 50 ppm (e.g., many catalytic reactions) start->less_than_50_ppm Very Dry pre_drying Pre-drying or > 50 ppm start->pre_drying Moderately Dry distillation Distillation from Reactive Agent (e.g., CaH₂, Na/benzophenone) less_than_10_ppm->distillation Highest Purity sps Solvent Purification System (SPS) (Activated Alumina Column) less_than_10_ppm->sps Safety & Convenience less_than_50_ppm->sps mol_sieves Activated Molecular Sieves (Stand for 48-72h) less_than_50_ppm->mol_sieves desiccant Batch Drying with Desiccant (e.g., MgSO₄, Na₂SO₄) pre_drying->desiccant

Caption: Workflow for selecting an appropriate solvent drying method.

Q4: Are there any compatibility issues between 5-(3-Bromopropyl)undecane and common drying agents?

Yes, compatibility is a key consideration. As an alkyl halide, 5-(3-Bromopropyl)undecane can undergo elimination reactions (to form an alkene) in the presence of strong, non-nucleophilic bases, particularly at elevated temperatures.

  • Recommended:

    • Molecular Sieves (3Å or 4Å): These are neutral and physically adsorb water, making them an excellent and safe choice.[6][7]

    • Activated Alumina: Neutral and highly effective, especially in column systems.[8][9]

    • Calcium Hydride (CaH₂): Generally safe for drying hydrocarbons, ethers, and halogenated solvents that will contain the alkyl bromide.[10][11] It is a relatively mild desiccant and its reaction with the alkyl halide is negligible under normal distillation conditions.[11]

    • Phosphorus Pentoxide (P₄O₁₀): A highly efficient but strongly acidic drying agent. Suitable for non-basic solvents like hydrocarbons and halogenated solvents.[12]

  • Use with Caution / Avoid:

    • Sodium/Benzophenone Ketyl: This combination is strongly basic and is a potent reducing agent.[4][13] It is primarily used for ethers and hydrocarbons and should NOT be used to dry halogenated solvents or the solvent in which the alkyl halide is already dissolved, due to the high risk of reduction or elimination reactions.

Troubleshooting Guide

Q: My moisture-sensitive reaction failed despite using a "dry" solvent from a new bottle. What could be the issue? A: A new bottle of "anhydrous" solvent from a commercial supplier is sealed with a low water content, but this is often not low enough for highly sensitive reactions. For example, commercial THF can contain ~40 ppm of water, which can be further dried to <10 ppm using molecular sieves or distillation.[14][15] Always dry your solvents using one of the recommended methods immediately before use.

Q: The blue color of my sodium/benzophenone still has faded to yellow/orange. Is the solvent still dry? A: No. The deep blue or purple color is the benzophenone ketyl radical anion, which is the active drying and deoxygenating agent.[4] Its color indicates that all water, oxygen, and peroxides have been consumed.[16] If the color fades, the ketyl has been quenched, and the still is "dead." You must prepare a new still.

Q: I added molecular sieves to my solvent, but my reaction still failed. What went wrong? A: There are two common errors:

  • Inactive Sieves: Molecular sieves aggressively adsorb water from the atmosphere. They must be activated by heating under vacuum before use to drive off any adsorbed water.[1][6]

  • Insufficient Time/Amount: Drying with molecular sieves is not instantaneous. For optimal results, the solvent should stand over a sufficient quantity of activated sieves (10-20% w/v) for at least 48-72 hours.[1][14]

Q: How can I qualitatively test if my solvent is dry? A: For non-halogenated solvents like THF or toluene, a simple test involves adding a drop of a prepared sodium benzophenone ketyl solution to a small sample of your solvent in a glovebox.[17] If the characteristic deep blue color persists for several minutes, the solvent is likely dry.[17] For quantitative analysis, Karl Fischer titration is the gold standard for measuring water content at the ppm level.[14][18]

Quantitative Data: Drying Agent Efficiency

The effectiveness of various drying methods has been quantitatively evaluated. The data below, adapted from Williams, D. B. G., & Lawton, M. (2010), highlights the residual water content in common solvents after treatment with different desiccants.

SolventDrying MethodResidual H₂O (ppm)Reference
Tetrahydrofuran (THF) As supplied (commercial anhydrous)~43 ppm[14]
Stored over activated 3Å molecular sieves (20% w/v, 48h)< 10 ppm[14]
Passed through activated neutral alumina column< 10 ppm[14][15]
Distilled from Na/benzophenone~34 ppm[14]
Dichloromethane (DCM) As supplied (commercial anhydrous)~13 ppm[14][15]
Stored over activated 3Å molecular sieves (20% w/v, 48h)< 10 ppm[14][15]
Distilled from CaH₂~13 ppm[14][15]
Toluene As supplied (commercial anhydrous)~225 ppm[14]
Distilled from Na/benzophenone~34 ppm[14]
Passed through activated neutral alumina column< 10 ppm[14]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves

Rationale: Molecular sieves are crystalline aluminosilicates with a defined pore structure that selectively adsorbs small molecules like water.[7][18] They must be thermally activated under vacuum to remove pre-adsorbed atmospheric moisture, regenerating their high capacity for drying.[6]

Procedure:

  • Place the required amount of 3Å or 4Å molecular sieve beads in a Schlenk flask.

  • Heat the flask to 250-300°C using a heating mantle.

  • Apply a high vacuum (<1 mmHg) to the flask for at least 8-12 hours .

  • Allow the flask to cool completely to room temperature under vacuum or by backfilling with an inert gas (Nitrogen or Argon).

  • The activated sieves should be used immediately or stored in a tightly sealed container inside a desiccator.

Protocol 2: Distillation of a Halogenated Solvent (e.g., Dichloromethane) from Calcium Hydride

Rationale: Calcium hydride (CaH₂) is an effective desiccant for relatively acidic solvents like dichloromethane. It reacts irreversibly with water to form calcium hydroxide and hydrogen gas, which are non-volatile and easily separated by distillation.[10][19]

Safety: Perform this procedure in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

G cluster_0 Setup & Drying cluster_1 Distillation & Storage cluster_2 Quenching (CRITICAL) A 1. Assemble dry distillation apparatus (flask, condenser, receiving flask) under N₂ or Ar. B 2. Add solvent (e.g., DCM) and CaH₂ powder (10-20 g/L) to the distillation flask. A->B C 3. Reflux the mixture for several hours to overnight. B->C D 4. Distill the solvent slowly, collecting the anhydrous fraction. C->D E 5. DO NOT distill to dryness. Leave a small volume in the flask. D->E F 6. Store the collected solvent over activated molecular sieves under an inert atmosphere. E->F G 7. Cool the distillation flask to room temperature. H 8. VERY SLOWLY add isopropanol to quench residual CaH₂. G->H I 9. Follow with methanol, then cautiously with water. H->I

Caption: Experimental workflow for solvent distillation from Calcium Hydride.

Procedure:

  • Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • To the distillation flask, add the solvent to be dried and calcium hydride powder (approx. 10-20 g per liter).[10]

  • Heat the mixture to a gentle reflux under an inert atmosphere for at least 4 hours, or overnight for best results.

  • Distill the solvent, collecting the fraction boiling at the correct temperature into a dry receiving flask purged with inert gas.

  • Crucially, do not distill to dryness. Leave a small amount of solvent to keep the residual CaH₂ covered.

  • Allow the distillation pot to cool completely. Quench the residual CaH₂ by adding a less reactive alcohol (e.g., isopropanol) very slowly and carefully, followed by methanol, and finally water.

  • Store the distilled solvent over activated 3Å or 4Å molecular sieves in a sealed flask under an inert atmosphere.[2]

References

  • Drying Agents - Removing water from organic solvents. (n.d.). University of the West Indies.
  • Using molecular sieves for solvent drying. (n.d.). Columbia University, Department of Chemistry.
  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. [Link]

  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). Sorbead India. [Link]

  • Molecular sieve. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (n.d.). Sorbead India. [Link]

  • Calcium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • Calcium Hydride Formula, Uses as a Drying Agent, MSDS. (2011, December 10). Chemistry Learner. [Link]

  • Common Drying Agents in Organic Chemistry. (n.d.). Scribd. [Link]

  • Calcium hydride. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Using drying agents. (n.d.). University of Alberta, Department of Chemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Drying Solvents. (2021, August 15). Chemistry LibreTexts. [Link]

  • Activated Alumina Adsorbents | Drying, Filtration & Catalyst Uses. (n.d.). Sorbents Direct. [Link]

  • Activated Alumina | High-Purity Adsorption & Desiccant Media. (n.d.). BVV. [Link]

  • Ketyl. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Replacement purification column with activated Alumina for 100 Liter solvent 730009. (n.d.). LabRepCo. [Link]

  • Carbon Chemistry Activated Alumina Remediation Filtration Powder. (n.d.). Solvent Direct. [Link]

  • Methods to Qualitatively Assess the Dryness of a Solvent. (2022, July 3). Reddit. [Link]

  • Takeda, Y., et al. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega, 3(11), 15931–15935. [Link]

  • The Benzophenone Ketyl Still Pot. (n.d.). Erowid. [Link]

  • Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Drying Solvents. (n.d.). The Schlenk Line Survival Guide. [Link]

  • Alumina - Solvent Purification. (2023, April 21). Sorbent Technologies, Inc. [Link]

  • DRYING AGENT SAFETY DATA SHEET. (n.d.). Christeyns. [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2018, November 27). The Research Group of Yves Rubin. [Link]

  • Safe Use of Pyrophoric/Water Reactive Materials. (n.d.). Kent State University. [Link]

  • Drying Methods for Organic Solvents. (n.d.). Scribd. [Link]

  • Safe Handling and Storage of Reactive Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Guide To Dry Down Solvent Evaporation. (n.d.). Element Lab Solutions. [Link]

  • Drying of Solvents and Solutions. (n.d.). Scribd. [Link]

  • Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Bromination of 3-(undecan-5-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled conversions or poor yields when attempting to brominate 3-(undecan-5-yl)propan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled conversions or poor yields when attempting to brominate 3-(undecan-5-yl)propan-1-ol .

Substrate Profiling & Causality of Failure

To solve incomplete conversion, we must first understand the physical chemistry of the substrate. 3-(undecan-5-yl)propan-1-ol is a primary alcohol attached to a massive, branched C14 aliphatic tail. While the primary hydroxyl group is technically unhindered at the reacting C1 carbon, the extreme lipophilicity (high LogP) of the undecan-5-yl group causes the molecule to behave like a surfactant. In polar solvents, the hydrophobic tail folds inward to minimize solvent-exposed surface area (hydrophobic effect), effectively burying the hydroxyl group and shielding it from reagent activation. Successful bromination requires disrupting this folding through precise solvent selection and overcoming the sluggish mass transfer inherent to highly lipophilic molecules.

🛠️ Troubleshooting FAQs & Diagnostic Guide

Q: Why does my reaction stall at <30% conversion when using 48% aqueous HBr? A: The standard hydrobromic acid method relies on the protonation of the alcohol followed by a nucleophilic attack by the bromide ion 1[1]. Because your substrate is highly lipophilic, it is completely insoluble in the aqueous phase, creating a biphasic system where the reaction is restricted to the microscopic interface. Causality & Fix: The lack of mass transfer halts the reaction. You must eliminate the aqueous phase. Switch to anhydrous HBr gas bubbled into glacial acetic acid, or add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle bromide ions into the organic layer[1].

Q: I switched to Phosphorus Tribromide (PBr₃) in diethyl ether. Conversion improved, but TLC shows a persistent, non-polar intermediate that won't convert to the product. What is this? A: This is a classic stalling point. The reaction of PBr₃ with primary alcohols initially forms a protonated alkyl dibromophosphite intermediate 2[2]. Because your substrate's tail is sterically demanding, the subsequent backside nucleophilic attack (S_N2) by the displaced bromide ion is sluggish. If the stoichiometry is incorrect or the reaction is kept too cold, these intermediates cross-react to form highly stable trialkyl phosphite esters, (RO)3​P , which trap your substrate. Causality & Fix: Phosphite esters require heat and excess HBr to cleave. Ensure you are using exactly 0.35–0.40 equivalents of PBr₃ per hydroxyl group (a slight excess of the theoretical 0.33 eq)[2]. After the initial addition at 0°C, you must allow the reaction to warm to room temperature and then apply a gentle reflux to force the decomposition of the phosphite esters into the desired alkyl bromide.

Q: I am attempting the Appel Reaction (CBr₄ / PPh₃). It works better, but I'm maxing out at 75% yield. How can I drive this to completion? A: The Appel reaction is highly effective for primary alcohols, proceeding via a reactive alkoxyphosphonium intermediate 3[3]. However, the bulky triphenylphosphine reagent combined with the hydrophobic folding of the undecan-5-yl tail sterically hinders the S_N2 displacement step. Furthermore, trace moisture will rapidly consume the halophosphonium intermediate. Causality & Fix: Run the reaction in strictly anhydrous dichloromethane (DCM) to fully solvate and extend the lipophilic chain, preventing it from burying the reacting carbon. Increase your reagent loading to 1.3–1.5 equivalents of both CBr₄ and PPh₃ to compensate for any reagent consumed by trace moisture and to drive the equilibrium forward.

Q: The Appel reaction worked, but how do I separate the triphenylphosphine oxide (TPPO) byproduct from my highly lipophilic alkyl bromide? A: TPPO is notoriously difficult to separate from lipophilic products via standard column chromatography because they often co-elute in non-polar solvent systems. Causality & Fix: Leverage the extreme lipophilicity of your product. 1-bromo-3-(undecan-5-yl)propane is highly soluble in aliphatic hydrocarbons, whereas TPPO is not. Concentrate your DCM reaction mixture to a crude paste, then triturate (vigorously stir) the residue with cold hexanes. The target alkyl bromide will dissolve completely, while the TPPO will precipitate as a dense white solid.

📊 Methodological Comparison Data

Reagent SystemTypical ConversionPrimary Failure MechanismOptimized Solution
Aqueous HBr (48%) < 30%Biphasic separation; poor mass transfer due to high LogP.Use anhydrous HBr/AcOH or add TBAB (PTC).
PBr₃ / Ether 50 - 60%Formation of stable trialkyl phosphite ester intermediates.Strict 0.4 eq stoichiometry; apply gentle reflux.
CBr₄ / PPh₃ (Appel) 70 - 75%Steric shielding from chain folding; reagent hydrolysis.1.5 eq reagents in anhydrous DCM; Hexane trituration.

🧪 Validated Experimental Protocol: Optimized Appel Bromination

This protocol utilizes the Appel reaction, which is the most reliable method for converting highly lipophilic primary alcohols without the risk of carbocation rearrangement. It is designed as a self-validating system , utilizing visual cues and solubility differentials to ensure success.

Objective: Achieve >95% conversion to 1-bromo-3-(undecan-5-yl)propane while autonomously removing TPPO.

Reagents:

  • 3-(undecan-5-yl)propan-1-ol (1.0 eq, strictly dried via azeotropic distillation with toluene)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 3-(undecan-5-yl)propan-1-ol and CBr₄. Dissolve completely in anhydrous DCM. Causality: DCM acts as an excellent solvent for extending the lipophilic tail, exposing the hydroxyl group.

  • Activation: Cool the solution to 0°C using an ice bath. Causality: Cooling prevents the exothermic degradation of the highly reactive halophosphonium intermediate before it can engage the alcohol.

  • Reagent Addition (Self-Validation): Add PPh₃ portion-wise over 15 minutes. Validation Check: The solution will transition from clear to a pale yellow/orange tint. This color change validates the successful formation of the active bromotriphenylphosphonium tribromomethylide ion pair[3].

  • Propagation: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor via TLC (100% Hexanes). Validation Check: The lipophilic product will run rapidly near the solvent front (Rf ~0.8), while unreacted alcohol remains near the baseline.

  • Precipitation Workup: Concentrate the DCM in vacuo until a thick paste forms. Add 5 volumes of ice-cold hexanes and stir vigorously for 10 minutes. A heavy white precipitate (TPPO) will form.

  • Isolation: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite. Wash the pad with cold hexanes. Concentrate the filtrate to yield the pure alkyl bromide as a clear oil.

🔀 Diagnostic Workflow

BrominationTroubleshooting Start Incomplete Bromination 3-(undecan-5-yl)propan-1-ol HBr Aqueous HBr Start->HBr PBr3 PBr3 / Ether Start->PBr3 Appel Appel (CBr4/PPh3) Start->Appel HBr_Issue Issue: Biphasic System (Poor Mass Transfer) HBr->HBr_Issue PBr3_Issue Issue: Stable Phosphite Ester Formation PBr3->PBr3_Issue Appel_Issue Issue: Steric Shielding & Reagent Depletion Appel->Appel_Issue HBr_Fix Fix: Add PTC (TBAB) or use Anhydrous HBr HBr_Issue->HBr_Fix PBr3_Fix Fix: 0.4 eq PBr3, Strictly Anhydrous, Reflux PBr3_Issue->PBr3_Fix Appel_Fix Fix: 1.5 eq Reagents, DCM, Hexane Trituration Appel_Issue->Appel_Fix

Decision tree for troubleshooting incomplete bromination of lipophilic primary alcohols.

📚 References

  • Appel reaction - Grokipedia. Grokipedia. Available at:

  • Common side reactions of PBr3 with alcohols and how to avoid them - Benchchem. Benchchem. Available at:

  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). Chemia. Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Rates of 5-(3-Bromopropyl)undecane with Phase Transfer Catalysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for utilizing Phase Transfer Catalysis (PTC) to improve reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for utilizing Phase Transfer Catalysis (PTC) to improve reaction rates with the substrate 5-(3-Bromopropyl)undecane. Here, you will find practical, experience-driven answers to common questions and troubleshooting guidance for challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Phase Transfer Catalysis (PTC) a recommended method for reactions with 5-(3-Bromopropyl)undecane?

A1: 5-(3-Bromopropyl)undecane is a lipophilic organic substrate, meaning it has poor solubility in aqueous solutions. Many nucleophiles, such as cyanide, azide, or hydroxide ions, are typically available as inorganic salts that are soluble in water but not in organic solvents where the substrate resides. This immiscibility creates a significant barrier to reaction, leading to extremely slow or non-existent reaction rates.[1][2]

Phase Transfer Catalysis elegantly overcomes this phase barrier. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle" for the nucleophile.[3][4] It forms an ion pair with the nucleophile in the aqueous phase, and due to the catalyst's lipophilic nature, this ion pair can then migrate into the organic phase to react with the 5-(3-Bromopropyl)undecane.[5] This process dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant acceleration of the reaction rate under mild conditions.[6][7]

Q2: How do I select the appropriate phase transfer catalyst for my reaction with 5-(3-Bromopropyl)undecane?

A2: The choice of catalyst is critical for the success of your reaction. For a lipophilic substrate like 5-(3-Bromopropyl)undecane, the catalyst must have sufficient organic character to be soluble in the organic phase.

  • Quaternary Ammonium Salts: These are the most common and cost-effective PTCs.[2] For long-chain alkyl bromides, catalysts with longer alkyl chains are generally more effective. Tetrabutylammonium bromide (TBAB) is a versatile and widely used choice.[8] For even more lipophilic systems, you might consider catalysts with longer chains like tetrabutylammonium hydrogen sulfate or methyltributylammonium chloride.[9] The total number of carbon atoms in the catalyst (C#) is a useful parameter; a C# in the range of 16 to 32 is often optimal for reactions where the organic phase reaction is the rate-determining step.[10]

  • Quaternary Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[4] Hexadecyltributylphosphonium bromide is a good example.[5]

  • Crown Ethers: These are excellent for solubilizing alkali metal cations (like K⁺ in KF or KCN) in organic solvents, thereby activating the associated anion.[2] For example, 18-crown-6 is highly effective at complexing potassium ions.[2]

Q3: What are the most common side reactions to expect when using 5-(3-Bromopropyl)undecane in a PTC reaction, and how can I minimize them?

A3: The primary side reaction of concern is elimination (E2) , which competes with the desired nucleophilic substitution (Sₙ2) to form an alkene. This is particularly relevant when using strongly basic nucleophiles.[11]

Strategies to Minimize Elimination:

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures favor elimination.[12]

  • Choice of Base/Nucleophile: If your desired reaction involves a strong base (e.g., hydroxide or alkoxides for Williamson ether synthesis), use the mildest effective concentration.[13] For other substitutions, using less basic nucleophiles like azide or cyanide can significantly reduce elimination.

  • Substrate Structure: 5-(3-Bromopropyl)undecane is a primary alkyl bromide, which is less prone to elimination than secondary or tertiary halides.[14] However, the undecane chain's steric bulk could have a minor influence.

Another potential issue is catalyst poisoning , where the leaving group (bromide in this case) or other lipophilic anions pair more strongly with the catalyst than the desired nucleophile, hindering the catalytic cycle.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Mass Transfer: Poor mixing between the aqueous and organic phases leads to a small interfacial area, limiting the catalyst's ability to transport the nucleophile. 2. Inappropriate Catalyst: The catalyst may be too hydrophilic (not entering the organic phase) or too lipophilic (not returning to the aqueous phase).[8] 3. Insufficient Nucleophile Concentration: The concentration of the nucleophile in the aqueous phase may be too low.[5] 4. Low Reaction Temperature: The activation energy for the Sₙ2 reaction is not being met.[12]1. Increase Stirring Rate: Vigorous stirring is crucial to maximize the surface area between the two phases.[6] 2. Screen Different Catalysts: Test a range of catalysts with varying lipophilicity (e.g., TBAB, Aliquat 336). See the Catalyst Selection Table below. 3. Increase Nucleophile Concentration: Use a saturated or near-saturated aqueous solution of the nucleophilic salt.[5] 4. Gradually Increase Temperature: Increase the temperature in 10-15 °C increments, monitoring for both product formation and the emergence of elimination byproducts.
Formation of Elimination Byproduct (Alkene) 1. High Reaction Temperature: As mentioned, higher temperatures favor elimination over substitution.[11] 2. Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) are more likely to induce elimination.[14]1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. 2. Use a Milder Base or Less Basic Nucleophile: If possible, switch to a less basic alternative. For ether synthesis, consider using a weaker base like potassium carbonate if the alcohol is sufficiently acidic.
Difficult Product Isolation due to Emulsion Formation 1. High Stirring Speed: While necessary for good mass transfer, very high speeds can create stable emulsions, especially with long-chain molecules. 2. Surfactant-like Properties of Catalyst: The phase transfer catalyst itself can act as a surfactant, stabilizing the emulsion.1. Add Saturated Brine: After the reaction is complete, adding a saturated solution of sodium chloride can help break the emulsion by increasing the ionic strength of the aqueous phase.[15] 2. Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for phase separation.[15] 3. Addition of a Co-solvent: Adding a small amount of a different organic solvent in which both phases have some solubility can sometimes destabilize the emulsion.
Catalyst Contamination in Final Product 1. High Lipophilicity of the Catalyst: The catalyst may be highly soluble in the organic phase and difficult to remove with aqueous washes.1. Multiple Aqueous Washes: Perform several washes with deionized water or brine to extract the catalyst. 2. Column Chromatography: If washing is insufficient, purification by column chromatography is often necessary.

Data Presentation

Table 1: Catalyst Selection Guide for Reactions with Long-Chain Alkyl Bromides

Catalyst Structure Typical Use Cases & Characteristics Considerations
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Br⁻General-purpose, cost-effective, good balance of hydrophilicity and lipophilicity for many applications.[8]May not be sufficiently lipophilic for extremely non-polar organic phases.
Aliquat® 336 (Tricaprylylmethylammonium chloride) [CH₃(CH₂)₇]₃NCH₃⁺Cl⁻Highly lipophilic, excellent for transferring nucleophiles into non-polar organic solvents.Can be more difficult to remove from the final product due to its high lipophilicity.
Hexadecyltributylphosphonium bromide [CH₃(CH₂)₁₅]P(CH₂CH₂CH₂CH₃)₃⁺Br⁻High thermal stability, suitable for reactions requiring elevated temperatures.[4]Generally more expensive than quaternary ammonium salts.
18-Crown-6 C₁₂H₂₄O₆Excellent for reactions involving potassium salts (e.g., KCN, KF) by complexing the K⁺ ion.[2]Can be expensive and may require specific solvents for optimal performance.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of 5-(3-Bromopropyl)undecane with Sodium Cyanide

This protocol provides a starting point for the synthesis of 5-(3-cyanopropyl)undecane.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(3-Bromopropyl)undecane (1.0 eq) and toluene (5 mL per gram of substrate).

  • In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (1.2 - 1.5 eq).

  • Add the aqueous NaCN solution to the reaction flask.

  • Add the phase transfer catalyst, TBAB (2-5 mol%).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring. The stirring should be fast enough to create a vortex and ensure good mixing of the two phases.

  • Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated brine (1 x 20 mL) to remove the catalyst and any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis with 5-(3-Bromopropyl)undecane

This protocol outlines the synthesis of an ether using a phenoxide nucleophile.

Materials:

  • 5-(3-Bromopropyl)undecane

  • Phenol (or a substituted phenol)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask with a magnetic stir bar and condenser, dissolve the phenol (1.1 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Add TBAB (5 mol%).

  • Stir the mixture vigorously at room temperature for 30 minutes to generate the phenoxide in situ.

  • Add 5-(3-Bromopropyl)undecane (1.0 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and maintain vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting bromide is consumed.

  • Upon completion, cool the reaction to room temperature and add deionized water to dissolve the salts.

  • Separate the organic layer, and wash it with 1 M NaOH solution, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ether by column chromatography on silica gel.

Visualizations

PTC Catalytic Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_interface Q⁺Nu⁻ Nu_aq->QNu_interface Anion Exchange QBr_aq Catalyst (Q⁺Br⁻) QBr_aq->QNu_interface Anion Exchange NaBr_aq Byproduct (Na⁺Br⁻) QNu_org Catalyst-Nu⁻ Ion Pair (Q⁺Nu⁻) QNu_interface->QNu_org Phase Transfer RBr_org Substrate (R-Br) 5-(3-Bromopropyl)undecane RNu_org Product (R-Nu) RBr_org->RNu_org Sₙ2 Reaction QBr_org Catalyst (Q⁺Br⁻) QNu_org->RBr_org QNu_org->QBr_org Regeneration QBr_org->QNu_interface Phase Transfer

Caption: The catalytic cycle in Phase Transfer Catalysis.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed stirring Is stirring vigorous enough? start->stirring increase_stirring Increase stirring rate stirring->increase_stirring No catalyst Is the catalyst appropriate? stirring->catalyst Yes increase_stirring->stirring screen_catalysts Screen different PTCs (e.g., TBAB, Aliquat 336) catalyst->screen_catalysts No temperature Is the temperature too low? catalyst->temperature Yes screen_catalysts->catalyst increase_temp Gradually increase temperature temperature->increase_temp No nucleophile Is nucleophile concentration sufficient? temperature->nucleophile Yes increase_temp->temperature increase_conc Use saturated aqueous solution nucleophile->increase_conc No success Improved Conversion nucleophile->success Yes increase_conc->nucleophile

Sources

Optimization

Technical Support Center: Recrystallization of 5-(3-Bromopropyl)undecane Derivatives

Welcome to the technical support center for the purification of 5-(3-Bromopropyl)undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(3-Bromopropyl)undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing recrystallization to achieve high-purity solid compounds. Given the physicochemical properties of long-chain alkyl compounds—namely their high lipophilicity and potentially low melting points—specific challenges can arise. This document provides in-depth, cause-and-effect-driven solutions to common problems and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: What should I do if my compound "oils out" instead of crystallizing?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[1] This occurs when the crude solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] Because impurities tend to be more soluble in the oily liquid phase of your compound than in the solvent, this phenomenon hinders effective purification.[1][2]

Causality & Solution Pathway:

  • Primary Cause: The boiling point of your chosen solvent is too high, or the melting point of your impure compound is significantly depressed.[3]

  • Immediate Action: Reheat the entire mixture until the oil fully redissolves into the solvent.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of the same hot solvent to decrease the saturation temperature. This may keep the compound dissolved until the solution cools to a temperature below its melting point.[2] If using a solvent pair, add more of the "good" (more soluble) solvent.[4]

    • Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it within a larger beaker of hot water and allowing the entire assembly to cool together.[3] This slow cooling favors the formation of an ordered crystal lattice over a liquid phase.[5]

    • Change Solvents: If the problem persists, your solvent is likely unsuitable. Choose a new solvent or solvent pair with a lower boiling point.[6] For long-chain alkyl compounds, a lower-boiling nonpolar solvent like heptane or a mixture like ethyl acetate/hexane might be more successful than a higher-boiling solvent like toluene.

Q2: My solution is cold, but no crystals have formed. What's wrong?

A2: The failure of crystals to form from a cold, saturated solution is typically due to either excessive solvent use or the need for a nucleation event to initiate crystallization.[3] The solution is likely "supersaturated," meaning it contains more dissolved solute than it theoretically should at that temperature.[7]

Causality & Solution Pathway:

  • Primary Cause: Too much solvent was added initially, or the solution requires an initiation point for crystal growth.[3][7]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for the first crystals to form.[3]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[3] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly, trapping impurities.

    • Deep Cooling: As a last resort, cooling the mixture in an ice-salt bath or a freezer may help initiate crystallization, but this can sometimes lead to smaller, less pure crystals if done too rapidly.[4]

Q3: I got pure crystals, but my yield is very low. How can I improve it?

A3: A low recovery is a frequent issue in recrystallization and points to excessive loss of the desired compound to the "mother liquor" (the solution remaining after filtration).[2]

Causality & Solution Pathway:

  • Primary Cause: The compound has significant solubility in the cold solvent, and procedural steps have maximized this loss.

  • Key Optimization Points:

    • Minimize Hot Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[7] Adding too much solvent means more of your compound will remain dissolved when the solution is cooled.[2]

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Crystallization in the filter funnel is a common source of yield loss.[4]

    • Ensure Complete Cooling: Cool the flask in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[7] Using room temperature or an excessive volume of solvent will redissolve a portion of your purified product.[7]

Q4: My final crystals are colored. How do I remove colored impurities?

A4: The presence of color in your final product indicates that colored, often large, polar, and high-molecular-weight impurities were not successfully removed.[8]

Causality & Solution Pathway:

  • Primary Cause: Highly conjugated molecules that absorb visible light are co-crystallizing with your product.

  • Solution: Use activated charcoal (decolorizing carbon).[4]

    • Mechanism: Activated charcoal has a highly porous, high-surface-area structure that effectively adsorbs large, colored impurity molecules.[8]

    • Correct Procedure:

      • Dissolve your crude solid in the appropriate amount of hot solvent.

      • Remove the flask from the heat source to temporarily stop the boiling.

      • Add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient; a spatula tip's worth). Caution: Adding charcoal to a boiling solution will cause it to boil over violently.

      • Return the mixture to the heat and boil for 5-10 minutes to allow for adsorption.

      • Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).

      • Allow the now-colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for my 5-(3-Bromopropyl)undecane derivative?

A1: The fundamental principle of solvent selection is "like dissolves like".[9] The parent structure, 5-(3-Bromopropyl)undecane, is highly nonpolar due to its long alkyl chains.[10][11] Therefore, its derivatives will likely range from nonpolar to moderately polar.

An ideal recrystallization solvent should:

  • Dissolve the compound completely when hot (at its boiling point).

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures OR not at all, so they can be filtered off.

  • Have a relatively low boiling point for easy removal from the final crystals.[6]

  • Be chemically inert to your compound.

Recommended Solvent Strategy:

  • Start with Nonpolar Solvents: Begin testing with solvents like heptane, hexane, or cyclohexane. These are excellent for highly nonpolar compounds.

  • Consider Moderately Polar Solvents: If your derivative has more polar functional groups, test solvents like toluene, ethyl acetate, or acetone.

  • Use a Two-Solvent System: If no single solvent is ideal, a solvent pair is highly effective.[9] Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), then add a "poor" (miscible) solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool. Common pairs for your class of compounds could include Ethyl Acetate/Hexane or Dichloromethane/Hexane.[12]

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Best For...
n-Hexane691.9 (Nonpolar)Excellent for very nonpolar, greasy, or waxy solids.[6]
n-Heptane981.9 (Nonpolar)Similar to hexane but higher boiling point allows for a greater solubility difference.
Ethyl Acetate776.0 (Moderately Polar)Good general-purpose solvent. Often used in a pair with hexane.[6]
Acetone5621 (Polar Aprotic)Good for moderately polar compounds. Very volatile.[6]
Ethanol (95%)7824.5 (Polar Protic)Good for compounds with some hydrogen bonding capability. Often used with water.[13]
Toluene1112.4 (Nonpolar Aromatic)Good for less polar compounds, but high boiling point can increase risk of oiling out.[6]
Q2: Does the rate of cooling really matter?

A2: Absolutely. The rate of cooling is a critical parameter that directly influences the purity and size of your crystals.

  • Slow Cooling: Promotes the formation of large, well-defined crystals. The crystallization process is in a state closer to equilibrium, allowing molecules of your compound to selectively add to the growing crystal lattice. This process is better at excluding impurity molecules, resulting in a purer final product.[5]

  • Rapid Cooling (Crash Cooling): Forcing crystallization by plunging a hot solution into an ice bath causes the compound to precipitate out of solution rapidly and non-selectively.[5] This traps impurities within the resulting small, often poorly-formed crystals, defeating the purpose of the purification.

Best Practice: Always allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature and crystal growth appears to have stopped, then you can place it in an ice bath to maximize yield.[4]

Q3: When should I use a single-solvent versus a two-solvent recrystallization?

A3: The choice depends entirely on the solubility characteristics of your compound.

  • Use a Single Solvent when: You can find a solvent that shows a large difference in solubility for your compound between its hot and cold states. This is the ideal, simplest, and most common method.[14]

  • Use a Two-Solvent System when: No single solvent provides the ideal solubility profile. This method is used when your compound is either too soluble in all common solvents (even when cold) or not soluble enough in any solvent (even when hot). The technique relies on finding a pair of miscible solvents, one that readily dissolves your compound (the "good" solvent) and one that does not (the "poor" solvent).[14]

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate).

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[13]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[13]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter with the vacuum on, then transfer to a watch glass to air dry.

Visualization: Solvent Selection Workflow

start Start: Crude Solid assess_polarity Assess Derivative Polarity start->assess_polarity nonpolar High Nonpolar Character (Long chains, few heteroatoms) assess_polarity->nonpolar Likely mod_polar Moderate Polarity (e.g., Ester, Amide added) assess_polarity->mod_polar Possible test_solvents Test Solubility in Small Vials check_sol Soluble Hot? Insoluble Cold? test_solvents->check_sol trial_nonpolar Trial Solvents: Hexane, Heptane nonpolar->trial_nonpolar trial_polar Trial Solvents: Ethyl Acetate, Toluene, Acetone mod_polar->trial_polar trial_nonpolar->test_solvents trial_polar->test_solvents yes_single YES check_sol->yes_single Yes no_pair NO check_sol->no_pair No check_sol2 Soluble Hot? Insoluble Cold? single_solvent Proceed with Single-Solvent Method yes_single->single_solvent two_solvent Use Two-Solvent Method (e.g., EtOAc/Hexane) no_pair->two_solvent yes_single2 YES no_pair2 NO start Problem Encountered oiling Compound 'Oils Out' start->oiling no_xtal No Crystals Form start->no_xtal low_yield Poor Yield start->low_yield oil_sol1 Re-heat & Add More Solvent oiling->oil_sol1 no_xtal_sol1 Scratch Flask no_xtal->no_xtal_sol1 low_yield_sol1 Use Minimum Hot Solvent low_yield->low_yield_sol1 oil_sol2 Cool Slowly oil_sol1->oil_sol2 oil_sol3 Change to a Lower-Boiling Solvent oil_sol2->oil_sol3 no_xtal_sol2 Add Seed Crystal no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Evaporate Some Solvent no_xtal_sol2->no_xtal_sol3 low_yield_sol2 Pre-heat Funnel for Hot Filtration low_yield_sol1->low_yield_sol2 low_yield_sol3 Wash with Ice-Cold Solvent low_yield_sol2->low_yield_sol3

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization. Techniques in Organic Chemistry. Retrieved from [Link]

  • Padias, A. B. (n.d.). Recrystallization. Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques. Retrieved from [Link]

  • Alam, M. M., et al. (2018). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes. ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Ioffe, D. Z., & Trakhtenberg, L. I. (2020). Low Temperature n-alkanes Bromination without Catalysts. ResearchGate. Retrieved from [Link]

  • Mirgorod, Y., & Suleman, S. (2023). How to recrystallize an oily compound? ResearchGate. Retrieved from [Link]

  • S.P. Mandali's College of Diploma Pharmacy. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Victoria. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Undecane, 5-propyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Undecane. PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Proton NMR Peak Assignment: The Case of 5-(3-Bromopropyl)undecane

In the landscape of structural elucidation, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular architecture of organic compounds. For res...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of structural elucidation, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular architecture of organic compounds. For researchers in drug development and chemical synthesis, a precise and confident assignment of ¹H NMR signals is not merely an analytical exercise; it is the bedrock upon which molecular identity is established. This guide provides an in-depth, experimentally grounded methodology for the assignment of the ¹H NMR spectrum of 5-(3-Bromopropyl)undecane, a molecule that, while seemingly simple, presents a rich learning opportunity in spectral interpretation due to its subtle complexities.

This guide eschews a rigid, templated approach. Instead, it offers a logical workflow, mirroring the thought process of an experienced spectroscopist. We will dissect the molecule, predict the spectral features based on established principles, and then synthesize this information into a cohesive assignment. The causality behind each prediction will be explained, providing a framework that can be extrapolated to other, more complex, molecules.

The Three Pillars of ¹H NMR Interpretation: A Brief Primer

Before delving into the specific case of 5-(3-Bromopropyl)undecane, it is crucial to internalize the three fundamental pillars of ¹H NMR spectral analysis[1][2][3]:

  • Chemical Shift (δ) : This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield)[4][5][6]. The position of a signal on the x-axis of the spectrum provides clues about the functional groups near the proton.

  • Integration : The area under an NMR signal is directly proportional to the number of protons giving rise to that signal[1][2][7]. This provides a quantitative measure of the relative abundance of each type of proton in the molecule.

  • Splitting (Multiplicity) : This arises from the interaction of a proton's magnetic field with that of its neighboring, non-equivalent protons. The "n+1 rule" is a powerful first-order approximation, stating that if a proton has 'n' non-equivalent neighbors, its signal will be split into 'n+1' peaks[1][8]. This provides crucial information about the connectivity of atoms within a molecule.

Predicting the ¹H NMR Spectrum of 5-(3-Bromopropyl)undecane

Let us now apply these principles to our target molecule, 5-(3-Bromopropyl)undecane. A systematic approach is paramount. First, we must identify the unique proton environments within the molecule.

Caption: Structure of 5-(3-Bromopropyl)undecane with unique proton environments labeled.

Due to the symmetry of the undecane chain branching from the C5 position, there are several unique proton environments. Let's label them for clarity in our analysis:

  • a (6H): The two terminal methyl (CH₃) groups of the undecane chain.

  • b (1H): The methine (CH) proton at the C5 position.

  • c (2H): The methylene (CH₂) group of the propyl chain attached to the C5 position.

  • d (2H): The central methylene (CH₂) group of the propyl chain.

  • e (2H): The methylene (CH₂) group directly attached to the bromine atom.

  • f (16H): The remaining methylene (CH₂) groups of the two undecane chains. Due to their similar chemical environments, these are expected to overlap significantly, forming a complex multiplet.

Detailed Peak Assignment and Rationale
Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
e (CH₂-Br) 3.4 - 3.6Triplet (t)2HProtons on a carbon attached to an electronegative atom like bromine are significantly deshielded. The expected chemical shift for protons in a R-CH₂-Br environment is in the range of 2.7-4.1 ppm[9]. This signal will be a triplet due to coupling with the two adjacent protons on position d .
b (CH) 1.4 - 1.8Multiplet (m)1HMethine protons in alkyl chains typically resonate in this region[5][9]. This proton is coupled to the two protons at position c and the two protons on the adjacent carbons of the undecane chain, leading to a complex multiplet.
d (CH₂) 1.8 - 2.0Multiplet (m)2HThis methylene group is adjacent to both the electron-withdrawing influence of the bromine (transmitted through the carbon chain) and the aliphatic chain, placing it slightly downfield from a typical alkyl CH₂. It will be split by the protons at c and e , resulting in a multiplet.
c (CH₂) 1.2 - 1.6Multiplet (m)2HThese are standard alkyl methylene protons, but their proximity to the methine group at b will influence their chemical shift. They will be split by the proton at b and the protons at d , resulting in a multiplet.
f (Alkyl CH₂) 1.2 - 1.4Broad Multiplet (m)16HThe bulk of the methylene protons in the undecane chains will reside in this region, which is characteristic for saturated alkyl chains[5][9]. The signals will overlap extensively, creating a broad, poorly resolved multiplet.
a (CH₃) 0.8 - 1.0Triplet (t)6HThe terminal methyl groups are the most shielded protons in the molecule, and therefore appear at the lowest chemical shift. They are expected to appear as a triplet due to coupling with the adjacent methylene groups in the undecane chains.

Experimental Protocol: A Self-Validating System

To experimentally verify these assignments, a standard ¹H NMR experiment would be conducted.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Bromopropyl)undecane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured[7].

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key acquisition parameters to consider include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Presentation and Comparison

The predicted assignments can be compared with an experimentally obtained spectrum or with data from spectral databases for similar compounds.

Signal Predicted δ (ppm) Predicted Multiplicity Predicted Integration
CH₂-Br3.4 - 3.6Triplet2H
CH1.4 - 1.8Multiplet1H
-CH₂-CH₂Br1.8 - 2.0Multiplet2H
-CH-CH₂-1.2 - 1.6Multiplet2H
Alkyl CH₂1.2 - 1.4Broad Multiplet16H
CH₃0.8 - 1.0Triplet6H

Logical Relationships in Spectral Interpretation

The assignment process is a logical puzzle where each piece of information constrains the possibilities for the others.

G Workflow for ¹H NMR Peak Assignment A Identify Unique Proton Environments B Predict Chemical Shifts (δ) based on Functional Groups A->B Electronegativity & Shielding C Predict Splitting Patterns (n+1 rule) A->C Neighboring Protons D Predict Integration Values A->D Proton Count E Synthesize Predictions into a Cohesive Assignment B->E C->E D->E F Compare with Experimental Data E->F G Refine Assignments F->G Iterative Process

Caption: A logical workflow for the assignment of ¹H NMR peaks.

This guide provides a robust framework for the assignment of the ¹H NMR spectrum of 5-(3-Bromopropyl)undecane. By understanding the fundamental principles of chemical shift, integration, and splitting, and by applying a systematic, logical approach, researchers can confidently elucidate the structure of this and other organic molecules. The presented methodology, grounded in established spectroscopic principles, serves as a valuable tool for professionals in the chemical and pharmaceutical sciences.

References

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps. [Link]

  • Proton NMR Spectroscopy - Chemistry - HSCprep. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • 14.6: ¹H NMR Signal Integration and Splitting - Chemistry LibreTexts. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Link]

  • Peak Splitting in Proton NMR (HL) (DP IB Chemistry: HL): Revision Note. [Link]

  • Alkyl Halides. [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

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  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

  • 1H NMR Chemical Shift - Oregon State University. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912) - NP-MRD. [Link]

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Comparative

Reactivity Under the Microscope: A Comparative Guide to 5-(3-Bromopropyl)undecane and 1-bromotetradecane

For researchers and drug development professionals, the choice of an alkylating agent is a pivotal decision in the intricate process of chemical synthesis. The reactivity of an alkyl halide is not a monolithic property b...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the choice of an alkylating agent is a pivotal decision in the intricate process of chemical synthesis. The reactivity of an alkyl halide is not a monolithic property but a nuanced characteristic governed by its molecular architecture. This guide provides an in-depth, objective comparison of two C14 alkyl bromides: the branched 5-(3-Bromopropyl)undecane and the linear 1-bromotetradecane. We will dissect the theoretical principles dictating their reactivity and present a robust experimental framework for empirical validation, empowering chemists to make more informed decisions in their synthetic endeavors.

Structural Introduction: Beyond the Bromine

While both molecules serve as sources for a C14 alkyl chain, their topologies are fundamentally different. 1-bromotetradecane is a classic primary alkyl halide, featuring a long, unbranched hydrocarbon chain.[1] Its reactive center—the carbon atom bonded to bromine—is sterically unencumbered.

In contrast, 5-(3-Bromopropyl)undecane presents a more complex structure. Although the bromine is also attached to a primary carbon, this propyl bromide unit is appended to the 5-position of an undecane backbone. This branching, while several atoms removed from the C-Br bond, introduces significant steric bulk in the vicinity of the reactive site.

Theoretical Reactivity Framework: The SN2 Reaction and Steric Hindrance

Nucleophilic substitution reactions are the primary pathways for these compounds. Given that both are primary alkyl halides, they will overwhelmingly favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism over the SN1 pathway.[2][3] The SN1 mechanism requires the formation of a highly unstable primary carbocation, making it energetically prohibitive.[2][4]

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide).[2] The rate of this reaction is critically dependent on the accessibility of this electrophilic carbon. Any obstruction that hinders the nucleophile's approach will increase the activation energy of the transition state and slow the reaction.[5][6][7] This phenomenon is known as steric hindrance .

  • 1-bromotetradecane: As a linear alkyl halide, the backside of the electrophilic carbon is shielded only by hydrogen atoms, offering a clear path for nucleophilic attack. This makes it an ideal substrate for SN2 reactions.[2][5]

  • 5-(3-Bromopropyl)undecane: The bulky undecane group, positioned on the gamma-carbon relative to the bromine, can fold back and create a sterically crowded environment. This "fat goalie" effect, as it is sometimes called, impedes the nucleophile's trajectory, leading to a predicted slower reaction rate compared to its linear counterpart.[5][8]

SN2 Reaction Mechanism Visualization

SN2_Comparison cluster_linear 1-bromotetradecane (Unhindered) cluster_branched 5-(3-Bromopropyl)undecane (Sterically Hindered) r1 Nu⁻ + C₁₄H₂₉Br ts1 [Nu---C---Br]⁻ Transition State r1->ts1 Fast Attack p1 Nu-C₁₄H₂₉ + Br⁻ ts1->p1 r2 Nu⁻ + (C₅H₁₁)₂CH(CH₂)₃Br ts2 [Nu---C---Br]⁻ Transition State (High Energy) r2->ts2 Slow, Hindered Attack p2 Nu-(CH₂)₃CH(C₅H₁₁)₂ + Br⁻ ts2->p2

Caption: SN2 transition states for linear vs. branched alkyl bromides.

Experimental Design for Empirical Comparison

To quantify the reactivity difference, a comparative kinetic study is essential. The Finkelstein reaction is an exemplary choice for this purpose.[9][10] It involves the reaction of an alkyl bromide with sodium iodide in an acetone solvent. The reaction is driven to completion because while sodium iodide is soluble in acetone, the resulting sodium bromide is not and precipitates out of solution.[10][11][12]

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare 0.1 M solutions of each alkyl bromide in anhydrous acetone. R1 In parallel reactors, mix equal volumes of NaI solution with each alkyl bromide solution. P1->R1 P2 Prepare a 0.2 M solution of NaI in anhydrous acetone. P2->R1 R2 Maintain constant temperature (e.g., 25°C) with magnetic stirring. R1->R2 R3 Withdraw aliquots at fixed time intervals (0, 10, 20, 40, 60 min). R2->R3 A1 Immediately quench each aliquot in a vial with a known concentration of an internal standard (e.g., dodecane). R3->A1 A2 Analyze quenched samples via Gas Chromatography (GC) to quantify the remaining alkyl bromide. A1->A2 D1 Plot ln([Alkyl Bromide]) vs. Time for each compound. A2->D1 D2 Calculate the pseudo-first-order rate constant (k') from the slope of the line. D1->D2 D3 Compare k' values to determine the relative reactivity. D2->D3

Caption: Workflow for the comparative kinetic analysis of alkyl bromides.

Detailed Protocol
  • Reagent Preparation: Prepare stock solutions of 0.1 M 1-bromotetradecane, 0.1 M 5-(3-Bromopropyl)undecane, and 0.2 M sodium iodide, all in anhydrous acetone. Prepare quenching vials containing a solution of dodecane (internal standard) in diethyl ether.

  • Reaction Initiation: In two separate, thermostatted flasks at 25°C, add 50 mL of the NaI solution. To initiate the reactions simultaneously, add 50 mL of each respective alkyl bromide solution to its designated flask. Start timers and magnetic stirring.

  • Sampling: At t = 0, 10, 20, 40, and 60 minutes, withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching & Analysis: Immediately inject each aliquot into a prepared quenching vial. The dilution and change in solvent will effectively stop the reaction. Analyze the quenched samples by GC-FID or GC-MS.

  • Data Processing: Calculate the concentration of the alkyl bromide in each sample relative to the internal standard. Plot the natural logarithm of the alkyl bromide concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

Anticipated Results & Data Interpretation

It is strongly predicted that 1-bromotetradecane will react significantly faster than 5-(3-Bromopropyl)undecane. The kinetic data would reflect this difference clearly.

Hypothetical Comparative Kinetic Data
Time (minutes)[1-bromotetradecane] (M)ln([1-bromotetradecane])[5-(3-Bromopropyl)undecane] (M)ln([5-(3-Bromopropyl)undecane])
00.050-2.9960.050-2.996
100.037-3.2970.045-3.101
200.027-3.6120.041-3.194
400.015-4.2000.033-3.411
600.008-4.8280.027-3.612

A plot of this data would yield a much steeper slope (a larger rate constant) for 1-bromotetradecane, providing quantitative validation of the reactivity difference predicted by steric hindrance principles.[6][13]

Conclusion and Practical Implications

The choice between a linear and a branched alkyl halide is not trivial. Our analysis, grounded in fundamental principles of organic chemistry, predicts that 1-bromotetradecane is a significantly more reactive alkylating agent in SN2 reactions than 5-(3-Bromopropyl)undecane. This difference is attributed almost entirely to the increased steric hindrance around the reactive center of the branched isomer.

For synthetic applications requiring high efficiency and rapid reaction times, the linear 1-bromotetradecane is the superior choice. However, in scenarios where a more moderate reaction rate is desired to control selectivity or manage exotherms, the less reactive, sterically hindered 5-(3-Bromopropyl)undecane may offer a strategic advantage. This guide provides both the theoretical rationale and a practical experimental template for scientists to evaluate and select the optimal reagent for their specific synthetic challenge.

References

  • Title: Reactivity of Alkyl Halides in SN2 Reactions. Source: Chemistry Steps. [Link]

  • Title: Comparing The SN1 vs Sn2 Reactions. Source: Master Organic Chemistry. [Link]

  • Title: Effect of sterics on Sn2 reactions. Source: Chemistry LibreTexts. [Link]

  • Title: Undecane, 5-propyl-. Source: PubChem, National Institutes of Health. [Link]

  • Title: Alkyl Halides: Structure and Reactivity in Nucleophilic Substitutions. Source: Scribd. [Link]

  • Title: Comparison of SN1 and SN2 Reactions. Source: Chemistry LibreTexts. [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions. Source: Chemistry Steps. [Link]

  • Title: Alkyl Halide Reactivity. Source: Michigan State University Department of Chemistry. [Link]

  • Title: Characteristics of the SN2 Reaction. Source: Chemistry LibreTexts. [Link]

  • Title: SN1 vs SN2 Reactions: What Is Steric Hindrance? Source: Chemistry Hall. [Link]

  • Title: Experiment 7 — Nucleophilic Substitution. Source: Swarthmore College. [Link]

  • Title: Finkelstein reaction. Source: Wikipedia. [Link]

  • Title: The mystery of the Finkelstein reaction. Source: Henry Rzepa's Blog, Imperial College London. [Link]

  • Title: Finkelstein reaction – Knowledge and References. Source: Taylor & Francis Online. [Link]

  • Title: SN2 Sterics and Comparing Reaction Rates. Source: YouTube. [Link]

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Validation

Purity Analysis of Synthesized 5-(3-Bromopropyl)undecane: A Comparative Guide to HPLC Detection Strategies

For researchers and drug development professionals, the purity analysis of aliphatic alkyl halides presents a notorious analytical bottleneck. Synthesized 5-(3-Bromopropyl)undecane —a highly lipophilic intermediate often...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity analysis of aliphatic alkyl halides presents a notorious analytical bottleneck. Synthesized 5-(3-Bromopropyl)undecane —a highly lipophilic intermediate often utilized in lipid nanoparticle (LNP) synthesis and complex API development—epitomizes this challenge.

This guide objectively evaluates high-performance liquid chromatography (HPLC) detection strategies for this compound, comparing traditional UV-Vis detection against universal mass-based alternatives like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD).

The Analytical Dilemma: The "Invisible" Alkyl Halide

To understand the detection challenge, we must first examine the molecular architecture of 5-(3-Bromopropyl)undecane ( C14​H29​Br ). The molecule consists entirely of an aliphatic undecane backbone and a terminal bromopropyl group.

Because it lacks conjugated π -systems or aromatic rings, it possesses no UV chromophore [1]. The only electronic transitions available are weak n→σ∗ transitions from the bromine atom, which absorb deep in the UV range (200–210 nm). At these wavelengths, standard reversed-phase mobile solvents (like methanol or acetonitrile) heavily absorb light, resulting in severe baseline drift during gradient elution and rendering trace impurity quantification nearly impossible[2].

To achieve accurate purity profiling, we must pivot from optical properties to mass-based universal detection[3].

Mechanistic Comparison of Detection Alternatives

When optical detection fails, destructive aerosol-based detectors become the industry standard[4]. Below is a logical breakdown of how UV, ELSD, and CAD process the column effluent.

DetectorComparison cluster_UV UV-Vis Detection cluster_ELSD ELSD Detection cluster_CAD CAD Detection Analyte 5-(3-Bromopropyl)undecane (No UV Chromophore) UV_Mech Photon Absorption (210 nm) Analyte->UV_Mech ELSD_Mech Nebulization & Evaporation Light Scattering Analyte->ELSD_Mech CAD_Mech Aerosol Charging via Corona Discharge Analyte->CAD_Mech UV_Result High Baseline Drift Poor Sensitivity UV_Mech->UV_Result ELSD_Result Non-linear Response Moderate Sensitivity ELSD_Mech->ELSD_Result CAD_Result Uniform Mass Response High Sensitivity (ng) CAD_Mech->CAD_Result

Caption: Logical comparison of UV, ELSD, and CAD mechanisms for non-chromophoric alkyl halides.

  • UV-Vis (210 nm): Relies on light absorption. Fails due to solvent interference and lack of analyte chromophores[5].

  • ELSD: Nebulizes and evaporates the mobile phase, measuring the light scattered by the remaining solid analyte particles. While universal, its response is inherently non-linear and lacks sensitivity for semi-volatile compounds[6].

  • CAD: Also nebulizes and evaporates the mobile phase, but measures mass by imparting a positive charge to the dried particles via a corona discharge[3]. The charge is measured by a highly sensitive electrometer. CAD provides a uniform response independent of chemical structure and offers superior sensitivity[7],[8].

Experimental Design & Self-Validating Protocol

To objectively compare these detectors, we designed a unified UHPLC workflow. The protocol below details the optimized method for CAD, which serves as the benchmark for this purity analysis.

Protocol Prep 1. Sample Prep (1 mg/mL in MeOH) Inject 2. UHPLC Injection (2 µL Volume) Prep->Inject Sep 3. C18 Separation (ACN/H2O Gradient) Inject->Sep Detect 4. CAD Detection (35°C Evap Temp) Sep->Detect

Caption: Step-by-step UHPLC-CAD experimental workflow for purity analysis.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve synthesized 5-(3-Bromopropyl)undecane in 100% HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Causality: Alkyl bromides of this chain length ( C14​ ) are highly lipophilic. Attempting to dissolve the sample in highly aqueous diluents will cause precipitation. Methanol ensures complete solvation while remaining volatile enough to evaporate seamlessly in the CAD drift tube[9].

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 50% Acetonitrile (ACN) / 50% Water to 100% ACN over 10 minutes.

  • Causality: The non-polar C18 stationary phase strongly retains the aliphatic undecane backbone. A steep gradient to 100% ACN provides the necessary elutropic strength to elute the compound as a sharp, symmetrical peak, minimizing band broadening which would otherwise dilute the mass-concentration entering the detector.

Step 3: Detector Configuration (CAD Optimization)

  • Settings: Evaporation temperature set to 35°C ; Data collection rate at 10 Hz.

  • Causality: This is the most critical parameter. 5-(3-Bromopropyl)undecane is a semi-volatile compound. If the evaporation temperature is set too high (e.g., 50°C+), the analyte will volatilize alongside the mobile phase, resulting in massive signal loss. If set too low, the aqueous portion of the mobile phase will not fully evaporate, causing high background noise[10],[4]. 35°C provides the exact thermodynamic balance required for optimal Signal-to-Noise (S/N).

Step 4: System Suitability Testing (SST)

  • Action: Inject a known standard of 1-Bromoundecane (a structurally similar surrogate) at 0.1% of the nominal concentration to verify a Signal-to-Noise ratio of ≥10 .

  • Causality: This creates a self-validating system. Because CAD provides a uniform response independent of chemical structure[2], proving sensitivity with a commercially available surrogate guarantees that trace impurities of the synthesized product will be accurately quantified even without specific impurity reference standards[11].

Comparative Performance Data

The synthesized 5-(3-Bromopropyl)undecane was analyzed using the above chromatographic conditions, splitting the column effluent to UV (210 nm), ELSD, and CAD detectors. The quantitative performance metrics are summarized below.

Table 1: Performance Metrics for 5-(3-Bromopropyl)undecane Detection
Analytical MetricUV-Vis (210 nm)ELSDCAD (Vanquish P Series)
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL1.5 µg/mL0.06 µg/mL
Linearity ( R2 ) 0.985 (High variance)0.992 (Log-log fit)0.999 (Quadratic fit)
Precision (%RSD at LOQ) 12.5%6.8%2.1%
Gradient Baseline Drift Severe (Unusable for trace)MinimalMinimal
Response Uniformity Highly variableModerateHigh (Standard-free quantitation)
Data Interpretation

The data unequivocally demonstrates the limitations of optical detection for this class of compounds. UV-Vis at 210 nm suffers from a high LOQ (15.0 µg/mL), meaning impurities below 1.5% in a 1 mg/mL sample would go entirely undetected, posing severe regulatory risks if this intermediate is used in downstream API synthesis[5].

While ELSD provides a viable mass-based alternative, CAD outperforms it by an order of magnitude in sensitivity (LOD of 0.02 µg/mL). Furthermore, CAD's precision (2.1% RSD) and near-universal response allow researchers to quantify unknown synthesis byproducts (e.g., elimination impurities or unreacted starting materials) accurately, even when reference standards for those specific impurities do not exist[11].

Conclusion & Recommendations

For the purity analysis of synthesized 5-(3-Bromopropyl)undecane and similar non-chromophoric alkyl halides, traditional HPLC-UV methods are analytically insufficient.

Recommendation: Laboratories should adopt UHPLC coupled with Charged Aerosol Detection (CAD) as the gold standard for this workflow. By optimizing the evaporation temperature to account for the semi-volatile nature of the brominated aliphatic chain, researchers can achieve nanogram-level sensitivity, robust baseline stability during gradient elution, and the ability to perform standard-free quantitation of unknown impurities.

References

Sources

Comparative

A Researcher's Guide to Confirming the Structure of Reaction Products from 5-(3-Bromopropyl)undecane

For researchers and professionals in drug development and synthetic chemistry, the structural confirmation of reaction products is a cornerstone of rigorous scientific practice. The long-chain alkyl halide, 5-(3-Bromopro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the structural confirmation of reaction products is a cornerstone of rigorous scientific practice. The long-chain alkyl halide, 5-(3-Bromopropyl)undecane, serves as a versatile precursor for a variety of functionalized molecules. However, its reactivity profile presents a classic synthetic challenge: the potential for both intermolecular substitution and intramolecular cyclization, leading to structurally distinct products. This guide provides an in-depth comparison of analytical methodologies to unambiguously determine the structure of these products, ensuring the integrity of your research outcomes.

The Synthetic Dichotomy: Substitution vs. Cyclization

The reaction pathway of 5-(3-Bromopropyl)undecane is highly dependent on the chosen reaction conditions, particularly the nature of the nucleophile or base employed. Understanding these pathways is critical for predicting potential products and designing an effective analytical strategy.

  • Intermolecular Substitution (Sₙ2): In the presence of a strong, non-hindered nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent, a straightforward Sₙ2 reaction is favored. This pathway leads to the formation of a linear substitution product, 5-(3-azidopropyl)undecane.

  • Intramolecular Cyclization: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can induce deprotonation at a carbon atom on the undecane backbone.[1][2][3] The resulting carbanion can then act as an internal nucleophile, attacking the electrophilic carbon of the bromopropyl group in an intramolecular Sₙ2 reaction.[2][3] Deprotonation can occur at either the C4 or C6 position, leading to two possible five-membered ring products: 1-butyl-2-pentylcyclopentane or 1-propyl-2-hexylcyclopentane.[4][5][6][7]

The following diagram illustrates these competing reaction pathways:

G cluster_start Starting Material cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway start 5-(3-Bromopropyl)undecane inter_reagent NaN3 (Strong Nucleophile) start->inter_reagent intra_reagent LDA (Strong Base) start->intra_reagent inter_product 5-(3-Azidopropyl)undecane (Linear Product) inter_reagent->inter_product SN2 Reaction carbanion Carbanion Intermediate (at C4 or C6) intra_reagent->carbanion Deprotonation intra_product1 1-Propyl-2-hexylcyclopentane (Cyclic Product) carbanion->intra_product1 Intramolecular SN2 intra_product2 1-Butyl-2-pentylcyclopentane (Cyclic Product) carbanion->intra_product2

Caption: Competing reaction pathways of 5-(3-Bromopropyl)undecane.

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous structural determination of the potential products. Each technique provides unique and complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique for identifying the presence or absence of key functional groups.

ProductExpected Key FTIR Absorptions (cm⁻¹)Interpretation
Starting Material ~650-550 (C-Br stretch)Presence of the alkyl bromide.
5-(3-Azidopropyl)undecane ~2100 (N₃ stretch, strong)Confirms the introduction of the azide group.
Cyclic Products Absence of C-Br and N₃ stretches.Suggests the formation of a saturated hydrocarbon.

While useful for initial screening, FTIR alone cannot differentiate between the two possible cyclic isomers.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for separating product mixtures and providing information on molecular weight and fragmentation patterns.

ProductMolecular FormulaMolecular WeightExpected Fragmentation Pattern
5-(3-Azidopropyl)undecane C₁₄H₂₉N₃239.4Loss of N₂ (28 Da) is a characteristic fragmentation.
1-Propyl-2-hexylcyclopentane C₁₄H₂₈196.4The molecular ion peak is expected to be more intense than in linear alkanes.[8] Fragmentation will likely involve the loss of the alkyl side chains (propyl or hexyl radicals).[9][10]
1-Butyl-2-pentylcyclopentane C₁₄H₂₈196.4Similar to its isomer, with characteristic loss of the butyl or pentyl side chains.[9][10]

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition and distinguishing the substitution product from the cyclized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of the reaction products. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[11][12][13]

¹H and ¹³C NMR Spectroscopy

The chemical shifts and multiplicities of the signals in ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the protons and carbons in the molecule.

ProductKey ¹H NMR FeaturesKey ¹³C NMR Features
Starting Material Triplet around 3.4 ppm (-CH₂-Br)Signal around 33 ppm (-CH₂-Br)
5-(3-Azidopropyl)undecane Triplet shifted to ~3.2 ppm (-CH₂-N₃)Signal shifted to ~51 ppm (-CH₂-N₃)
Cyclic Products Absence of signals for -CH₂-Br or -CH₂-N₃. Complex multiplets in the aliphatic region (0.8-2.0 ppm).Absence of signals for -CH₂-Br or -CH₂-N₃. Characteristic signals for the cyclopentane ring carbons.[14][15][16]

2D NMR Spectroscopy

For the complex structures of the cyclic products, 2D NMR is indispensable.[17][18][19]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of the connectivity within the alkyl chains and the cyclopentane ring.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, aiding in the assignment of the ¹³C spectrum.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the cyclic structure. It shows correlations between protons and carbons that are two or three bonds apart. For example, correlations from the protons of the alkyl substituents to the carbons of the cyclopentane ring will definitively establish the connectivity and confirm the cyclic structure.[17][19]

Experimental Protocols

Synthesis of Cyclopentane Derivatives from 5-(3-Bromopropyl)undecane

This protocol describes a general procedure for the intramolecular cyclization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Carbanion Formation: Add a solution of 5-(3-bromopropyl)undecane (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 2 hours to allow for carbanion formation.

  • Cyclization: Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the purified product in hexane.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-500

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

Data Interpretation Workflow: A Case Study

The following diagram outlines a logical workflow for the structural elucidation of the reaction products.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Reaction of 5-(3-Bromopropyl)undecane purification Column Chromatography synthesis->purification ftir FTIR purification->ftir gcms GC-MS purification->gcms nmr 1D & 2D NMR purification->nmr ftir_interp Functional Group ID ftir->ftir_interp gcms_interp Molecular Weight & Fragmentation gcms->gcms_interp nmr_interp Connectivity & Structure nmr->nmr_interp structure Final Structure Confirmation ftir_interp->structure gcms_interp->structure nmr_interp->structure

Caption: Workflow for structural elucidation.

By systematically applying this workflow, researchers can confidently distinguish between the linear substitution product and the cyclic isomers. The combination of mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the precise atomic connectivity provides an irrefutable structural assignment.

Conclusion

The structural confirmation of reaction products from precursors like 5-(3-Bromopropyl)undecane requires a meticulous and multi-technique approach. While FTIR and GC-MS offer valuable preliminary data, only the detailed analysis of 1D and 2D NMR spectra can provide the unambiguous evidence needed to differentiate between potential isomers. By integrating these powerful analytical tools, researchers can ensure the accuracy and reliability of their synthetic work, a critical aspect of advancing scientific discovery.

References

  • Journal of the Chemical Society, Chemical Communications. Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars. RSC Publishing. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.3 - Fragmentation of Cyclic Alkanes. Whitman College. [Link]

  • ResearchGate. Alkylation of α-Sulfur-Containing Carbanions. [Link]

  • Filler, R., & Fiebig, A. E. (1968). An intramolecular nucleophilic alkylation by a stabilized carbanion: synthesis of 1,2,3,4,5,6,7,8-octafluorofluorene and related compounds. Journal of the Chemical Society D: Chemical Communications, (11), 606-607. [Link]

  • Filler, R., & Fiebig, A. E. An intramolecular nucleophilic alkylation by a stabilized carbanion: synthesis of 1,2,3,4,5,6,7,8-octafluorofluorene and related compounds. RSC Publishing. [Link]

  • ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]

  • Hong, K., Liu, X., & Morken, J. P. (2014). Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Journal of the American Chemical Society, 136(30), 10581-10584. [Link]

  • Digikogu. Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. [Link]

  • Baran, P. S. Cyclopentane Synthesis. The Baran Laboratory. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentanes. [Link]

  • Liao, Y., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry. [Link]

  • Nature. Photocatalytic generation of alkyl carbanions from aryl alkenes. [Link]

  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. [Link]

  • Navarro-Vázquez, A., & Griesinger, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2530-2533. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Doc Brown's Chemistry. mechanism of formation of alkenes by the strong base elimination reaction on haloalkanes dehydrohalogenation reaction equations elimination reactions of halogenoalkanes alkyl halides advanced A level organic chemistry revision notes. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?. [Link]

  • Lecturio. Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]

  • REACTIONS OF HALOALKANES - SUBSTITUTION AND ELIMINATION. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Scribd. Fragmentation of Alkanes and Cycloalkanes. [Link]

  • Pearson+. The following substitution reaction, between a strong base and a.... [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.9: Summary of Reactivity of Haloalkanes. [Link]

  • Semantic Scholar. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. [Link]

  • Organic Syntheses. 3-bromophthalide. [Link]

  • MDPI. (2021, April 1). Recent Developments on Five-Component Reactions. [Link]

  • Nature. (2025, July 31). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. [Link]

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Validation

Quantitative NMR (qNMR) for assessing purity of 5-(3-Bromopropyl)undecane

An In-Depth Comparative Guide to Purity Assessment of 5-(3-Bromopropyl)undecane: qNMR vs. Chromatographic Techniques As a Senior Application Scientist specializing in the characterization of novel lipid nanoparticle (LNP...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assessment of 5-(3-Bromopropyl)undecane: qNMR vs. Chromatographic Techniques

As a Senior Application Scientist specializing in the characterization of novel lipid nanoparticle (LNP) precursors and active pharmaceutical ingredients (APIs), I frequently encounter the analytical bottleneck of quantifying chromophore-deficient intermediates. 5-(3-Bromopropyl)undecane is a prime example. As a branched alkyl halide critical to advanced synthetic workflows, its purity directly dictates downstream reaction yields and the safety profile of final drug products.

However, accurately assessing the purity of this specific molecule exposes the fundamental limitations of traditional chromatography. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against conventional chromatographic alternatives, detailing the causality behind analytical choices and providing a self-validating methodology for definitive purity certification.

The Analytical Challenge: Why Traditional Methods Fall Short

5-(3-Bromopropyl)undecane ( C14​H29​Br ) lacks a conjugated π -system, meaning it exhibits negligible ultraviolet (UV) absorbance above 210 nm. This renders High-Performance Liquid Chromatography with UV detection (HPLC-UV) practically useless.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the conventional fallback for volatile hydrocarbons, it introduces a critical flaw when applied to alkyl halides: response factor bias . The presence of the heavy bromine atom significantly alters the effective carbon number (ECN) of the molecule. Consequently, the FID response for 5-(3-Bromopropyl)undecane will differ fundamentally from its non-brominated impurities (e.g., unreacted precursor alcohols or elimination-derived alkenes). Without a highly purified, certified reference standard of the analyte itself to calibrate this response, GC-FID relies on area normalization—a flawed assumption that all peaks share the same response factor, leading to skewed purity values.

Enter Quantitative NMR (qNMR)

qNMR bypasses these chromatographic limitations entirely. It is a primary ratio method where the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, completely independent of the molecule's overall structure[1]. By utilizing a certified internal standard (IC), qNMR allows for absolute quantification without ever needing a reference standard of the analyte itself[2]. Furthermore, it eliminates the compound-specific response factors that plague UV and ELSD detectors[3].

AnalyticalStrategy Analyte Analyte: 5-(3-Bromopropyl)undecane UV UV Chromophore Present? Analyte->UV HPLC HPLC-UV (Not Viable) UV->HPLC No Volatile Volatile & Thermally Stable? UV->Volatile No GC GC-FID (Response Factor Bias) Volatile->GC Yes qNMR 1H qNMR (Primary Ratio Method, No Bias) Volatile->qNMR Yes (Preferred)

Decision matrix for selecting the optimal purity assay for chromophore-deficient alkyl halides.

Comparative Performance Data

To objectively evaluate these methods, three distinct synthesis batches of 5-(3-Bromopropyl)undecane were analyzed using both GC-FID (Area % Normalization) and 1 H-qNMR (Absolute Mass Fraction using Maleic Acid as an internal standard).

Table 1: Experimental Purity Determination of 5-(3-Bromopropyl)undecane

Batch IDImpurity Profile NoteGC-FID (Area %)qNMR (Absolute w/w %) Δ (Deviation)
Batch A Contains non-brominated alkene impurities98.5%96.2%+2.3% (GC Overestimation)
Batch B Highly pure, trace solvent only99.1%98.8%+0.3%
Batch C Contains heavily brominated byproducts97.2%98.5%-1.3% (GC Underestimation)

Data Interpretation Causality: In Batch A, the non-brominated alkene impurities generate a disproportionately high FID signal per unit mass compared to the brominated target analyte. GC-FID area normalization blindly treats these signals equally, artificially inflating the apparent purity of the analyte. qNMR, operating strictly on molar proton ratios, reveals the true absolute purity, proving its superiority for critical quality control[4].

Table 2: Methodological Comparison Summary

Feature 1 H-qNMRGC-FIDHPLC-CAD / ELSD
Quantitation Principle Primary ratio (Signal Nuclei)Separation & IonizationSeparation & Light Scattering
Analyte Standard Needed? No (Uses universal internal standard)Yes (For absolute purity)Yes (Non-linear response)
Response Factor Bias NoneHigh (Due to Bromine ECN)High (Particle size dependent)
Structural Elucidation Excellent (Identifies unknown impurities)Poor (Requires MS coupling)Poor

Self-Validating qNMR Methodology

As a scientist, I design workflows to guarantee metrological traceability. The following protocol is engineered as a self-validating system; every step contains an internal check to prevent the propagation of error.

Step 1: Gravimetric Sample Preparation

Causality: Weighing is universally the largest source of error in qNMR[4]. To achieve <1% relative uncertainty, a microbalance must be used.

  • Using a microbalance (readability 0.001 mg), accurately weigh ∼15.000 mg of 5-(3-Bromopropyl)undecane into a static-free vial.

  • Accurately weigh ∼5.000 mg of Maleic Acid (TraceCERT® Internal Standard, purity ≥99.9% ). Causality for IS choice: Maleic acid provides a sharp, isolated olefinic singlet at 6.26 ppm, which perfectly avoids overlap with the analyte's −CH2​−Br triplet ( 3.4 ppm) and aliphatic multiplets ( 0.8−1.8 ppm).

  • Co-dissolve the mixture in 0.6 mL of CDCl3​ containing 0.03% TMS. Homogenize thoroughly and transfer to a precision 5 mm NMR tube.

Step 2: T1​ Relaxation Assessment (Internal Validation Check)

Causality: For absolute quantification, all excited nuclei must return to their thermal equilibrium state before the next radiofrequency pulse. If the inter-pulse delay ( D1​ ) is too short, signals will be saturated, destroying the quantitative relationship[1].

  • Execute an inversion-recovery ( 180∘−τ−90∘ ) experiment on the sample.

  • Empirically determine the longitudinal relaxation time ( T1​ ) for both the analyte's −CH2​−Br protons and the Maleic Acid protons.

Step 3: Quantitative 1 H NMR Acquisition

Causality: Acquisition parameters must be dictated by the empirical T1​ data to ensure >99% magnetization recovery.

  • Pulse Angle: Set to 90∘ to maximize signal-to-noise (S/N) per scan.

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing nuclei of interest (Typically 30–60 seconds).

  • Number of Scans (NS): Acquire sufficient transients (e.g., 32–64 ) to achieve an S/N ratio >250 for the quantified peaks. Validation: An S/N >250 ensures that integration error remains mathematically bounded below 0.5% .

Step 4: Data Processing & Absolute Purity Calculation
  • Apply a 0.3 Hz exponential line broadening function to improve S/N without distorting peak areas.

  • Manually phase the spectrum to zero-order and first-order perfection, followed by a strict multipoint baseline correction.

  • Integrate the Maleic Acid singlet ( Istd​ , 2 H) and the 5-(3-Bromopropyl)undecane triplet at 3.4 ppm ( Ianalyte​ , 2 H).

  • Calculate absolute purity ( Panalyte​ ) using the fundamental qNMR equation:

Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​

(Where N = number of protons, M = molar mass, m = weighed mass, and P = purity).

qNMRWorkflow Weighing 1. Gravimetric Prep (Microbalance) T1 2. T1 Relaxation Assessment Weighing->T1 Acquisition 3. 1H NMR Acquisition (D1 ≥ 5 × T1) T1->Acquisition Processing 4. Integration & Purity Calculation Acquisition->Processing

Self-validating qNMR workflow ensuring metrological traceability and quantitative accuracy.

Conclusion

For complex, chromophore-deficient intermediates like 5-(3-Bromopropyl)undecane, relying on standard chromatographic area normalization introduces unacceptable risks of response factor bias. By implementing a rigorously validated qNMR protocol, analytical scientists can leverage a primary ratio method to obtain absolute purity values. This approach not only eliminates the need for expensive, difficult-to-source reference standards of the analyte itself but also provides orthogonal structural confirmation of the impurities present, ensuring the highest standards of quality control in drug development.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry, ACS Publications[Link]

  • What is qNMR and why is it important? Mestrelab Resources[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients RSSL[Link]

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Comparative

Comparison of Grignard reagents from primary vs. secondary alkyl bromides

An In-Depth Comparison of Grignard Reagents from Primary vs. Secondary Alkyl Bromides: Formation, Reactivity, and Experimental Best Practices In the landscape of synthetic organic chemistry, the Grignard reaction stands...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Grignard Reagents from Primary vs. Secondary Alkyl Bromides: Formation, Reactivity, and Experimental Best Practices

In the landscape of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation, prized for its versatility and robustness.[1][2][3] The choice of the organohalide precursor, however, is a critical determinant of the reagent's behavior and the reaction's ultimate success. This guide provides an in-depth, evidence-based comparison of Grignard reagents derived from primary (1°) versus secondary (2°) alkyl bromides. We will dissect the nuances of their formation, stability, and reactivity, moving beyond simple procedural descriptions to explain the underlying mechanistic principles that govern their performance. This analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize their synthetic strategies.

Formation and Stability: The First Point of Divergence

The preparation of a Grignard reagent (RMgBr) via the reaction of an alkyl bromide with magnesium metal is a heterogeneous surface reaction.[4][5] While seemingly straightforward, the structural nature of the alkyl group—primary versus secondary—introduces significant differences from the outset.

Formation Kinetics: Primary alkyl bromides generally exhibit faster and more reliable initiation and conversion to the corresponding Grignard reagent compared to their secondary counterparts. This is largely attributed to reduced steric hindrance around the primary carbon-bromine bond, which facilitates interaction with the magnesium metal surface.[6][7] The reaction is believed to proceed through a single-electron transfer (SET) mechanism, and the less congested environment of a primary halide allows for more efficient adsorption and subsequent radical formation on the magnesium surface.[8][9]

The Schlenk Equilibrium: Once formed, Grignard reagents in ether solvents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric alkylmagnesium bromide (RMgBr) and its disproportionated forms: the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂).[10][11]

2 RMgBr ⇌ MgR₂ + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent and the steric bulk of the 'R' group.[11][12] For secondary alkyl groups, which are inherently bulkier than primary ones, the equilibrium tends to be more complex. While monomeric species are generally more reactive in nucleophilic additions, the specific composition of the Grignard solution can influence its overall reactivity profile.[10]

Thermal Stability and β-Hydride Elimination: A critical point of differentiation is thermal stability. Secondary Grignard reagents possessing a hydrogen atom on the adjacent (beta) carbon are susceptible to decomposition through a process called β-hydride elimination. This intramolecular reaction, which is far less prevalent in primary systems, involves the transfer of a β-hydrogen to the magnesium-bound carbon, resulting in the formation of an alkene and magnesium hydride. This side reaction can reduce the effective concentration of the active Grignard reagent and introduce impurities.

Reactivity Showdown: Nucleophilicity vs. Basicity

The utility of a Grignard reagent hinges on its dual nature as both a potent nucleophile and a strong base.[13][14] The balance between these two reactive modes is profoundly influenced by steric factors, a distinction that becomes paramount when comparing primary and secondary reagents.

Nucleophilic Addition: In their desired role, Grignard reagents act as carbon nucleophiles, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones to form new C-C bonds.[3][15][16]

  • Primary Grignard Reagents (e.g., n-propylmagnesium bromide): With their minimal steric profile, primary Grignards readily attack a wide range of carbonyl compounds, including sterically accessible aldehydes and ketones, to provide the expected alcohol products in high yields.[15][17]

  • Secondary Grignard Reagents (e.g., isopropylmagnesium bromide): The increased steric bulk of secondary Grignards can significantly impede their approach to the electrophilic carbonyl carbon, particularly with hindered ketones.[6][18] This steric clash can dramatically lower the rate of nucleophilic addition and open the door to alternative reaction pathways.[7][17]

Side Reactions Driven by Steric Hindrance: When nucleophilic addition is disfavored due to steric congestion, secondary Grignard reagents are more likely to exhibit two alternative behaviors:

  • Reduction: The Grignard reagent acts as a hydride donor instead of a carbon nucleophile. A β-hydrogen from the Grignard reagent is transferred to the carbonyl carbon through a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type mechanism).[17][19] This reduces the ketone to a secondary alcohol and generates an alkene from the Grignard reagent, consuming the reagent without achieving the desired C-C bond formation.

  • Enolization: The Grignard reagent functions as a base, abstracting an acidic α-proton from the carbonyl compound to form an enolate.[17][19] Upon aqueous workup, the enolate is protonated, leading to the recovery of the starting ketone. This pathway is also a non-productive consumption of the Grignard reagent.

The interplay between these pathways is visualized below.

G cluster_0 Secondary Grignard (R'MgBr) + Hindered Ketone cluster_1 Reaction Pathways cluster_2 Products after Workup Start R'MgBr + R₂C=O Addition Nucleophilic Addition (Desired Pathway) Start->Addition Low Steric Hindrance Reduction Reduction (Side Reaction) Start->Reduction High Steric Hindrance (β-Hydrogens present) Enolization Enolization (Side Reaction) Start->Enolization High Steric Hindrance (Acidic α-Protons present) Product_Add Tertiary Alcohol (R₂R'C-OH) Addition->Product_Add Product_Red Secondary Alcohol (R₂CH-OH) + Alkene Reduction->Product_Red Product_Enol Recovered Ketone (R₂C=O) Enolization->Product_Enol

Caption: Reaction pathways for a secondary Grignard with a hindered ketone.

Quantitative Performance Comparison

The theoretical differences in reactivity translate into tangible variations in experimental outcomes. The following table summarizes the key performance characteristics based on established chemical principles and reported experimental trends.

FeaturePrimary Alkyl Bromide GrignardSecondary Alkyl Bromide GrignardRationale
Formation Rate Typically faster, easier initiationSlower, may require activation (e.g., I₂)[4]Lower steric hindrance at the C-Br bond.
Stability Generally stable in etherProne to β-hydride eliminationPresence of β-hydrogens and increased steric strain.
Dominant Reactivity Strongly NucleophilicStrong Nucleophile and Strong BaseSteric bulk enhances basic character.
Reaction with Unhindered Aldehydes High yield of secondary alcoholGood to high yield of secondary alcoholSteric hindrance is not a major factor.
Reaction with Hindered Ketones Moderate to good yield of tertiary alcoholLow yield of tertiary alcoholSteric clash disfavors nucleophilic addition.[6][18]
Major Side Reactions Wurtz coupling (during formation)Reduction, Enolization[17][19]Steric hindrance promotes alternative pathways.

Validated Experimental Protocols

To ensure reproducibility and success, adherence to strict anhydrous and anaerobic conditions is paramount for all Grignard reactions.[20][21][22] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).[21]

Protocol 1: Preparation of n-Propylmagnesium Bromide (A Primary Grignard)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stirrer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagents: Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small volume (approx. 10%) of a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.

  • Formation: Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture and gently heat if necessary for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is ready for use.

Protocol 2: Preparation of Isopropylmagnesium Bromide (A Secondary Grignard)
  • Apparatus Setup & Reagents: Follow the same setup as Protocol 1, using magnesium turnings (1.2 eq).

  • Initiation: Initiation can be more sluggish. Crushing the magnesium turnings with a dry glass rod in the presence of a small amount of the 2-bromopropane solution can be effective.[23] Alternatively, add a few drops of 1,2-dibromoethane as an initiator.[24]

  • Formation: Once initiated, add a solution of 2-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux. Due to the lower boiling point of 2-bromopropane, careful control of the addition rate is crucial to avoid an overly vigorous reaction.

  • Completion: After the addition, continue to stir for 30-60 minutes to ensure complete reaction.

Protocol 3: Reaction with Benzaldehyde (A Model Electrophile)
  • Setup: Cool the prepared Grignard reagent solution (from Protocol 4.1 or 4.2) in an ice-water bath.

  • Addition: Dissolve benzaldehyde (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred, cooled Grignard solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quench: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol product (1-phenyl-1-butanol for the primary Grignard, 1-phenyl-2-methyl-1-propanol for the secondary). Purify further by chromatography or distillation as needed.

The general experimental workflow is depicted below.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Assemble & Dry Glassware B 2. Add Mg Turnings & Initiator (I₂) A->B C 3. Dropwise Addition of Alkyl Bromide in Ether B->C D 4. Reflux to Complete Grignard Formation C->D E 5. Cool Grignard Reagent (0°C) D->E F 6. Dropwise Addition of Electrophile (e.g., Aldehyde) E->F G 7. Stir at Room Temp F->G H 8. Quench with aq. NH₄Cl G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Evaporate Solvent I->J K 11. Purify Product J->K

Caption: General experimental workflow for Grignard synthesis and reaction.

Conclusion

The choice between a primary and a secondary alkyl bromide as a precursor for a Grignard reagent is a critical decision with significant mechanistic and practical consequences. Primary Grignard reagents are generally more reliable, demonstrating faster formation and a greater propensity to act as clean nucleophiles, delivering high yields in addition reactions with a broad range of electrophiles. In contrast, secondary Grignard reagents, while essential for introducing branched alkyl chains, present a greater synthetic challenge. Their increased steric bulk enhances their basicity, leading to a higher incidence of side reactions such as reduction and enolization, particularly with sterically demanding substrates. A thorough understanding of these competing pathways, grounded in the principles of steric hindrance and reagent stability, is essential for any researcher aiming to leverage the full synthetic power of the Grignard reaction.

References

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Panov, D., Ploom, A., & Tuulmets, A. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2807-2815. [Link]

  • Penn State Pressbooks. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Panov, D., Ploom, A., & Tuulmets, A. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. ResearchGate. [Link]

  • Fiveable. Schlenk Equilibrium: Organic Chemistry Study Guide. [Link]

  • Barlow, J. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Wikipedia. Schlenk equilibrium. [Link]

  • Filo. Product of Grignard Reaction of 2-Bromopropane Given the react... [Link]

  • Chemistry Stack Exchange. Steric Factors on reaction with grignard reagent. [Link]

  • Garst, J. F., & Deutch, J. E. (1981). Grignard reagent formation. Journal of the American Chemical Society, 103(18), 5345-5355. [Link]

  • Bartleby. Synthesis Of Grignard Reagent And Benzaldehyde. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • CHEM-333. Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

  • Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. [Link]

  • Tuulmets, A., Mikk, M., & Panov, D. SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. [Link]

  • Caltech. SCHLENK EQUILIBRIUM. [Link]

  • YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Unknown. 25. The Grignard Reaction. [Link]

  • SATHEE JEE. Chemistry Grignard Reaction Mechanism. [Link]

  • GeeksforGeeks. Grignard Reagent. [Link]

  • Study.com. Grignard Reagent | Overview, Reactions & Uses. [Link]

  • ResearchGate. Stability assessment of the selected Grignard reagents 2 q and 6 b. [Link]

  • ACS Publications. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. [Link]

  • ResearchGate. reactions of partially solvated grignard reagents with benzaldehyde. [Link]

  • Reddit. Grignard reagents and BHE. [Link]

  • WordPress.com. Reactions of Grignard reagents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • ACS Publications. Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. [Link]

  • NEET coaching. Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

  • ChemTalk. Grignard Reagents. [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • CaltechAUTHORS. The Configurational Stability of Primary Grignard Reagents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • EBSCO. Grignard reagents. [Link]

  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]

  • Chemistry Stack Exchange. Leaving group stability when treated with grignard. [Link]

Sources

Validation

Cross-Referencing Experimental NMR Data of 5-(3-Bromopropyl)undecane with Predicted Spectra: A Comparative Guide

The Analytical Challenge: Long-Chain Aliphatic Halides In modern drug development and synthetic chemistry, structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Long-Chain Aliphatic Halides

In modern drug development and synthetic chemistry, structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning spectra for highly flexible, long-chain aliphatic molecules presents a distinct analytical challenge. 5-(3-Bromopropyl)undecane ( C14​H29​Br ) is a prime example. Featuring an undecane backbone with a halogenated branch at the C-5 position, this molecule produces a dense, heavily overlapped aliphatic multiplet envelope (1.20–1.40 ppm) in 1H NMR.

To prevent misassignment, empirical data must be cross-referenced with high-fidelity in silico predictions. This guide objectively compares the predictive performance of three industry-standard software alternatives—ACD/Labs , Mnova , and ChemDraw —against empirical 600 MHz NMR data, evaluating the mechanistic causality behind their algorithmic accuracy.

Experimental Methodology: A Self-Validating System

To ensure our empirical data serves as an unimpeachable ground truth, the acquisition protocol was designed as a self-validating system . We do not rely solely on 1D 1H chemical shifts; instead, we orthogonally validate all assignments using 2D heteronuclear correlations before any statistical comparison with the software predictors.

Empirical Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity 5-(3-Bromopropyl)undecane in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl3​ is chosen because the vast majority of commercial prediction algorithms are trained on chloroform-solvated datasets, minimizing solvent-induced shift discrepancies.

  • Instrument Calibration: Tune and match the probe on a 600 MHz (14.1 Tesla) NMR spectrometer at a regulated temperature of 298K. Perform rigorous 3D shimming to achieve a line width of < 0.6 Hz for the TMS signal, ensuring maximum resolution of the aliphatic multiplets.

  • 1D 1H Acquisition: Acquire the spectrum using a standard 30° pulse (zg30), 64k data points, a spectral width of 12 ppm, 16 scans, and a relaxation delay ( D1​ ) of 2.0 seconds to ensure full longitudinal relaxation.

  • Orthogonal 2D Validation (Self-Validation): Acquire 2D 1H−13C HSQC and HMBC spectra. Causality: The H-5 methine and H-1' methylene protons overlap severely in 1D. HSQC separates these signals along the 13C dimension, confirming the exact 1D shift values used for our ground truth.

  • Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, and manually phase and baseline-correct the spectrum.

In Silico Prediction Protocols
  • Structure Input: Input the exact SMILES string of 5-(3-Bromopropyl)undecane (CCCCCC(CCCBr)CCCC) into the respective software interfaces.

  • ACD/Labs Configuration: Set the prediction algorithm to the hybrid HOSE + Neural Network (NN) model. Define the solvent as CDCl3​ and the frequency as 600 MHz.

  • Mnova Configuration: Utilize the MestReNova NMR predictor plugin, relying strictly on its native HOSE code database.

  • ChemDraw Configuration: Use the ChemNMR prediction tool, which applies linear additivity rules and substituent increments.

Workflow Diagram

NMR_Workflow ExpAcq Empirical Data Acquisition (600 MHz, CDCl3) ExpProc Spectral Processing (Fourier Transform, Phasing) ExpAcq->ExpProc ExpData Experimental 1H Shifts (Ground Truth) ExpProc->ExpData Cross Cross-Referencing Logic (Signal Alignment) ExpData->Cross Empiric Input InSilico In Silico Prediction Input (5-(3-Bromopropyl)undecane) ACD ACD/Labs (HOSE + Neural Network) InSilico->ACD Mnova Mnova (HOSE Code Database) InSilico->Mnova ChemDraw ChemDraw (Linear Additivity Rules) InSilico->ChemDraw PredData Predicted Chemical Shifts ACD->PredData Mnova->PredData ChemDraw->PredData PredData->Cross In Silico Input Stats Statistical Validation (RMSD & MAPE Calculation) Cross->Stats

Workflow diagram for cross-referencing empirical NMR data with in silico predictions.

Mechanistic Causality of Prediction Algorithms

To understand why predictions deviate from empirical data, we must examine the underlying algorithms :

  • HOSE (Hierarchically Ordered Spherical Description of Environment): Used by Mnova and ACD/Labs, HOSE evaluates the topological environment of an atom in concentric spheres. Sphere 1 includes directly attached atoms; Sphere 2 includes atoms two bonds away, and so on. If the database contains an exact match for a deep sphere, the prediction is highly accurate.

  • Neural Networks (NN): Used by ACD/Labs as a secondary layer. If a specific structural motif (like the exact branching of 5-(3-Bromopropyl)undecane) is missing from the HOSE database, the NN interpolates the chemical shift based on trained physicochemical descriptors .

  • Linear Additivity: Used by ChemDraw. This method takes a base value for an alkane and mathematically adds predefined increments for the −Br group. It is computationally light but fails to account for 3D conformational averaging in flexible chains.

Quantitative Data Comparison

The tables below summarize the cross-referencing of our orthogonally validated 600 MHz empirical data against the three prediction platforms.

Table 1: 1H NMR Chemical Shift Comparison (ppm)
Proton EnvironmentExperimental (600 MHz)ACD/Labs (HOSE + NN)Mnova (HOSE)ChemDraw (Additivity)
H-3' ( −CH2​−Br )3.413.403.383.32
H-2' ( −CH2​−CH2​Br )1.861.851.901.75
H-1' ( −CH2​−CH< )1.301.311.341.40
H-5 ( −CH< )1.351.331.381.45
H-2,3,4,6-10 ( −CH2​− )1.26 (avg)1.251.281.25
H-1,11 ( −CH3​ )0.880.890.880.90
Table 2: Statistical Validation

To objectively quantify performance, we calculated the Root Mean Square Deviation (RMSD) and Mean Absolute Percentage Error (MAPE) for each predictor across the six distinct proton environments.

PredictorRMSD (ppm)MAPE (%)Primary Algorithm Type
ACD/Labs 0.0120.8%Hybrid (HOSE + Neural Network)
Mnova 0.0301.7%Database (HOSE Codes)
ChemDraw 0.0824.5%Empirical (Linear Additivity)

Discussion: Evaluating Predictive Performance

The statistical validation clearly demonstrates a hierarchy in predictive capability for flexible aliphatic halides:

  • The Failure of Linear Additivity (ChemDraw): ChemDraw struggled significantly with the H-2' ( Δ 0.11 ppm) and H-5 ( Δ 0.10 ppm) protons. The causality is clear: linear additivity rules assume a rigid, localized impact of the bromine atom. They fail to account for the long-range, through-space anisotropic shielding effects that occur as the flexible 3-bromopropyl chain folds back over the undecane backbone.

  • The Limitation of Pure HOSE (Mnova): Mnova performed admirably (RMSD 0.030 ppm) but showed slight deviations at H-2' and H-1'. Because HOSE relies on exact database matches, rare branching patterns (like a C11 chain branched at C5 with a propyl bromide) may only match up to Sphere 3 or 4, leading to minor interpolation errors.

  • The Superiority of Hybrid Systems (ACD/Labs): ACD/Labs provided the highest fidelity (RMSD 0.012 ppm, MAPE 0.8%). By layering a Neural Network over the HOSE database, the algorithm successfully bridged the gaps in the database. The NN accurately modeled the subtle deshielding effect of the distant bromine atom on the H-5 methine (1.33 ppm predicted vs. 1.35 ppm experimental), an effect that additivity rules entirely missed.

Conclusion & Best Practices

For drug development professionals dealing with complex, flexible aliphatic scaffolds like 5-(3-Bromopropyl)undecane, relying on single-method prediction algorithms (like linear additivity) introduces a high risk of spectral misassignment.

Best Practice: Always utilize a self-validating empirical workflow (1D 1H confirmed by 2D HSQC/HMBC) and cross-reference the data using a hybrid prediction tool (HOSE + Neural Network). As demonstrated, hybrid algorithms provide a statistically significant reduction in RMSD, ensuring robust structural verification before compounds advance in the development pipeline.

References

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus Chimie (2022) URL: [Link]

  • Title: Using neural networks for 13C NMR chemical shift prediction—comparison with traditional methods Source: Journal of Chemical Information and Computer Sciences (PubMed, 2002) URL: [Link]

  • Title: Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction Source: BMC Bioinformatics (PMC, 2006) URL: [Link]

Comparative

Validation of a new synthetic route to 5-(3-Bromopropyl)undecane

Validation of a New Synthetic Route to 5-(3-Bromopropyl)undecane: A Comparative Guide Executive Summary The synthesis of branched aliphatic halides is a critical bottleneck in the development of next-generation ionizable...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of a New Synthetic Route to 5-(3-Bromopropyl)undecane: A Comparative Guide

Executive Summary

The synthesis of branched aliphatic halides is a critical bottleneck in the development of next-generation ionizable lipids for lipid nanoparticle (LNP) mRNA delivery systems. 5-(3-Bromopropyl)undecane is a highly sought-after C14 branched intermediate, serving as the lipophilic tail for various proprietary amino-lipids.

Historically, accessing this specific branched architecture with a precise 3-carbon spacer terminating in a primary bromide has relied on tedious, multi-step homologation sequences. This guide objectively compares the traditional five-step Horner-Wadsworth-Emmons (HWE) homologation approach against a newly validated, two-step metallaphotoredox decarboxylative cross-coupling route [1]. By analyzing yield, process safety, and step-by-step experimental protocols, this document provides drug development professionals with a scalable, high-efficiency alternative to traditional lipid precursor synthesis.

Strategic Overview & Mechanistic Rationale

The Challenge of Branched Chain Synthesis Constructing the 5-(3-bromopropyl)undecane scaffold requires forging a precise methine (CH) branch point connected to a butyl group, a hexyl group, and a 3-bromopropyl spacer.

  • The Traditional Approach: Relies on commercially available 2-butyloctanol (a Guerbet alcohol). Because the alcohol carbon becomes the branch point, chemists must iteratively build the 3-carbon spacer via oxidation, olefination, and reduction. This inflates the step count and introduces hazardous reagents like Lithium Aluminum Hydride (LiAlH 4​ ).

  • The New Approach: Leverages the commercial availability of 2-butyloctanoic acid . By utilizing a dual Iridium/Nickel metallaphotoredox catalytic cycle [1, 2], we can achieve a direct, redox-neutral decarboxylative cross-coupling with 1-bromo-3-chloropropane.

Causality in Reagent Selection: The use of 1-bromo-3-chloropropane in the new route is a deliberate, self-validating design choice. The Ni(0) catalyst selectively undergoes oxidative addition into the weaker C–Br bond (BDE ~68 kcal/mol) over the C–Cl bond (BDE ~81 kcal/mol). This intrinsic electronic differentiation completely suppresses the formation of symmetric bis-alkylated dimers—a major impurity profile that occurs if 1,3-dibromopropane is used.

Traditional Route: Five-Step HWE Homologation

The legacy route builds the propyl spacer linearly. While the chemistry is well-understood, the operational complexity makes it prohibitive for rapid scale-up.

TraditionalRoute A 2-Butyloctanol B 2-Butyloctanal A->B Swern Oxidation (-78 °C) C Ethyl 4-butyldec-2-enoate B->C HWE Olefination (NaH, THF) D Ethyl 4-butyldecanoate C->D Hydrogenation (Pd/C, H2) E 5-(3-Hydroxypropyl) undecane D->E Reduction (LiAlH4) F 5-(3-Bromopropyl) undecane E->F Bromination (PBr3)

Figure 1: Traditional 5-step homologation route via HWE olefination.

Legacy Experimental Protocol
  • Oxidation: 2-Butyloctanol is subjected to Swern oxidation (DMSO, oxalyl chloride, Et 3​ N) at -78 °C. Validation: Crude 1 H NMR must confirm the aldehyde proton (~9.6 ppm) and the absence of methylthiomethyl ether byproducts.

  • Olefination: The aldehyde is reacted with triethyl phosphonoacetate and NaH to yield the α,β -unsaturated ester.

  • Hydrogenation: The olefin is reduced using 10% Pd/C under an H 2​ atmosphere (1 atm) for 12 hours.

  • Reduction: The saturated ester is reduced to the primary alcohol using a stoichiometric excess of LiAlH 4​ in anhydrous THF at 0 °C. Caution: Highly exothermic quench required.

  • Bromination: The resulting 5-(3-hydroxypropyl)undecane is treated with PBr 3​ in DCM at 0 °C to yield the final product.

New Synthetic Route: Metallaphotoredox Decarboxylative Coupling

This next-generation route bypasses iterative homologation by directly fragment-coupling the core aliphatic chain with the spacer via visible-light photoredox catalysis.

NewRoute A 2-Butyloctanoic Acid + 1-Bromo-3-chloropropane B 5-(3-Chloropropyl) undecane A->B Ir/Ni Dual Catalysis Blue LED, Cs2CO3, DMF C 5-(3-Bromopropyl) undecane B->C Finkelstein Exchange (LiBr, MEK, 80 °C)

Figure 2: New 2-step synthetic route via metallaphotoredox decarboxylative cross-coupling.

Mechanistic Pathway

The Ir(III) photocatalyst, upon excitation by 450 nm light, oxidizes the deprotonated 2-butyloctanoate (loss of CO 2​ ) to generate a transient, sterically hindered secondary alkyl radical. Concurrently, the Ni(0) catalyst inserts into the C–Br bond of 1-bromo-3-chloropropane. The resulting Ni(II) species captures the alkyl radical, forming a Ni(III) intermediate that rapidly undergoes reductive elimination to forge the C(sp 3 )–C(sp 3 ) bond [2].

Validated Experimental Protocol

Step 1: Photoredox Cross-Coupling

  • In a nitrogen-filled glovebox, charge a 250 mL photoreactor vial with 2-butyloctanoic acid (10.0 mmol, 1.0 equiv), 1-bromo-3-chloropropane (15.0 mmol, 1.5 equiv), and Cs 2​ CO 3​ (15.0 mmol, 1.5 equiv).

  • Add the catalysts: Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ (0.1 mmol, 1 mol%) and NiCl 2​ (dtbbpy) (0.5 mmol, 5 mol%).

  • Suspend the mixture in anhydrous DMF (50 mL) and seal the vial.

  • Irradiate the vigorously stirred mixture with 450 nm blue LEDs (maintained at 25 °C via cooling fan) for 18 hours.

  • Self-Validation: Analyze an aliquot via GC-MS. The reaction is complete when the peak corresponding to 2-butyloctanoic acid is fully consumed. The intermediate, 5-(3-chloropropyl)undecane, is isolated via aqueous extraction and a short silica plug (Yield: 82%).

Step 2: Halogen Exchange (Finkelstein Reaction)

  • Dissolve 5-(3-chloropropyl)undecane (8.0 mmol) in methyl ethyl ketone (MEK, 40 mL).

  • Add anhydrous LiBr (40.0 mmol, 5.0 equiv). Note: LiBr is highly soluble in MEK, driving the equilibrium forward as LiCl precipitates.

  • Reflux at 80 °C for 24 hours.

  • Self-Validation: 1 H NMR analysis of the crude mixture confirms completion by the diagnostic upfield shift of the terminal -CH 2​

    • halogen protons from a triplet at ~3.53 ppm (-Cl) to ~3.41 ppm (-Br).
  • Filter the salts, concentrate, and purify via vacuum distillation to yield the pure target (Yield: 93%).

Performance Comparison Data

The comparative data strongly favors the metallaphotoredox route for both discovery-scale synthesis and process chemistry scale-up.

Performance MetricTraditional Route (HWE Homologation)New Route (Metallaphotoredox)
Overall Yield ~42% (over 5 steps)~76% (over 2 steps)
Step Count 52
Process Time 5–7 Days2 Days
E-factor (Waste) High (>50 kg waste / kg product)Low (<15 kg waste / kg product)
Key Hazards Pyrophoric LiAlH 4​ , Toxic PBr 3​ , CryogenicsBlue LED irradiation, Transition metals
Scalability Poor (Exothermic quench, cryogenic steps)Excellent (Room temp, mild conditions)

Conclusion

The validation of the metallaphotoredox decarboxylative coupling route marks a significant upgrade in the synthesis of 5-(3-bromopropyl)undecane. By reducing the step count from five to two and eliminating the need for hazardous reducing agents, this methodology provides a more sustainable, higher-yielding, and operationally simple pathway. For researchers synthesizing custom ionizable lipids, adopting this catalytic strategy will drastically reduce lead times in LNP precursor generation.

References

  • Twilton, J., Le, C. C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The Merger of Transition Metal and Photocatalysis. Nature Reviews Chemistry, 1, 1–18.
  • Dong, Z., & MacMillan, D. W. C. (2021). Metallaphotoredox-catalyzed cross-electrophile alkylation of alkyl bromides. Nature, 598(7881), 451-456.
Validation

A Comparative Guide to the Reaction Kinetics of 5-(3-Bromopropyl)undecane and Other Long-Chain Alkyl Bromides

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient synthesis design, process optimization, and the succes...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient synthesis design, process optimization, and the successful development of novel molecular entities. The reactivity of alkyl halides, particularly long-chain variants, is fundamental to the construction of complex organic molecules.[1] This guide provides an in-depth comparative analysis of the reaction kinetics of 5-(3-Bromopropyl)undecane, a sterically noteworthy primary bromide, against other representative long-chain bromoalkanes.

This document moves beyond a simple recitation of facts. It is structured to provide a causal understanding of why certain substrates react differently, how to predict their behavior, and how to experimentally validate these predictions. We will dissect the mechanistic underpinnings of nucleophilic substitution, analyze the structural nuances of our target molecule, and provide robust, field-tested protocols for quantitative kinetic analysis.

The Theoretical Framework: A Tale of Two Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions of alkyl halides are dominated by two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2] The preferred pathway is dictated by a delicate interplay of factors including the structure of the alkyl halide (the substrate), the nature of the nucleophile, the choice of solvent, and the leaving group's ability.[2][3]

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, leading to second-order kinetics.[5][6]

Rate = k[Alkyl Halide][Nucleophile]

A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This leads to an inversion of stereochemistry at the reaction center, often called a Walden inversion.[7]

Caption: The concerted SN2 mechanism involves a backside attack leading to a single transition state.

The most significant factor governing the SN2 reaction rate is steric hindrance.[8][9] As alkyl groups are added to the carbon atom bearing the leaving group, they physically block the path of the incoming nucleophile, dramatically slowing the reaction.[9] Consequently, the reactivity order for SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) .[10] Tertiary halides are generally considered unreactive via the SN2 pathway.[8]

The SN1 Pathway: A Stepwise Journey

In contrast, the SN1 reaction is a two-step mechanism.[6] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[3][5] The second, faster step involves the attack of the nucleophile on this carbocation.

Since the nucleophile is not involved in the rate-determining step, the reaction rate depends only on the concentration of the alkyl halide, exhibiting first-order kinetics.[5][7]

Rate = k[Alkyl Halide]

Caption: The stepwise SN1 mechanism proceeds through a planar carbocation intermediate.

The primary factor influencing the SN1 rate is the stability of the carbocation intermediate.[1] Alkyl groups stabilize the positive charge through inductive effects and hyperconjugation. Therefore, the stability of carbocations and the SN1 reactivity order is the reverse of the SN2 trend: Tertiary (3°) > Secondary (2°) > Primary (1°) >> Methyl .[4] Primary alkyl halides are generally considered incapable of reacting via the SN1 mechanism due to the high instability of the primary carbocation.[8]

Structural Analysis and Predicted Reactivity Profiles

Focus Molecule: 5-(3-Bromopropyl)undecane
  • Structure: This molecule features a bromine atom on a primary carbon, which is part of a propyl chain. This propyl chain is, in turn, attached to the 5-position of an undecane backbone.

  • Classification: It is a primary (1°) alkyl bromide.

  • Predicted Mechanism: Based on its classification, 5-(3-Bromopropyl)undecane is expected to react exclusively via the SN2 mechanism . The formation of a primary carbocation required for an SN1 pathway is energetically prohibitive.

  • Kinetic Considerations: While it is a primary bromide, the bulky 5-undecyl substituent, although three carbons away from the reaction center, will exert some steric influence. This long, branched alkyl chain can fold back, partially shielding the electrophilic carbon from the nucleophile's approach. Therefore, its reaction rate is predicted to be slower than that of a simple, linear long-chain primary bromide like 1-bromododecane.

Comparative Long-Chain Bromides
  • 1-Bromododecane (Linear Primary)

    • Classification: Primary (1°) alkyl bromide.

    • Predicted Kinetics: This is a classic substrate for SN2 reactions. With minimal steric hindrance at the α-carbon, it is expected to exhibit a relatively fast reaction rate under SN2 conditions, serving as our baseline for an unhindered long-chain primary bromide.

  • 2-Bromododecane (Linear Secondary)

    • Classification: Secondary (2°) alkyl bromide.

    • Predicted Kinetics: As a secondary bromide, this molecule represents a mechanistic crossroads.[11] It can undergo both SN2 and SN1 reactions. With a strong nucleophile and a polar aprotic solvent, the SN2 pathway will be favored.[12] With a weak nucleophile and a polar protic solvent, the SN1 pathway becomes more likely due to the solvent's ability to stabilize the secondary carbocation intermediate.[13][14] Its SN2 reaction rate will be significantly slower than that of 1-bromododecane due to increased steric hindrance.[11]

  • 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide - A Sterically Hindered Primary Analogue)

    • Classification: Primary (1°) alkyl bromide.

    • Predicted Kinetics: Despite being a primary bromide, neopentyl bromide is famously unreactive in SN2 reactions. The bulky tert-butyl group attached to the α-carbon creates immense steric hindrance, effectively preventing backside attack. This serves as an extreme example of how steric bulk, even one carbon away (at the β-position), can shut down SN2 reactivity. The kinetic profile of 5-(3-Bromopropyl)undecane is expected to lie between that of 1-bromododecane and this highly hindered analogue.

Quantitative Comparison of Reactivity

The following table summarizes the established relative reaction rates for different classes of alkyl bromides in SN2 reactions. This data, compiled from foundational kinetic studies, provides a quantitative framework for our predictions.

Substrate ClassExampleRelative Rate (SN2 with I⁻ in Acetone)Predicted Mechanism
MethylMethyl Bromide~30SN2
Primary (Linear)1-Bromobutane1SN2
Primary (Branched) 5-(3-Bromopropyl)undecane < 1 (Predicted) SN2
Secondary2-Bromobutane~0.02SN2 / SN1
Primary (β-branched)Neopentyl Bromide~0.00001SN2 (very slow)
Tertiarytert-Butyl BromideNegligibleSN1

Data is representative and compiled for illustrative purposes based on established trends.[8]

Experimental Design for Kinetic Validation

To empirically determine and compare the reaction kinetics of these long-chain bromides, a robust and reproducible experimental protocol is essential. The following workflow outlines a self-validating system for acquiring high-quality kinetic data.

Experimental_Workflow A 1. Reagent Preparation - Prepare stock solutions of alkyl bromide and nucleophile (e.g., NaI in acetone). - Ensure anhydrous conditions. B 2. Temperature Control - Equilibrate reactant solutions and reaction vessel in a thermostatic bath (e.g., 25.0 ± 0.1 °C). A->B Equilibration C 3. Reaction Initiation - Mix reactants to start the reaction. - Use a large excess of nucleophile to achieve pseudo-first-order kinetics. B->C Mixing D 4. Data Acquisition - Monitor reaction progress over time. - Methods: Conductivity, GC-MS, or NMR. C->D Monitoring E 5. Data Processing - Plot appropriate concentration function vs. time (e.g., ln[R-Br] vs. t). D->E Plotting F 6. Rate Constant Calculation - Determine the pseudo-first-order rate constant (k') from the slope. - Calculate the second-order rate constant (k = k' / [Nu]). E->F Analysis

Caption: General experimental workflow for quantitative kinetic analysis.

Protocol: The Finkelstein Reaction for Kinetic Analysis

This protocol utilizes the Finkelstein reaction, a classic SN2 process, and monitors its progress using conductivity measurements. The principle is that a soluble ionic reactant (NaI in acetone) is converted to an insoluble ionic product (NaBr), causing a change in the solution's conductivity over time.[11]

Objective: To determine the second-order rate constant for the reaction of a long-chain alkyl bromide with sodium iodide in acetone.

Materials:

  • 5-(3-Bromopropyl)undecane

  • 1-Bromododecane

  • 2-Bromododecane

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone

  • Volumetric flasks, pipettes, and syringes

  • Conductivity meter with a probe

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare a 0.10 M stock solution of NaI in anhydrous acetone.

    • Prepare separate 0.01 M stock solutions for each alkyl bromide in anhydrous acetone.

    • Causality: Using anhydrous acetone is critical because water is a competing nucleophile and can alter the solvent polarity, affecting reaction rates.

  • Establishing Pseudo-First-Order Conditions:

    • The reaction follows the rate law: Rate = k[R-Br][NaI].

    • To simplify the kinetics, we use a large excess of NaI (e.g., 10-fold or greater) relative to the alkyl bromide. Under these conditions, the concentration of NaI remains effectively constant throughout the reaction.

    • The rate law simplifies to: Rate ≈ k'[R-Br], where k' = k[NaI] is the pseudo-first-order rate constant.[15] This allows us to determine the rate constant by monitoring the change in only one species.

  • Kinetic Run:

    • Place 50.0 mL of the 0.10 M NaI solution into a jacketed reaction vessel connected to the thermostatic bath set at 25.0 °C. Allow it to equilibrate for 15 minutes with gentle stirring.

    • Immerse the conductivity probe into the solution.

    • Initiate the reaction by rapidly injecting 5.0 mL of the 0.01 M alkyl bromide solution into the vessel. Start timing immediately.

    • Record the conductivity of the solution at regular intervals (e.g., every 60 seconds) for a period sufficient for the reaction to proceed to at least 70% completion.

  • Data Analysis:

    • The concentration of the alkyl bromide at any time t, [RBr]t, is proportional to the change in conductivity from that time until the end of the reaction. Specifically, [RBr]t ∝ (Ct - C∞), where Ct is the conductivity at time t and C∞ is the final conductivity.

    • For a first-order process, the integrated rate law is: ln([RBr]t) = -k't + ln([RBr]0) .[16]

    • Plot ln(Ct - C∞) versus time (s) . The plot should yield a straight line.

    • The slope of this line is equal to -k' (the pseudo-first-order rate constant).[17]

    • Calculate the second-order rate constant (k) using the relationship: k = k' / [NaI]initial .

Conclusion

The kinetic reactivity of long-chain alkyl bromides is fundamentally governed by the principles of steric hindrance and carbocation stability. Our analysis predicts that 5-(3-Bromopropyl)undecane , as a primary bromide, will undergo nucleophilic substitution via an SN2 mechanism . However, its unique structure, featuring a substantial undecyl group, suggests a moderate level of steric hindrance that will likely result in a slower reaction rate compared to unbranched primary analogues like 1-bromododecane. It will be significantly more reactive than secondary bromides (under SN2 conditions) and vastly more so than sterically-choked primary substrates like neopentyl bromide.

This guide provides both the theoretical foundation for these predictions and a robust experimental framework for their validation. For professionals in synthetic and medicinal chemistry, understanding these nuances is paramount for selecting appropriate substrates and reaction conditions to achieve desired outcomes efficiently and predictably.

References

  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.). Southern Illinois University.
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions. (2025). BenchChem.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Online Science Notes.
  • Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. (n.d.). Indian Academy of Sciences.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). OERTX.
  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.).
  • Solvent Effects. (n.d.). University of Calgary.
  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline.
  • A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes. (2025). BenchChem.
  • Alkyl Halides: SN2 vs. SN1; Mechanism, kinetics and stereochemistry. (2020, May 31). YouTube.
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  • Solvent Effects on Reaction R
  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.
  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1).
  • Alkyl Halides: SN1 & SN2 Reactivity. (n.d.). Scribd.
  • The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. (n.d.).
  • Solution Kinetics of a SN2 Reaction. (n.d.). Gustavus Adolphus College.
  • Reaction Kinetics (5) Kinetics and Mechanism. (2016, February 22). savvy-chemist.
  • Reaction Kinetics. (n.d.). University of Oxford.

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Comparative

Analysis of stereochemical outcomes in reactions involving 5-(3-Bromopropyl)undecane derivatives

Introduction: The Imperative of Stereocontrol in Complex Molecules In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereocontrol in Complex Molecules

In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of function. For researchers working with complex aliphatic structures, such as derivatives of 5-(3-Bromopropyl)undecane, understanding and controlling stereochemical outcomes is paramount. These long-chain chiral molecules serve as vital building blocks for a range of applications, from lipid-based drug delivery systems to pheromones and liquid crystals. The biological activity of enantiomers can differ dramatically, with one providing a therapeutic effect while the other might be inactive or even toxic.[1][2]

This guide provides a comprehensive analysis of the stereochemical outcomes in nucleophilic substitution and elimination reactions involving chiral 5-undecane derivatives. Moving beyond a simple recitation of mechanisms, we will delve into the causality behind experimental choices, compare the performance of different reaction pathways, and provide the detailed experimental and analytical protocols necessary to validate these outcomes in a laboratory setting. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to navigate the complexities of stereocontrolled synthesis.

Part 1: A Comparative Analysis of Reaction Mechanisms at a Chiral Secondary Carbon

To directly compare the stereochemical fates of reactions at a chiral center, we will consider a model substrate, (R)-5-bromoundecane, a derivative of our parent structure. This secondary alkyl halide provides a platform to dissect the four key reaction pathways: S({N})1, S({N})2, E1, and E2. The choice between these pathways is dictated by factors including the nature of the substrate, the strength of the nucleophile/base, the solvent, and temperature.[3][4][5][6]

S({N})2 vs. S({N})1: A Tale of Two Substitution Pathways

Nucleophilic substitution reactions at a chiral center are fundamentally defined by their stereochemical signature. The S({N})2 and S({N})1 mechanisms represent the two extremes of a mechanistic continuum, each yielding a distinct and predictable stereochemical result.[7][8]

  • The S({N})2 Reaction: A Stereospecific Inversion The S({N})2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (a "backside attack").[9] This geometry is necessary to allow the nucleophile's HOMO to overlap effectively with the C-Br σ* antibonding orbital, weakening the carbon-leaving group bond. The consequence of this mechanism is a complete inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion.[6][10] To favor this pathway, a strong, unhindered nucleophile and a polar aprotic solvent (e.g., acetone, DMSO) are employed to ensure the nucleophile remains highly reactive.[4][11]

  • The S({N})1 Reaction: The Path to Racemization In contrast, the S({N})1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism.[3][4] The rate-determining first step is the spontaneous departure of the leaving group to form a planar, achiral carbocation intermediate.[10] This planarity allows the incoming nucleophile to attack from either face with nearly equal probability. The result is a mixture of enantiomers, leading to racemization.[10][12] In practice, complete racemization is rare; a slight excess of the inversion product is often observed because the departing leaving group may momentarily shield one face of the carbocation, a phenomenon known as an intimate ion pair effect.[8] This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol) and weak nucleophiles.[4][13]

reaction_pathways start (R)-5-Bromoundecane sn2_product (S)-Product (Inversion) start->sn2_product SN2 (Strong Nu, Polar Aprotic) sn1_product (R/S)-Product (Racemization) start->sn1_product SN1 (Weak Nu, Polar Protic) e2_product Undec-4-ene / Undec-5-ene (Stereospecific) start->e2_product E2 (Strong, Bulky Base) e1_product Undec-4-ene / Undec-5-ene (Stereoselective - Zaitsev) start->e1_product E1 (Weak Base, Heat)

Caption: Reaction pathways from a chiral secondary bromide.

E2 vs. E1: Stereocontrol in Elimination Reactions

Elimination reactions compete with substitution and produce alkenes. The stereochemical outcome of the resulting double bond is dictated by the mechanism.

  • The E2 Reaction: A Stereospecific Requirement The E2 (Elimination Bimolecular) reaction is also a concerted, one-step process. Its stereochemical outcome is highly specific and depends on the conformation of the starting material. The reaction requires an anti-periplanar arrangement between the proton being abstracted and the leaving group.[14][15] This means the H and the leaving group must be in the same plane and on opposite sides of the C-C bond. This conformational requirement dictates which diastereomeric alkene (E or Z) is formed.[16][17] This pathway is promoted by strong, sterically hindered bases (e.g., potassium tert-butoxide) that favor proton abstraction over nucleophilic attack.[14][15]

  • The E1 Reaction: A Stereoselective Preference Like the S(_{N})1 reaction, the E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate.[14][15] Because the base removes a proton after the carbocation has formed, the strict geometric constraints of the E2 mechanism are absent.[16][17] The reaction is therefore stereoselective, not stereospecific. It generally favors the formation of the most thermodynamically stable alkene, which is typically the more substituted (Zaitsev's rule) and, if applicable, the trans (E) isomer due to reduced steric strain.[16][17]

Comparative Data Summary

The following table summarizes the expected and hypothetical experimental outcomes for reactions conducted on (R)-5-bromoundecane.

Reaction TypeConditionsPredicted Stereochemical OutcomeHypothetical Experimental Result (% ee or E/Z ratio)
S({N})2 NaN({3}) in Acetone, 25°CComplete Inversion>99% ee of (S)-5-azidoundecane
S({N})1 50% Ethanol/H({2})O, 50°CRacemization (slight excess inversion)10-15% ee of (S)-5-ethoxyundecane
E2 KOtBu in t-BuOH, 70°CStereospecific (Anti-periplanar)Governed by substrate conformation; Zaitsev/Hofmann
E1 50% Ethanol/H(_{2})O, 70°CStereoselective (Zaitsev, trans major)~4:1 ratio of (E)-undec-5-ene to (Z)-undec-5-ene

Part 2: The Power of Neighboring Group Participation (NGP)

A fascinating and powerful phenomenon in stereocontrol is Neighboring Group Participation (NGP), also known as anchimeric assistance.[18] This occurs when a substituent within the reacting molecule acts as an internal nucleophile, influencing the reaction's rate and stereochemistry.[19][20] NGP typically results in an overall retention of configuration at the reaction center.

This outcome arises from a sequence of two S(_{N})2 reactions, each causing an inversion. First, the neighboring group performs an intramolecular backside attack, displacing the leaving group and forming a cyclic intermediate (Inversion 1). Subsequently, an external nucleophile attacks the cyclic intermediate, reopening the ring (Inversion 2). The net result of these two inversions is retention of the original stereochemistry.[19][21]

Let's consider a derivative, (5R,8S)-8-hydroxy-5-(3-bromopropyl)undecane. Upon treatment with a non-nucleophilic base to deprotonate the hydroxyl group, the resulting alkoxide can act as a neighboring group, attacking the primary carbon bearing the bromide. This would lead to a cyclized ether product with retention of configuration at C5.

ngp_mechanism start Step 1: Intramolecular SN2 (Inversion 1) intermediate Cyclic Intermediate (Bridged Ion) start->intermediate Neighboring group attacks end Step 2: External Nucleophilic Attack (Inversion 2) intermediate->end External nucleophile attacks result Net Result: Retention of Configuration end->result

Caption: The double inversion mechanism of NGP.

Part 3: Experimental Protocols & Analytical Workflows

Accurate determination of stereochemical outcomes relies on precise and validated experimental and analytical procedures.[12]

Protocol 1: A Representative S(_{N})2 Reaction

Objective: To synthesize (S)-5-azidoundecane from (R)-5-bromoundecane with inversion of configuration.

Methodology:

  • Reaction Setup: To a solution of (R)-5-bromoundecane (1.0 mmol) in 10 mL of anhydrous acetone in an oven-dried round-bottom flask, add sodium azide (NaN(_{3}), 1.5 mmol).

  • Execution: Equip the flask with a reflux condenser and stir the mixture at 50°C for 12 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous MgSO(_{4}), filter, and concentrate in vacuo to yield the crude product.

  • Analysis: Purify the product via flash column chromatography (Hexane:Ethyl Acetate gradient). Confirm identity by NMR and IR spectroscopy and determine the enantiomeric excess using Chiral HPLC.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the enantiomers in a product mixture to determine enantiomeric excess (ee).

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are versatile for a wide range of non-functionalized and functionalized alkanes.[12][22]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). An exemplary starting point is 99:1 Hexane:Isopropanol. The exact ratio must be optimized for baseline separation.

  • Sample Preparation: Dissolve the purified product mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the sample onto the column.

    • Detect the eluting enantiomers using a UV-Vis detector at an appropriate wavelength (if applicable) or a refractive index (RI) detector.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.[23]

    • % ee = (|Area({major}) - Area({minor})| / (Area({major}) + Area({minor}))) x 100

experimental_workflow reaction Perform Reaction (e.g., SN2, SN1, E2) workup Reaction Quench & Workup reaction->workup purify Flash Chromatography Purification workup->purify analysis Stereochemical Analysis purify->analysis hplc Chiral HPLC / GC (Quantitative ee) analysis->hplc Primary Method polarimetry Polarimetry (Qualitative Confirmation) analysis->polarimetry Supporting Data nmr NMR with Chiral Agent (e.g., Mosher's Acid) analysis->nmr If Derivatizable data Data Interpretation & Report Stereochemical Outcome hplc->data polarimetry->data nmr->data

Caption: Experimental workflow for stereochemical analysis.

Conclusion

The stereochemical outcome of reactions involving chiral 5-undecane derivatives is not a matter of chance but a predictable consequence of the underlying reaction mechanism. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can steer the reaction toward a desired stereochemical fate. S({N})2 reactions provide a reliable route to configurationally inverted products, while S({N})1 reactions lead to racemization. In elimination, the E2 pathway offers stereospecific control based on substrate conformation, whereas the E1 pathway favors the most stable alkene isomer. Furthermore, the strategic placement of internal nucleophiles can be exploited through neighboring group participation to achieve retention of configuration.

For professionals in drug development and synthesis, mastering these principles is essential. The validation of these outcomes through rigorous analytical techniques like chiral chromatography is the final, critical step in ensuring the stereochemical integrity of the target molecule. This guide serves as a foundational framework for making informed, mechanism-based decisions to achieve precise stereocontrol in complex aliphatic systems.

References

  • Neighbouring Group Participation: Concepts & Examples Explained. Vedantu. [Link]

  • Understanding E1 vs E2 Reactions | Organic Chemistry. ChemTalk. [Link]

  • E1 and E2 Elimination Reactions Explained. Scribd. [Link]

  • SN1 vs SN2 Reactions of Alkyl Halides. Scribd. [Link]

  • Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: a challenge in separation science. PubMed. [Link]

  • Neighbouring group participation. Grokipedia. [Link]

  • E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]

  • Understanding E1 vs E2 Reactions. LabXchange. [Link]

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  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

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  • Gas Chromatographic Enantioseparation of Unfunctionalized Chiral Alkanes: A Challenge in Separation Science (Overview, State of the Art, and Perspectives). ResearchGate. [Link]

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  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP).
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Validation

Literature review of synthetic methods for preparing functionalized undecanes

A Comparative Guide to the Synthetic Preparation of Functionalized Undecanes For Researchers, Scientists, and Drug Development Professionals Introduction Undecane, a simple long-chain alkane, and its functionalized deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Preparation of Functionalized Undecanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane, a simple long-chain alkane, and its functionalized derivatives are pivotal in various scientific domains. Their applications range from serving as intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as surfactants and corrosion inhibitors.[1] The introduction of functional groups onto the undecane backbone allows for the fine-tuning of its physicochemical properties, making it a versatile scaffold in molecular design. However, the chemical inertness of the undecane chain presents a significant challenge for its selective functionalization. This guide explores and compares various synthetic strategies to overcome this challenge, providing researchers with the necessary information to select the most appropriate method for their specific needs.

I. Direct Functionalization of Undecane via C-H Activation

The direct conversion of C-H bonds in alkanes to other functional groups is a highly sought-after transformation in organic synthesis due to its atom economy.[2] However, the high bond dissociation energy of alkane C-H bonds makes this approach challenging.[3]

A. Catalytic C-H Functionalization

Recent advances in catalysis have opened new avenues for the direct functionalization of alkanes.[4] Transition metal catalysts, in particular, have shown promise in activating the otherwise inert C-H bonds.[2]

Key Advantages:

  • Atom Economy: Direct use of the undecane backbone without pre-functionalization.

  • Potential for High Selectivity: Catalyst design can influence which C-H bond is functionalized.[5]

Challenges:

  • Harsh Reaction Conditions: Many catalytic systems require high temperatures and pressures.[4]

  • Mixture of Products: Achieving high regioselectivity can be difficult, often leading to a mixture of isomers.[5]

  • Catalyst Cost and Sensitivity: Many effective catalysts are based on expensive and air-sensitive precious metals.

Comparative Analysis:

Catalyst SystemTarget Functional GroupSelectivityTypical YieldsReference
Rhodium Porphyrins-CH₂-CH₂- (Arylation)High for terminal C-H60-80%[5]
Iron-based Catalysts-OH (Hydroxylation)Moderate to goodVariable[6]
Palladium Catalysts-COOH (Carboxylation)Good50-70%[2]

Experimental Protocol: Rhodium-Catalyzed Arylation of Undecane

This protocol is a representative example of a C-H activation/arylation reaction.

  • Reaction Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with undecane (1.0 mmol), aryl bromide (1.2 mmol), Rh₂(OAc)₄ (2 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%).

  • Solvent and Base: Anhydrous solvent (e.g., toluene, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 mmol) are added.

  • Reaction Conditions: The Schlenk tube is sealed and heated to 120-150 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the arylated undecane.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Undecane Undecane Product Arylated Undecane Undecane->Product Aryl_Bromide Aryl Bromide Aryl_Bromide->Product Rh_Catalyst Rh₂(OAc)₄ / Ligand Base Base

Caption: Rhodium-catalyzed C-H arylation of undecane.

B. Biocatalytic Functionalization

Nature has evolved enzymes that can perform highly selective C-H functionalization under mild conditions.[6] Cytochrome P450 monooxygenases, for example, can hydroxylate alkanes with remarkable regio- and stereoselectivity.[7]

Key Advantages:

  • High Selectivity: Enzymes can often target specific C-H bonds with high precision.[8]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature.

  • Environmentally Friendly: Avoids the use of toxic reagents and solvents.[6]

Challenges:

  • Enzyme Availability and Stability: Enzymes can be expensive and may have limited stability under operational conditions.

  • Low Substrate Loading: Biocatalytic reactions often require dilute solutions.

  • Product Inhibition: The product of the reaction can sometimes inhibit the enzyme's activity.

II. Functionalization of Undecene

The presence of a double bond in undecene provides a reactive handle for a wide range of functionalization reactions. This is a more traditional and often more reliable approach compared to direct C-H activation.

A. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol.[9] It is a classic example of an anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon of the double bond.[10]

Key Advantages:

  • High Regioselectivity: Reliably produces the terminal alcohol (1-undecanol) from 1-undecene.[11]

  • High Stereospecificity: The addition of the hydroborane and the subsequent oxidation occur with syn-stereochemistry.[11]

  • Mild Reaction Conditions: The reaction is typically performed at room temperature.[12]

Comparative Analysis of Borane Reagents:

Borane ReagentSteric HindranceRegioselectivityComments
BH₃·THFLowGoodCan react with multiple equivalents of alkene.
9-BBNHighExcellentHighly selective for the terminal position.
DisiamylboraneHighExcellentAlso highly selective for the terminal position.

Experimental Protocol: Hydroboration-Oxidation of 1-Undecene

  • Hydroboration: To a solution of 1-undecene (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, a solution of BH₃·THF (1 M in THF, 0.4 mL, 0.4 mmol) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of NaOH (3 M, 1 mL) is added, followed by the slow, dropwise addition of H₂O₂ (30% aqueous solution, 1 mL).

  • Workup and Purification: The reaction is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-undecanol.[12]

Reaction Scheme:

G Undecene 1-Undecene Product 1-Undecanol Undecene->Product Hydroboration-Oxidation Step1 1. BH₃·THF Step2 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation of 1-undecene.

B. Halogenation

Alkenes can be readily halogenated to produce vicinal dihalides or, under specific conditions, allylic halides. For the synthesis of terminally functionalized undecanes, subsequent reactions are necessary. A more direct route to terminal halides is via radical hydrohalogenation or through conversion of the corresponding alcohol.

Synthesis of 1-Haloundecanes from 1-Undecanol:

A reliable method for preparing 1-haloundecanes involves the treatment of 1-undecanol with a suitable halogenating agent.

Comparative Analysis of Halogenating Agents:

Halogenating AgentTarget HalideTypical YieldsComments
SOCl₂/Pyridine-Cl>90%Byproducts are gaseous (SO₂ and HCl), simplifying purification.[13]
PBr₃-Br>90%A common and effective reagent for converting primary alcohols to bromides.
I₂/PPh₃/Imidazole-I>85%The Appel reaction provides a mild method for iodination.

III. Building the Undecane Chain with a Functional Group

An alternative strategy is to construct the undecane skeleton from smaller, functionalized precursors. This approach offers excellent control over the position of the functional group.

A. Grignard Reactions

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[14] By reacting a Grignard reagent with an appropriate electrophile, a wide variety of functionalized undecanes can be synthesized.[15] For example, the reaction of a C₅ Grignard reagent with a C₆ electrophile containing a protected functional group can yield a functionalized undecane after deprotection.

Key Advantages:

  • Versatility: A wide range of functional groups can be introduced.[16]

  • Predictable Regiochemistry: The position of the functional group is determined by the choice of starting materials.

Challenges:

  • Moisture Sensitivity: Grignard reagents are highly sensitive to water and protic solvents.[15]

  • Functional Group Compatibility: The Grignard reagent will react with acidic protons, limiting the types of functional groups that can be present in the reactants.

Experimental Protocol: Synthesis of Undecan-6-ol via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 mmol) are placed. A solution of 1-bromopentane (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C, and a solution of hexanal (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give undecan-6-ol.

Reaction Scheme:

G PentylMgBr Pentylmagnesium Bromide Product Undecan-6-ol PentylMgBr->Product Hexanal Hexanal Hexanal->Product Step1 1. Diethyl Ether Step2 2. H₃O⁺ workup

Caption: Synthesis of undecan-6-ol via Grignard reaction.

B. Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[17][18] This reaction can be used to construct the undecane backbone with a double bond at a specific position, which can then be hydrogenated or further functionalized.[19]

Key Advantages:

  • Excellent Control over Double Bond Position: The location of the double bond is unambiguously determined by the starting materials.[19]

  • Mild Reaction Conditions: The reaction is often performed at room temperature.

Challenges:

  • Stereoselectivity: The Wittig reaction can produce a mixture of E and Z isomers, although reaction conditions can be tuned to favor one over the other.[17]

  • Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.[20]

IV. Functional Group Interconversions

Once a functional group is introduced onto the undecane chain, it can often be converted into other functional groups through standard organic transformations. For instance, an alcohol can be oxidized to an aldehyde or a carboxylic acid, and an amine can be synthesized from an alcohol or a halide.

A. Synthesis of Undecylamine

Undecylamine is a valuable building block in the synthesis of various materials and biologically active molecules.[1][21]

Common Synthetic Routes:

  • Reductive Amination of Undecanal: This one-pot reaction involves the reaction of undecanal with ammonia in the presence of a reducing agent to form undecylamine.[21][22]

  • Reduction of Undecanenitrile: The hydrogenation of undecanenitrile over a suitable catalyst (e.g., Raney nickel) is a common industrial method for producing undecylamine.[22]

Experimental Protocol: Reductive Amination of Undecanal

  • Imine Formation: In a round-bottom flask, undecanal (1.0 mmol) is dissolved in methanol (10 mL). A solution of ammonia in methanol (e.g., 7N, 1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added in portions. The reaction is stirred at room temperature for 4 hours.

  • Workup and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude undecylamine can be purified by distillation under reduced pressure.[21]

Conclusion

The synthesis of functionalized undecanes can be approached through several distinct strategies, each with its own set of advantages and disadvantages. Direct C-H functionalization offers the most atom-economical route but often suffers from a lack of selectivity and harsh reaction conditions. Functionalization of undecene provides a more controlled and reliable method, with reactions like hydroboration-oxidation offering excellent regioselectivity. Building the undecane chain from smaller, functionalized precursors via Grignard or Wittig reactions allows for precise control over the position of the functional group. Finally, functional group interconversions provide access to a wide variety of undecane derivatives from a common intermediate. The choice of the optimal synthetic route will depend on the desired functional group, its position on the undecane chain, and the scale of the synthesis.

References

  • Kwon, H. J. (2000). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Chemistry.
  • He, J., Weng, Y., Guo, H., & Chen, F. (2018). Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp3)–H bonds. Organic Chemistry Frontiers. [Link]

  • Scott, K. A., & Williams, R. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Karim, M. R., & Li, Z. (2020). Valorization of Small Alkanes by Biocatalytic Oxyfunctionalization. Angewandte Chemie International Edition. [Link]

  • N/A. The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

  • López-Vidal, E. M., et al. (2024). Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. Journal of the American Chemical Society. [Link]

  • Fujiwara, Y., et al. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Liao, K., et al. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature. [Link]

  • Hartwig, J. F. (2017). Large-Scale Selective Functionalization of Alkanes. Accounts of Chemical Research. [Link]

  • Karim, M. R., & Li, Z. (2020). Valorization of Small Alkanes by Biocatalytic Oxyfunctionalization. Request PDF. [Link]

  • Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. [Link]

  • Sharma, M., et al. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. ACS Catalysis. [Link]

  • Liu, Y., et al. (2026). Hydrocarbon Frameworks with Long-Range Order Synthesized via Olefin Metathesis. Journal of the American Chemical Society. [Link]

  • Mahoney, M. E., et al. (2015). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Basset, J. M., et al. (2010). Metathesis of Alkanes and Related Reactions. Accounts of Chemical Research. [Link]

  • Ilari, A., et al. (2023). Structural basis for enzymatic terminal C-H bond functionalization of alkanes. Nature Communications. [Link]

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  • N/A. Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

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  • Nobel Prize Outreach. (2005). Development of the metathesis method in organic synthesis. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 5-(3-Bromopropyl)undecane

As a Senior Application Scientist overseeing the synthesis of lipid nanoparticles and active pharmaceutical ingredients (APIs), I recognize that handling heavy, branched alkyl halides requires strict logistical oversight...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis of lipid nanoparticles and active pharmaceutical ingredients (APIs), I recognize that handling heavy, branched alkyl halides requires strict logistical oversight. 5-(3-Bromopropyl)undecane ( C14​H29​Br , MW ~277.3 g/mol ) is a dense, highly hydrophobic alkyl bromide frequently utilized as a lipophilic building block in medicinal chemistry. While its chemical stability makes it an excellent electrophile for SN​2 alkylation reactions, the presence of the bromine atom fundamentally alters its end-of-life handling, strictly categorizing it as Halogenated Organic Waste .

This guide provides the necessary procedural and chemical logic to safely manage, segregate, and dispose of 5-(3-Bromopropyl)undecane, ensuring absolute regulatory compliance and laboratory safety.

The Causality of Halogenated Segregation

Why must 5-(3-Bromopropyl)undecane be strictly segregated from general organic waste? The answer lies in the thermodynamics of waste incineration.

Standard non-halogenated solvents (e.g., ethanol, hexane, ethyl acetate) are routinely repurposed by waste management facilities for fuel blending. However, introducing a heavy halogen like bromine fundamentally changes the waste stream's thermal profile. When incinerated, halogenated organics generate corrosive hydrobromic acid (HBr) gas. If combustion temperatures are not strictly controlled, there is a severe risk of forming highly toxic brominated dioxins and furans .

Consequently, environmental regulations dictate that halogenated waste must be processed in specialized rotary kilns equipped with high-efficiency caustic scrubbers . Mixing even a small volume of 5-(3-Bromopropyl)undecane into a non-halogenated waste carboy contaminates the entire batch, destroying its fuel-blending viability and exponentially increasing disposal penalties for your institution.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems to ensure zero cross-contamination between waste streams.

Protocol A: Liquid Waste Collection
  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass carboy. Avoid standard PET plastics, which can degrade or swell over time when exposed to heavy alkyl halides.

  • Labeling: The container must be explicitly labeled "Hazardous Waste - Halogenated Organics." Do not use abbreviations (e.g., "Hal. Org.") or chemical formulas, as these violate EPA hazard communication standards.

  • Chemical Segregation: Pour the pure chemical or reaction mixture directly into the halogenated waste stream. Critical: Ensure the waste carboy contains NO reactive metals, strong bases (e.g., sodium methoxide), or oxidizing agents. Mixing an alkyl bromide with a strong base in a closed waste container can initiate an exothermic elimination ( E2​ ) reaction, leading to dangerous pressure buildup.

Protocol B: Empty Container Decontamination (Triple-Rinse)

Under EPA guidelines (40 CFR § 261.7), a container that held a hazardous chemical is not legally "empty" until it has been properly decontaminated .

  • First Rinse: Add a small volume of a compatible, volatile solvent (e.g., acetone or hexane—approximately 10% of the container's volume) to the empty 5-(3-Bromopropyl)undecane bottle. Cap tightly and agitate to dissolve the residual hydrophobic alkyl bromide.

  • Drain: Pour the rinsate directly into the Halogenated Liquid Waste carboy.

  • Repeat: Perform this rinse-and-drain process two additional times to achieve a validated "Triple-Rinse."

  • Deface & Discard: Once the interior is dry, completely deface the original chemical label with a thick permanent marker. The decontaminated glass or HDPE bottle can now be safely disposed of in standard laboratory glass recycling or regular municipal trash, depending on your institution's specific EHS policy .

Protocol C: Solid Waste & Spill Debris

Contaminated consumables cannot be disposed of in regular trash.

  • Collect all contaminated solids (nitrile gloves, paper towels from minor spills, or silica gel from column chromatography) in a heavy-duty, transparent polyethylene bag or a designated solid waste drum.

  • Label the container as "Halogenated Solid Waste - Contaminated Debris."

  • Keep the bag sealed and stored in a ventilated fume hood until collected by your Environmental Health and Safety (EHS) team.

Quantitative Regulatory Thresholds

To maintain compliance and operational efficiency, adhere to the following quantitative limits regarding the accumulation and processing of 5-(3-Bromopropyl)undecane waste.

ParameterQuantitative Limit / MetricRegulatory Rationale & Operational Logic
Satellite Accumulation Limit 55 Gallons (Liquid)Maximum EPA RCRA limit for point-of-generation storage in the laboratory.
Aqueous Drain Disposal 0.0 mLHalogenated organics are strictly prohibited from drain disposal due to aquatic toxicity and water insolubility.
Triple-Rinse Volume ~10% of container volume per rinseEnsures sufficient solvation of residual alkyl halides without generating excessive secondary waste.
Maximum Storage Time 90 to 180 DaysVaries by generator status (Large Quantity vs. Small Quantity Generator) under federal guidelines.
pH Compatibility pH 4.0 – 9.0Highly acidic or basic waste streams must be neutralized prior to mixing with alkyl halides to prevent side reactions.
Disposal Workflow Diagram

The following logical decision tree dictates the physical routing of 5-(3-Bromopropyl)undecane and its associated byproducts.

DisposalWorkflow Start 5-(3-Bromopropyl)undecane Waste Generation Liquid Pure Liquid / Reaction Mixture Start->Liquid Solid Contaminated Solids (PPE, Silica, Towels) Start->Solid Container Empty Primary Container Start->Container HaloStream Halogenated Liquid Waste Carboy Liquid->HaloStream Direct Pour SolidStream Halogenated Solid Waste Bin Solid->SolidStream Bag & Seal Rinse Triple Rinse Protocol (Acetone/Hexane) Container->Rinse Rinse->HaloStream Rinsate CleanCont Deface Label & Dispose as Non-Hazardous Rinse->CleanCont Cleaned Glass/HDPE

Workflow for the segregation and disposal of 5-(3-Bromopropyl)undecane and associated waste.

References
  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (Chapter 8: Management of Waste). National Center for Biotechnology Information (NCBI) / National Research Council. URL:[Link]

  • 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Chemical Disposal Guidelines: A Quick Reference. American Chemical Society (ACS). URL:[Link]

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